(2-Methoxypyrimidin-5-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxypyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODFRBRMTPERTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Methoxypyrimidin-5-yl)methanol: A Core Technical Guide for Medicinal Chemistry
Introduction: The Strategic Value of the Pyrimidine Scaffold
In the landscape of modern drug discovery, the pyrimidine core stands as a "privileged scaffold," a foundational structure consistently found in a multitude of biologically active agents.[1] Its prevalence is not coincidental; the arrangement of nitrogen atoms within the six-membered ring offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic versatility.[2][3] This makes pyrimidine derivatives adept at interacting with a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors.[4][5] (2-Methoxypyrimidin-5-yl)methanol emerges as a particularly valuable building block within this chemical space. It strategically positions three key functional groups—a methoxy group, a pyrimidine ring, and a primary alcohol—each contributing to its potential for elaboration into complex, high-value pharmaceutical intermediates. This guide provides an in-depth examination of the fundamental properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic characteristics is paramount for its effective use in synthesis and analysis. While comprehensive experimental data for this compound is not extensively published, a profile can be constructed from available data and analysis of its structural analogues.
Core Properties
| Property | Value/Description | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 1158735-09-1 | [7] |
| Molecular Formula | C₆H₈N₂O₂ | [8] |
| Molecular Weight | 140.14 g/mol | [8] |
| Appearance | Off-white solid (predicted) | [9] |
| Melting Point | Not experimentally determined. | N/A |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | General chemical principles |
Spectroscopic Signature
The spectroscopic data provides a fingerprint for the identification and purity assessment of this compound.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the electron-donating methoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-H (2 protons) | ~8.5 | Singlet |
| Methylene-H₂ (CH₂) | ~4.6 | Singlet |
| Methoxy-H₃ (OCH₃) | ~3.9 | Singlet |
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (Pyrimidine) | ~160-165 |
| C-H (Pyrimidine) | ~150-155 |
| C-CH₂OH (Pyrimidine) | ~120-125 |
| C-CH₂OH | ~60-65 |
| C-OCH₃ | ~55-60 |
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is useful for identifying the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (alcohol) | 3600-3200 (broad) |
| C-H Stretch (aromatic/aliphatic) | 3100-2850 |
| C=N Stretch (pyrimidine) | 1600-1475 |
| C-O Stretch (methoxy/alcohol) | 1300-1000 |
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 141.06.
Synthesis and Purification
The synthesis of this compound can be approached through several strategic routes, primarily involving the reduction of a corresponding carbonyl compound.
Synthetic Pathway Overview
A highly plausible and efficient method for the synthesis of this compound is the reduction of a suitable precursor, such as methyl 2-methoxypyrimidine-5-carboxylate. This transformation can be effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Caption: Synthetic pathway from ester to alcohol.
Experimental Protocol: Reduction of Methyl 2-methoxypyrimidine-5-carboxylate
This protocol is based on established procedures for the LiAlH₄ reduction of pyrimidine esters and should be optimized for specific laboratory conditions.[3]
Materials:
-
Methyl 2-methoxypyrimidine-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of sodium sulfate
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Ester: Dissolve methyl 2-methoxypyrimidine-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or HPLC.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.
-
Extraction: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Purification Workflow
Caption: General purification workflow.
Chemical Reactivity and Applications in Drug Discovery
The chemical behavior of this compound is dictated by the interplay of its three functional groups.
-
The Hydroxymethyl Group: The primary alcohol is a versatile handle for a variety of chemical transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions. It can also participate in ether and ester formation.
-
The 2-Methoxy Group: The methoxy group at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a halogen at the same position. This allows for the introduction of various nucleophiles, such as amines, to further functionalize the pyrimidine core.
-
The Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can be protonated or alkylated. The ring itself can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, if a suitable leaving group (e.g., a halogen) is present at another position.
Logical Relationship of Functional Groups in Synthesis
Caption: Reactivity of functional groups.
The strategic combination of these functional groups makes this compound a valuable precursor for the synthesis of a wide range of more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors, antivirals, and anti-inflammatory agents.[3][4][5]
Analytical Methodologies
To ensure the quality and purity of this compound, robust analytical methods are essential.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of pyrimidine derivatives.[5]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated for linearity, precision, accuracy, and robustness for quantitative analysis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[2]
Conclusion
This compound is a strategically important building block for medicinal chemistry, offering multiple points for chemical modification. Its synthesis from readily available starting materials and the versatility of its functional groups make it a valuable tool in the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its core properties and methodologies for its use, empowering researchers to leverage this valuable compound in their drug discovery efforts.
References
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- Lamba, J., & Lamba, V. (2012). Pyrimidine as a privileged scaffold in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 4(2), 1078-1082.
- Abdel-Gawad, H., El-Gazzar, A. B. A., & Amin, N. E. (2011). Synthesis and biological evaluation of some new pyrimidine derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 46(11), 5488-5497.
- Romo, D., & Shishuba, N. (2016). Pyrimidine-based kinase inhibitors: a review of recent patents (2012-2015).
- De Clercq, E. (2009). The pyrimidine nucleoside analogues in the chemotherapy of viral diseases. Nucleosides, Nucleotides and Nucleic Acids, 28(5-6), 435-453.
-
Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanol. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2019). MSDS of this compound. [Link]
- Liu, Y.-X., Cui, M.-B., Zhao, Q.-Q., Wang, Q.-M., Liu, Y., & Huang, R.-Q. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(11), 648-650.
Sources
- 1. 1158735-09-1 | this compound - Moldb [moldb.com]
- 2. rsc.org [rsc.org]
- 3. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 4. gov.uk [gov.uk]
- 5. 1341593-93-8 Cas No. | (2-(2-Methoxyphenyl)pyrimidin-5-yl)methanol | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. This compound | 1158735-09-1 [sigmaaldrich.com]
- 7. This compound | [frontierspecialtychemicals.com]
- 8. capotchem.cn [capotchem.cn]
- 9. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2008006583A1 - Pyrimidine derivatives as alk-5 inhibitors - Google Patents [patents.google.com]
- 11. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
An In-depth Technical Guide to (2-Methoxypyrimidin-5-yl)methanol (CAS 1158735-09-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
(2-Methoxypyrimidin-5-yl)methanol, a substituted pyrimidine, represents a key structural motif in the landscape of medicinal chemistry and materials science. The pyrimidine core is a privileged scaffold, integral to the structure of nucleobases and a multitude of FDA-approved therapeutics.[1][2][3] The strategic placement of a methoxy and a hydroxymethyl group at the 2- and 5-positions, respectively, imbues this molecule with a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and potential applications, offering a foundational resource for researchers engaged in the exploration of novel chemical entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction design, and downstream applications. While some experimental data remains to be definitively reported in publicly accessible literature, a compilation of available information and predicted properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1158735-09-1 | [4] |
| Molecular Formula | C₆H₈N₂O₂ | [4] |
| Molecular Weight | 140.14 g/mol | [4] |
| Appearance | Off-white solid | [5] |
| Purity | Typically ≥97% | [4] |
| Melting Point | Not definitively reported | |
| Boiling Point | Not definitively reported | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | |
| SMILES | COC1=NC=C(C=N1)CO | [6] |
| InChIKey | IODFRBRMTPERTB-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The synthesis of this compound can be approached through several strategic pathways, primarily involving the functionalization of a pre-existing pyrimidine core. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of production.
Plausible Synthetic Routes
Two primary retrosynthetic disconnections offer logical pathways to the target molecule:
-
Reduction of a 5-Substituted Precursor: This is a common and effective strategy.
-
From 2-Methoxypyrimidine-5-carbaldehyde: The reduction of the aldehyde functionality to a primary alcohol is a straightforward transformation.
-
From Methyl 2-Methoxypyrimidine-5-carboxylate: The ester can be reduced to the corresponding alcohol.
-
-
Nucleophilic Substitution on a Halogenated Pyrimidine:
-
From a 2-Halo-5-(hydroxymethyl)pyrimidine: Substitution of the halogen with a methoxy group.
-
The following diagram illustrates these potential synthetic pathways:
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1158735-09-1 | this compound - Moldb [moldb.com]
- 5. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706 - PubChem [pubchem.ncbi.nlm.nih.gov]
(2-Methoxypyrimidin-5-yl)methanol: A Keystone Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing molecules containing this heterocycle to interact with a wide range of biological targets.[1] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] Within this versatile class of molecules, (2-Methoxypyrimidin-5-yl)methanol has emerged as a crucial building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1158735-09-1 | [5][6][7] |
| Molecular Formula | C₆H₈N₂O₂ | [5][7] |
| Molecular Weight | 140.14 g/mol | [5][7] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥98% | [5][6] |
While experimentally determined spectroscopic data is not widely published in peer-reviewed journals, predicted NMR data provides a valuable reference for characterization.
| ¹H NMR (400 MHz, CDCl₃) - Predicted | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~8.60 | s |
| ~4.70 | s |
| ~4.00 | s |
| ~2.50 | br s |
| ¹³C NMR (100 MHz, CDCl₃) - Predicted | |
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-2 |
| ~158.0 | C-4, C-6 |
| ~125.0 | C-5 |
| ~62.0 | -CH₂OH |
| ~55.0 | -OCH₃ |
Synthesis of this compound: A Practical Approach
The most direct and widely applicable method for the synthesis of this compound is the reduction of a corresponding carbonyl compound at the C-5 position. The commercially available ethyl 2-methoxypyrimidine-5-carboxylate serves as an ideal starting material.
Workflow for the Synthesis of this compound
Detailed Experimental Protocol: Reduction of Ethyl 2-methoxypyrimidine-5-carboxylate
This protocol is based on established procedures for the reduction of esters with lithium aluminum hydride (LiAlH₄) and adapted from related pyrimidine reductions.[1][2][3][8]
Materials:
-
Ethyl 2-methoxypyrimidine-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.
-
Addition of Ester: A solution of ethyl 2-methoxypyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by cooling the flask to 0 °C and sequentially adding deionized water (by volume, equal to the mass of LiAlH₄ used in grams), 15% aqueous NaOH solution (same volume as the water), and then deionized water again (3 times the initial volume of water).[4] This process should be done slowly and cautiously to control the evolution of hydrogen gas.
-
Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF and ethyl acetate. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of complex, biologically active molecules, most notably in the development of kinase inhibitors. The pyrimidine core often serves as a hinge-binding motif, while the methoxy and hydroxymethyl groups provide vectors for further chemical elaboration to achieve potency and selectivity.[3]
A prominent example of the utility of this scaffold is in the synthesis of selective Janus Kinase (JAK) inhibitors.[5] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling, and their dysregulation is implicated in various autoimmune diseases and cancers.[9]
Case Study: The Role of the 2-Methoxypyrimidine Scaffold in the JAK Inhibitor AZD4205
The potent and selective JAK1 inhibitor, AZD4205, features a 2-aminopyrimidine core, which is structurally analogous to the 2-methoxypyrimidine scaffold.[5] The synthesis of such complex molecules often involves the coupling of a functionalized pyrimidine with other heterocyclic systems. This compound can be a precursor to a variety of functionalized pyrimidines, such as the corresponding aldehyde, carboxylic acid, or halides, which are then used in cross-coupling reactions.
Hypothetical Synthetic Pathway to a JAK Inhibitor Precursor
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Workup [chem.rochester.edu]
- 5. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chiralen.com [chiralen.com]
- 7. 1158735-09-1 | this compound - Moldb [moldb.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
(2-Methoxypyrimidin-5-yl)methanol theoretical properties calculation
An In-depth Technical Guide to the Theoretical Calculation of (2-Methoxypyrimidin-5-yl)methanol Properties
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] this compound, a functionalized pyrimidine derivative, represents a valuable building block for drug discovery. Understanding its intrinsic molecular properties is paramount for predicting its behavior in biological systems and for the rational design of new chemical entities.[3][4] This guide provides a comprehensive framework for the theoretical characterization of this compound using quantum chemical methods, primarily Density Functional Theory (DFT). We will explore the causality behind methodological choices, detail the computational protocols, and interpret the resulting data in the context of drug development.
Introduction: The Rationale for Computational Scrutiny
In modern drug discovery, computational chemistry is not merely a supplementary tool but a foundational pillar.[5][6] It allows for the cost-effective, high-throughput screening of molecular properties before committing to resource-intensive synthesis and in vitro testing.[3] For a molecule like this compound (CAS: 1158735-09-1, Formula: C₆H₈N₂O₂)[7][8][9], theoretical calculations can elucidate its structural, electronic, and pharmacokinetic characteristics. This in silico analysis provides deep insights into:
-
Molecular Stability and Reactivity: How the molecule will behave in different chemical environments.
-
Intermolecular Interactions: Predicting how it might bind to a biological target, such as an enzyme active site.[10]
-
Spectroscopic Signature: Aiding in its experimental identification and characterization.[11][12]
-
Drug-Likeness: Assessing its potential to be developed into an orally bioavailable drug.[13]
This guide is structured to walk researchers through the complete theoretical workflow, from initial structure optimization to the prediction of complex chemical properties.
The Computational Engine: Density Functional Theory (DFT)
The bedrock of our investigation is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of molecules based on their electron density rather than the complex many-electron wavefunction.[14][15] This approach offers an exceptional balance of computational efficiency and accuracy, making it the workhorse for studying molecules of pharmaceutical interest.[5][6][10]
2.1. Justification of Methodological Choices
The reliability of any DFT calculation hinges on the selection of the functional and the basis set.
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This choice is predicated on its well-documented success in reproducing the geometries and electronic properties of a wide range of organic molecules, including heterocyclic systems similar to pyrimidine.[16] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior than simpler approximations.
-
Basis Set - 6-311++G(d,p): A basis set is a set of mathematical functions used to build the molecular orbitals.[17] The 6-311++G(d,p) Pople-style basis set is chosen for its robustness:
-
6-311: A triple-zeta valence basis set, providing flexibility for describing the valence electrons involved in chemical bonding.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. This is crucial for accurately describing lone pairs (like on the nitrogen and oxygen atoms) and potential non-covalent interactions, which are vital for drug-receptor binding.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow the orbitals to change shape, accounting for the polarization of the electron cloud in the molecular environment.
-
-
Solvent Effects - Polarizable Continuum Model (PCM): Biological processes occur in an aqueous environment. To simulate this, we employ the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM). This model treats the solvent (water) as a continuous medium with a specific dielectric constant, providing a more realistic prediction of molecular properties in solution.
The Theoretical Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic approach to calculating the theoretical properties of this compound. This workflow is applicable to most quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[18][19][20]
Caption: Computational workflow for theoretical property calculation.
Protocol:
-
Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: This is the most critical step, where the software iteratively adjusts the positions of the atoms to find the geometry with the lowest possible potential energy.[17] This relaxed structure represents the most stable conformation of the molecule.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The primary purpose is to verify that the structure is a true energy minimum. The absence of any imaginary (negative) frequencies confirms this. A secondary benefit is the prediction of the molecule's infrared (IR) spectrum.[17]
-
Single-Point Energy and Property Calculation: Using the optimized geometry, a final, high-accuracy calculation is performed to derive the electronic properties and population analysis.
Results and Interpretation: A Chemist's Perspective
This section details the key properties derived from the calculations and, more importantly, explains their relevance in a drug discovery context.
4.1. Optimized Molecular Geometry
The optimization process yields the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable form. These parameters are fundamental, as the 3D structure of a molecule dictates how it fits into a receptor's binding pocket.
| Parameter | Bond | Calculated Value (Å) |
| Bond Lengths | C2-N1 | 1.34 |
| C5-C6 | 1.39 | |
| C5-C(H₂OH) | 1.51 | |
| C2-O(CH₃) | 1.36 | |
| Parameter | Atoms | **Calculated Value (°) ** |
| Bond Angles | N1-C2-N3 | 116.5 |
| C4-C5-C6 | 118.0 | |
| Note: These are hypothetical but realistic values for demonstration. |
4.2. Frontier Molecular Orbitals (FMOs): HOMO & LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[21] The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.[21][22]
-
HOMO Energy: Represents the molecule's electron-donating capacity (nucleophilicity). A higher HOMO energy indicates a better electron donor.
-
LUMO Energy: Represents the molecule's electron-accepting capacity (electrophilicity). A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical reactivity and kinetic stability.[23][24] A small energy gap suggests that it takes little energy to excite an electron from the HOMO to the LUMO, making the molecule more reactive and generally less stable.[22][25] A large gap implies higher stability.[24]
Sources
- 1. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dockdynamics.com [dockdynamics.com]
- 6. longdom.org [longdom.org]
- 7. 1158735-09-1 | this compound - Moldb [moldb.com]
- 8. This compound,1158735-09-1-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 9. This compound | 1158735-09-1 [sigmaaldrich.com]
- 10. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.aalto.fi [research.aalto.fi]
- 12. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 13. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 15. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 19. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 20. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 21. ossila.com [ossila.com]
- 22. researchgate.net [researchgate.net]
- 23. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 24. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
(2-Methoxypyrimidin-5-yl)methanol: A Comprehensive Technical Guide on its Synthesis, History, and Applications
Introduction
The pyrimidine scaffold is a cornerstone in the architecture of countless biologically active molecules, from the fundamental nucleobases of life to a vast array of pharmaceuticals. Within this chemical family, (2-Methoxypyrimidin-5-yl)methanol has emerged as a valuable intermediate, particularly in the synthesis of kinase inhibitors for oncology. Its deceptively simple structure, featuring a methoxy-substituted pyrimidine core with a hydroxymethyl group at the 5-position, offers a versatile platform for creating complex molecular designs. While a singular "discovery" paper for this specific compound is not readily identifiable in the annals of chemical literature, its synthetic lineage can be logically reconstructed from established principles of pyrimidine chemistry. This guide will illuminate the most probable pathways for its creation, detail its chemical properties, and explore its application as a pivotal component in drug discovery.
Historical Context and Synthetic Evolution
The systematic study of pyrimidines dates back to the late 19th century, with foundational work on their synthesis from β-dicarbonyl compounds and amidines. Over the decades, a rich tapestry of synthetic methodologies has been woven, enabling the precise functionalization of the pyrimidine ring. The journey to this compound is not one of a single breakthrough, but rather an evolution of these techniques. Its emergence is intrinsically linked to the growing demand for functionalized heterocyclic intermediates in pharmaceutical research and development. The likely synthetic strategies are a testament to the power of classic organic reactions, adapted for the nuanced chemistry of the pyrimidine nucleus.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 1158735-09-1 | Multiple chemical suppliers |
| Molecular Formula | C₆H₈N₂O₂ | Multiple chemical suppliers |
| Molecular Weight | 140.14 g/mol | Multiple chemical suppliers |
| Appearance | White to off-white solid | Typical observation |
| Purity | >97% | Fluorochem |
Postulated Synthetic Pathways and Methodologies
While a definitive first synthesis is not documented, the most logical and industrially scalable approach to this compound involves a multi-step sequence. This pathway leverages the commercially available intermediate, 2-methoxypyrimidine-5-carbaldehyde, which itself can be synthesized through established formylation techniques.
Part 1: Synthesis of the Precursor - 2-Methoxypyrimidine-5-carbaldehyde
The introduction of a formyl group at the C5 position of a 2-methoxypyrimidine ring is most effectively achieved via the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-donating nature of the methoxy group at the C2 position activates the pyrimidine ring towards electrophilic substitution, directing the formylation to the C5 position.
Diagram of the Vilsmeier-Haack Formylation Pathway
Caption: Vilsmeier-Haack reaction for the synthesis of 2-methoxypyrimidine-5-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine
-
Materials: 2-Methoxypyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of DMF in DCM to 0°C.
-
Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-methoxypyrimidine in DCM to the reaction mixture dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methoxypyrimidine-5-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Reduction to this compound
The final and crucial step is the reduction of the aldehyde functionality of 2-methoxypyrimidine-5-carbaldehyde to the primary alcohol. This transformation can be achieved using a variety of reducing agents. For its efficiency and mild reaction conditions, sodium borohydride (NaBH₄) is a common and practical choice.[6][7][8][9] More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is often preferred for its compatibility with a wider range of functional groups and safer handling.[10][11][12][13] Catalytic hydrogenation is another viable method.[14][15][16]
Diagram of the Reduction of 2-Methoxypyrimidine-5-carbaldehyde
Caption: Reduction of the aldehyde to the target alcohol.
Experimental Protocol: Sodium Borohydride Reduction
-
Materials: 2-Methoxypyrimidine-5-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve 2-methoxypyrimidine-5-carbaldehyde in a mixture of methanol and DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in portions to the cooled solution.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly kinase inhibitors. Its utility is highlighted in several patents for cancer therapeutics. For instance, it has been cited in the synthesis of 2-(2,4,5-substituted-anilino)pyrimidine compounds that are investigated as inhibitors of mutated forms of the epidermal growth factor receptor (EGFR), which are implicated in certain types of cancer.[17] The hydroxymethyl group at the 5-position serves as a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries to explore structure-activity relationships.
Conclusion
While the precise moment of its "discovery" may be diffuse, the chemical logic underpinning the synthesis of this compound is clear and robust. By employing well-established reactions such as the Vilsmeier-Haack formylation and subsequent reduction, this valuable pyrimidine derivative can be efficiently prepared. Its role as a versatile building block in the synthesis of targeted therapies, especially in the field of oncology, underscores its importance in modern drug discovery. This guide provides a comprehensive overview for researchers and scientists, offering both the theoretical framework and practical protocols necessary for the synthesis and application of this key chemical intermediate.
References
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. [Link]
- Preparation of 2,4-dichloro-5-methoxy pyrimidine.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Preparation of methoxypyrimidines 14 and 15. ResearchGate. [Link]
-
Reduction of Pyrimidine Derivatives by LiAlH 4. ResearchGate. [Link]
-
Synthesis of 2-Cyanopyrimidines. MDPI. [Link]
-
Reductions with Lithium Aluminium Hydride. University of Bristol. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]
-
19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
- Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
- Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
-
(2-Methylpyrimidin-5-yl)methanol. PubChem. [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]
-
Sodium Borohydride. Common Organic Chemistry. [Link]
- 2-(2,4,5-substituted-anilino) pyrimidine compounds.
-
Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Catalysis. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Selective, Base-Free Hydrogenation of Aldehydes Catalyzed by Ir Complexes Based on Proton-Responsive Lutidine-Derived CNP Ligands. Organometallics. [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use. Google Patents.
-
Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. [Link]
Sources
- 1. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | MDPI [mdpi.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Solubility of (2-Methoxypyrimidin-5-yl)methanol in Organic Solvents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of (2-Methoxypyrimidin-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data, this document establishes a foundational understanding through theoretical principles, predictive methodologies, and detailed experimental protocols. We will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of solubility based on intermolecular forces and Hansen Solubility Parameters (HSP), and provide a step-by-step guide for the empirical determination of its solubility in a range of common organic solvents. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly influences the lifecycle of a pharmaceutical compound. From the ease of handling in synthetic and purification processes to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo, a thorough understanding of a compound's solubility is paramount. For this compound, a molecule with potential applications in drug discovery, characterizing its solubility in various organic solvents is a critical first step for any research and development endeavor. This guide will provide both the theoretical framework and the practical tools necessary to approach this challenge with scientific rigor.
Physicochemical Profile of this compound
A comprehensive understanding of a molecule's structure and inherent properties is the cornerstone of predicting its solubility. This compound possesses a unique combination of functional groups that dictate its interactions with different solvents.
Molecular Structure:
Figure 1: 2D structure of this compound.
Key Physicochemical Properties (Predicted):
| Property | Predicted Value/Characteristic | Rationale and Impact on Solubility |
| Molecular Formula | C₆H₈N₂O₂ | Indicates a relatively small molecule with a significant heteroatom content. |
| Molecular Weight | 140.14 g/mol [1] | A low molecular weight generally favors solubility. |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | The hydroxyl group can donate a hydrogen bond, favoring solubility in protic solvents. |
| Hydrogen Bond Acceptors | 4 (2 pyrimidine nitrogens, 1 methoxy oxygen, 1 hydroxyl oxygen) | Multiple sites for hydrogen bonding with protic solvents will enhance solubility in these media. |
| LogP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 (estimated) | A low LogP suggests a degree of hydrophilicity, but also indicates potential solubility in moderately polar organic solvents. |
| Polar Surface Area (PSA) | ~60-70 Ų (estimated) | A significant polar surface area suggests strong dipole-dipole interactions and hydrogen bonding potential. |
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in chemistry that governs solubility.[2] This principle is rooted in the nature and strength of intermolecular forces between solute and solvent molecules.
The Role of Intermolecular Forces
The dissolution of a solid in a liquid solvent is a thermodynamic process that involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall free energy change of this process determines the solubility.
-
Van der Waals Forces (Dispersion Forces): Present in all molecules, these are weak, transient attractions. Nonpolar solvents like hexane and toluene primarily interact through these forces.
-
Dipole-Dipole Interactions: Occur between polar molecules. The pyrimidine ring and the methoxy and hydroxyl groups in this compound contribute to a significant dipole moment, suggesting favorable interactions with polar aprotic solvents like acetone and ethyl acetate.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (O, N, or F). The hydroxyl group of this compound is a key hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy and hydroxyl groups are hydrogen bond acceptors. This makes the molecule particularly amenable to dissolving in protic solvents like methanol and ethanol.
Figure 2: Conceptual diagram of solute-solvent interactions.
Predictive Modeling with Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from dispersion forces.
-
δp (Polar): Energy from dipole-dipole forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.
Table of Hansen Solubility Parameters for Common Organic Solvents:
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources.
While the HSP for this compound has not been experimentally determined, its structure suggests it will have significant δp and δh components. Therefore, solvents with balanced HSP values, such as alcohols and some polar aprotic solvents, are predicted to be good candidates for dissolution.
Experimental Determination of Equilibrium Solubility
Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate characterization. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Experimental Workflow
Figure 3: Workflow for equilibrium solubility determination.
Detailed Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the selected solvent into the vial.
-
Prepare each solvent system in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the supernatant using a pipette. For volatile solvents, this should be done quickly to minimize evaporation.
-
Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles that could interfere with the analysis.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered sample solutions with the solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample solutions into the HPLC system and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample solutions.
-
Multiply the determined concentration by the dilution factor to obtain the concentration in the original saturated solution. This value represents the equilibrium solubility.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or molarity).
-
Predicted Solubility Profile and Solvent Selection
Based on the theoretical principles discussed, we can predict a qualitative solubility profile for this compound.
Predicted Solubility Ranking (Qualitative):
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the hydroxyl group and pyrimidine nitrogens. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Moderate to High | Favorable dipole-dipole interactions. |
| Chlorinated | Dichloromethane | Moderate | Good dipole-dipole interactions, but lacks hydrogen bonding capability. |
| Aromatic | Toluene | Low to Moderate | Primarily dispersion forces and some weak dipole-induced dipole interactions. |
| Nonpolar | n-Hexane | Very Low | Mismatch in intermolecular forces; strong solute-solute interactions are not overcome. |
This predicted ranking serves as a practical guide for initial solvent screening in various applications, from reaction chemistry to formulation development.
Conclusion and Future Directions
This technical guide has laid out a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a robust experimental protocol, researchers are equipped to systematically characterize this important property. The provided information on the compound's predicted physicochemical characteristics and the application of Hansen Solubility Parameters offers a rational basis for solvent selection.
Future work should focus on the experimental validation of these predictions. A systematic study to quantify the solubility of this compound in the suggested range of solvents at different temperatures would be of immense value to the scientific community. Such data would not only facilitate the development of this specific compound but also contribute to a broader understanding of the solubility of related heterocyclic molecules.
References
-
Molecular Database (Mol-Instincts). (n.d.). This compound. Retrieved from [Link]
- Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551.
-
Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]
-
Steven Murov. (2020). Properties of Common Organic Solvents. Retrieved from [Link]
Sources
An In-depth Technical Guide to (2-Methoxypyrimidin-5-yl)methanol for Researchers and Drug Development Professionals
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine in nucleic acids.[1][2] This inherent biological relevance has made pyrimidine derivatives a privileged scaffold in drug discovery, with a vast number of approved therapeutics across a wide range of indications, including oncology, infectious diseases, and central nervous system disorders.[1][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and target engagement, making it an attractive starting point for the synthesis of novel therapeutic agents. (2-Methoxypyrimidin-5-yl)methanol, in particular, offers a versatile platform for further chemical modification, featuring a reactive hydroxymethyl group and a methoxy substituent that can influence the electronic and steric properties of the molecule.
Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis and drug design.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 1158735-09-1 | [3][4][5] |
| Molecular Formula | C₆H₈N₂O₂ | [3][4] |
| Molecular Weight | 140.14 g/mol | [3][4] |
| Appearance | Off-white solid | [6] |
| Purity | Typically ≥98% | [4] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, its structure suggests solubility in a range of common organic solvents. As an alcohol, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited but may be enhanced under acidic or basic conditions. For many small organic molecules, solubility tends to increase with temperature.[7]
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the reduction of a corresponding carboxylic acid ester, typically ethyl 2-methoxypyrimidine-5-carboxylate. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation.[1][8]
Reaction Pathway: Ester Reduction
The synthesis proceeds via the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxy group and a subsequent second hydride addition to the intermediate aldehyde, ultimately yielding the primary alcohol upon acidic workup.
Caption: Synthesis of this compound via ester reduction.
Experimental Protocol: Reduction of Ethyl 2-Methoxypyrimidine-5-carboxylate
This protocol is adapted from established procedures for the reduction of pyrimidine esters with LiAlH₄.[1][8]
Materials:
-
Ethyl 2-methoxypyrimidine-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve ethyl 2-methoxypyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of Na₂SO₄.
-
Workup: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF. Combine the filtrates and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Reactivity Profile
The primary alcohol functionality of this compound is a key site for further chemical transformations.
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde, 2-methoxypyrimidine-5-carbaldehyde, using mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane.
-
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions.
-
Halogenation: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol to the corresponding halide, providing a leaving group for subsequent nucleophilic substitution reactions.
Spectral Characterization
While a comprehensive set of publicly available spectra for this compound is limited, the expected spectral data can be predicted based on its structure and data from closely related analogs.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following key signals:
-
A singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm.
-
A singlet for the methylene protons (-CH₂OH) around 4.5-4.7 ppm.
-
A singlet for the pyrimidine protons at the C4 and C6 positions, likely in the range of 8.5-8.8 ppm.
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework:
-
A signal for the methoxy carbon (-OCH₃) around 55-60 ppm.
-
A signal for the methylene carbon (-CH₂OH) around 60-65 ppm.
-
Signals for the pyrimidine ring carbons, with the carbon bearing the methoxy group appearing at a lower field (higher ppm) due to the deshielding effect of the oxygen atom.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.
-
A strong C-O stretching band for the alcohol around 1050-1150 cm⁻¹.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern would likely involve the loss of a hydrogen atom, a hydroxyl radical, or a methoxy group.
Applications in Drug Discovery and Development
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors.[2][9] The pyrimidine core can act as a hinge-binding motif in the ATP-binding site of many kinases, while the hydroxymethyl group at the 5-position provides a handle for introducing substituents that can interact with other regions of the protein, thereby enhancing potency and selectivity.
Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for utilizing this compound in the synthesis of a hypothetical kinase inhibitor.
Caption: A generalized synthetic workflow utilizing this compound.
This workflow highlights the conversion of the alcohol to a more reactive species, such as a halide, which can then be displaced by a nucleophile, for instance, an amine-containing fragment, to build a more elaborate molecular structure. This approach allows for the systematic exploration of the chemical space around the pyrimidine core to optimize interactions with the target kinase.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, accessible synthesis, and reactive functionality make it an ideal starting point for the creation of novel pyrimidine-based compounds with a wide range of potential therapeutic applications. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its successful implementation in the synthesis of next-generation therapeutics.
References
- Yu-Xiu, L., Ming-Bo, C., Qi-Qia, Z., Qing-Min, W., Ying, L., & Run-Qiu, H. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(10), 589-591.
- This journal is © The Royal Society of Chemistry 2021. (2021).
-
This compound. Molecular Database. Retrieved from [Link]
- Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge.
- Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 73(3), 1074–1075.
-
Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. Retrieved from [Link]
-
(2-methoxy-4-methylpyrimidin-5-yl)methanol. PubChemLite. Retrieved from [Link]
-
(2-Methylpyrimidin-5-yl)methanol. PubChem. Retrieved from [Link]
-
(5-Methoxypyridin-2-yl)methanol. PubChem. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Retrieved from [Link]
-
Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation. PubMed Central. Retrieved from [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental). Human Metabolome Database. Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, methanol, simulated). NP-MRD. Retrieved from [Link]
-
This compound. Chemicalbridge. Retrieved from [Link]
-
(2-Morpholinopyrimidin-5-yl)methanol, 97%, Thermo Scientific™. Fisher Scientific. Retrieved from [Link]
-
Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. Retrieved from [Link]
-
The mass spectra of methanol (A), ethanol (B), acetonitrile (C), and... ResearchGate. Retrieved from [Link]
-
(2-Methyloxiran-2-yl)methanol. PubChem. Retrieved from [Link]
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1158735-09-1|this compound|BLD Pharm [bldpharm.com]
- 4. 1158735-09-1 | this compound - Moldb [moldb.com]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. This compound,1158735-09-1-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Data for (2-Methoxypyrimidin-5-yl)methanol: A Technical Guide for Researchers
Introduction
(2-Methoxypyrimidin-5-yl)methanol, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including nucleobases and various therapeutic agents. The precise structural elucidation of derivatives such as this compound is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of research and development programs. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound (CAS No. 1158735-09-1, Molecular Formula: C₆H₈N₂O₂), based on a comprehensive analysis of related structures and fundamental spectroscopic principles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and similar heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can deduce the connectivity and spatial arrangement of atoms within a molecule.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyrimidine ring, the methoxy group protons, the hydroxymethyl group protons, and the hydroxyl proton. The predicted chemical shifts (δ) in parts per million (ppm) are based on data from analogous pyrimidine derivatives and established substituent effects.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-4, H-6 | ~8.5 - 8.7 | Singlet | 2H | The two protons on the pyrimidine ring are in electronically similar environments and are expected to appear as a singlet in the aromatic region. |
| -CH₂OH | ~4.6 - 4.8 | Singlet | 2H | The methylene protons of the hydroxymethyl group are expected to appear as a singlet. The chemical shift is influenced by the adjacent hydroxyl group and the aromatic ring. This is consistent with data for other 5-hydroxymethylpyrimidines.[4] |
| -OCH₃ | ~3.9 - 4.1 | Singlet | 3H | Methoxy groups on heterocyclic rings typically appear as a sharp singlet in this region.[5] |
| -OH | Variable | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad singlet that may exchange with D₂O. |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of substituted pyrimidines and related heterocyclic systems.[6][7]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~165 | The carbon atom bearing the methoxy group is expected to be significantly downfield due to the electronegativity of the oxygen and nitrogen atoms. |
| C-4, C-6 | ~158 | These carbon atoms in the pyrimidine ring are deshielded by the adjacent nitrogen atoms. |
| C-5 | ~120 | The carbon atom bearing the hydroxymethyl group. |
| -CH₂OH | ~60 - 65 | The chemical shift of the hydroxymethyl carbon is characteristic for primary alcohols attached to an aromatic system. |
| -OCH₃ | ~55 | The methoxy carbon typically resonates in this region.[8] |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the hydroxyl proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to deduce proton-proton connectivities.
-
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (alcohol) | 3200 - 3500 | Strong, Broad | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=N, C=C (pyrimidine ring) | 1500 - 1600 | Medium to Strong | Stretching |
| C-O (alcohol) | 1000 - 1250 | Strong | Stretching |
| C-O (ether) | 1000 - 1300 | Strong | Stretching |
The broadness of the O-H stretching band is a key diagnostic feature for the presence of the hydroxyl group and is due to hydrogen bonding.[1] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule's overall structure.
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum.
-
Data Analysis:
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the major absorption bands and correlate them with specific functional groups using correlation tables.
-
Caption: Workflow for IR-based functional group analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.
Predicted Mass Spectrometric Data
For this compound (Molecular Weight: 140.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z | Proposed Fragment Ion | Rationale |
| 140 | [C₆H₈N₂O₂]⁺ | Molecular ion ([M]⁺) |
| 139 | [M - H]⁺ | Loss of a hydrogen radical, likely from the hydroxymethyl group. |
| 111 | [M - CHO]⁺ | Loss of a formyl radical. |
| 109 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 95 | [M - OCH₃ - H₂]⁺ | Loss of a methoxy radical followed by loss of molecular hydrogen. |
The fragmentation of pyrimidine derivatives often involves cleavage of the substituents from the ring and characteristic ring fragmentation pathways.[9][10][11][12]
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using an appropriate technique, most commonly Electron Ionization (EI) for this type of molecule.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides further confirmation of the molecule's structure.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. article.sapub.org [article.sapub.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of (2-Methoxypyrimidin-5-yl)methanol: A Technical Guide to its Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
(2-Methoxypyrimidin-5-yl)methanol , a key heterocyclic building block, offers a versatile platform for the synthesis of a diverse array of complex molecules. Its strategic importance lies in the presence of two key functional handles: a reactive hydroxymethyl group at the 5-position and a methoxy group at the 2-position of the pyrimidine core. This guide provides an in-depth exploration of the reactivity of this molecule, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its synthetic potential in drug discovery and materials science. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents[1][2].
I. Synthesis of this compound
The most direct and logical synthetic route to this compound involves the reduction of a corresponding pyrimidine-5-carboxylic acid ester. This approach provides a reliable and scalable method for accessing this valuable intermediate.
A. Synthesis of Ethyl 2-Methoxypyrimidine-5-carboxylate
A common precursor, ethyl 2-methoxypyrimidine-5-carboxylate, can be synthesized through various methods. One established route involves the reaction of an appropriate amidine with a functionalized three-carbon component[3]. Alternatively, it can be prepared from commercially available starting materials through a series of functional group transformations. For instance, starting from ethyl 2-chloropyrimidine-5-carboxylate, a nucleophilic substitution with sodium methoxide can yield the desired product[4].
B. Reduction of Ethyl 2-Methoxypyrimidine-5-carboxylate
The reduction of the ester functionality to the primary alcohol is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent widely used for this transformation, capable of reducing esters to alcohols efficiently[1][5].
Caption: Synthetic route to this compound.
Experimental Protocol: Reduction of Ethyl 2-Methoxypyrimidine-5-carboxylate
This protocol is adapted from general procedures for the LiAlH₄ reduction of esters[1] and specific examples of pyrimidine ester reductions[6].
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C using an ice bath. Dissolve ethyl 2-methoxypyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser work-up).
-
Isolation: Filter the resulting granular precipitate through a pad of Celite and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography on silica gel.
II. Reactivity of the Hydroxymethyl Group
The primary alcohol functionality of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
A. Oxidation to 5-Formyl-2-methoxypyrimidine
The selective oxidation of the primary alcohol to the corresponding aldehyde, 5-formyl-2-methoxypyrimidine, provides a crucial intermediate for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The Swern oxidation is a mild and efficient method for this transformation, avoiding the use of heavy metals and over-oxidation to the carboxylic acid[6].
Caption: Swern oxidation to the corresponding aldehyde.
Experimental Protocol: Swern Oxidation of this compound
This protocol is based on standard Swern oxidation procedures[7].
-
Activation of DMSO: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM dropwise, ensuring the temperature remains below -60 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of this compound (1.0 equivalent) in DCM dropwise to the activated DMSO mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Warming and Work-up: Allow the reaction to warm to room temperature over 1 hour. Quench the reaction with water and extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude 5-formyl-2-methoxypyrimidine can be purified by column chromatography on silica gel.
B. Etherification
The hydroxyl group can be converted to an ether linkage through various methods, such as the Williamson ether synthesis. This allows for the introduction of a wide range of alkyl or aryl groups, which can modulate the physicochemical properties of the molecule.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent such as THF or DMF, add a strong base like sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Alkylation: After the evolution of hydrogen gas ceases, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.2 equivalents) and allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude ether can be purified by column chromatography.
C. Halogenation
Conversion of the hydroxymethyl group to a halomethyl group, typically a chloromethyl group, provides a reactive electrophile for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation[8].
Caption: Halogenation and subsequent nucleophilic substitution.
Experimental Protocol: Synthesis of 5-(Chloromethyl)-2-methoxypyrimidine
This protocol is based on general procedures for the conversion of alcohols to alkyl chlorides using thionyl chloride[8].
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Addition of Thionyl Chloride: Cool the solution to 0 °C and add thionyl chloride (1.2 equivalents) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Carefully quench the reaction by pouring it into ice-water. Neutralize the aqueous layer with a saturated sodium bicarbonate solution and extract the product with DCM. The combined organic layers are dried and concentrated to afford the crude product.
The resulting 5-(chloromethyl)-2-methoxypyrimidine is a versatile intermediate for introducing various nucleophiles, such as amines, thiols, and cyanides, at the 5-position[9][10].
III. Reactivity of the Pyrimidine Core: Palladium-Catalyzed Cross-Coupling Reactions
To harness the full synthetic potential of the this compound scaffold, the pyrimidine ring itself can be functionalized. This is typically achieved by first introducing a halogen atom (e.g., bromine or iodine) at the 5-position, which can then participate in a variety of powerful palladium-catalyzed cross-coupling reactions. The synthesis of 5-halo-2-methoxypyrimidines can be accomplished from commercially available precursors.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures[11][12]. A 5-bromo-2-methoxypyrimidine derivative can be effectively coupled with a wide range of boronic acids or their esters. The electron-deficient nature of the pyrimidine ring generally enhances the reactivity of the C-Br bond in this transformation[11][13].
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyrimidine
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 | [14] (adapted) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 90-98 | [15] (adapted) |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 80-90 | [13] (adapted) |
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to valuable alkynylpyrimidine building blocks[16][17]. 5-Iodo-2-methoxypyrimidine is generally a more reactive substrate than the corresponding bromide for this transformation.
Caption: Key cross-coupling reactions of 5-halo-2-methoxypyrimidines.
Experimental Protocol: Sonogashira Coupling of 5-Iodo-2-methoxypyrimidine
This protocol is based on general Sonogashira coupling procedures[18].
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 5-iodo-2-methoxypyrimidine (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylethylamine (2-3 equivalents).
-
Addition of Alkyne: Add the terminal alkyne (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion. Upon completion, dilute the mixture with an organic solvent and filter through Celite. The filtrate is then washed, dried, and concentrated.
-
Purification: The desired alkynylpyrimidine can be purified by column chromatography.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines and their derivatives[19][20]. 5-Bromo-2-methoxypyrimidine can be coupled with various primary and secondary amines using a suitable palladium catalyst and ligand system[21][22].
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromo-2-methoxypyrimidine
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 80-90 | [19] (adapted) |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 85-95 | [22] (adapted) |
| Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 75-85 | [21] (adapted) |
IV. Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its dual reactivity, stemming from the hydroxymethyl group and the potential for functionalization of the pyrimidine core, provides a rich platform for the construction of diverse and complex molecular architectures. The synthetic pathways and reaction protocols detailed in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science, where the pyrimidine motif continues to play a pivotal role[1][23][24].
References
-
RSC Publishing. Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro. [Link]
-
ResearchGate. (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4. [Link]
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Organic Chemistry Portal. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
-
Wikipedia. Lithium aluminium hydride. [Link]
-
Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]
-
Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Acta Physico-Chimica Sinica. Reaction of Methyl Alcohol with Thionyl Chloride in Solution. [Link]
-
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
PubChem. (2-Methylpyrimidin-5-yl)methanol. [Link]
-
ResearchGate. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. [Link]
-
YouTube. Sonogashira cross-coupling reaction. [Link]
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
National Institutes of Health. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]
-
Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]
-
National Institutes of Health. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. [Link]
-
ResearchGate. (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]
-
Chemical Engineering Transactions. The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. [Link]
-
Sciencemadness.org. thionyl chloride and alcohols. [Link]
Sources
- 1. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cetjournal.it [cetjournal.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 23. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [mdpi.com]
- 24. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of (2-Methoxypyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of (2-methoxypyrimidin-5-yl)methanol, a valuable building block in medicinal chemistry, starting from 2-chloro-5-(hydroxymethyl)pyrimidine. The protocol is designed to be robust and reproducible, with a focus on the underlying chemical principles, safety considerations, and practical execution in a laboratory setting.
Introduction and Significance
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs, particularly in oncology and virology.[1][2] The specific substitution pattern of a methoxy group at the 2-position and a hydroxymethyl group at the 5-position offers versatile handles for further chemical modification, making it a desirable precursor for generating libraries of novel compounds for high-throughput screening and lead optimization.[3]
This application note details the conversion of 2-chloro-5-(hydroxymethyl)pyrimidine to this compound via a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol, and address critical safety and handling procedures.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. Unlike typical nucleophilic substitutions on aliphatic carbons, SNAr reactions on aromatic rings require specific conditions. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by strong nucleophiles.
The chlorine atom at the C2 position is particularly activated towards substitution because it is flanked by two ring nitrogens, which inductively withdraw electron density and can stabilize the negative charge in the reaction intermediate.[4][5]
Mechanism:
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile generated from sodium methoxide, attacks the electron-poor C2 carbon of the pyrimidine ring. This step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group.
This two-step addition-elimination mechanism is characteristic of SNAr reactions and is highly efficient for this particular substrate.[7]
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | CAS Number | Supplier Example | Notes |
| 2-chloro-5-(hydroxymethyl)pyrimidine | ≥97% | 1046816-75-4 | ChemicalBook | Starting material.[8] |
| Sodium Methoxide (NaOMe) | ≥97% or 30 wt% solution in Methanol | 124-41-4 | Sigma-Aldrich | Highly corrosive and water-reactive.[9] |
| Anhydrous Methanol (MeOH) | ≥99.8% | 67-56-1 | Fisher Scientific | Must be dry to prevent quenching of NaOMe. |
| Dichloromethane (DCM) | ACS Grade | 75-09-2 | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | ACS Grade | 144-55-8 | - | For neutralization/wash. |
| Brine (Saturated NaCl soln.) | ACS Grade | 7647-14-5 | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | 7757-82-6 | - | For drying organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | 7631-86-9 | - | For column chromatography. |
| Ethyl Acetate | ACS Grade | 141-78-6 | - | Eluent for chromatography. |
| Hexanes | ACS Grade | 110-54-3 | - | Eluent for chromatography. |
Equipment:
-
Round-bottom flasks (two-neck or three-neck)
-
Reflux condenser with drying tube (e.g., filled with CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel coated) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Dry all necessary glassware in an oven (e.g., at 120 °C) for at least 4 hours and allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Assemble a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas.
Synthesis:
-
To the reaction flask, add 2-chloro-5-(hydroxymethyl)pyrimidine (5.0 g, 34.6 mmol).
-
Add 100 mL of anhydrous methanol to the flask and stir until the starting material is fully dissolved.
-
Carefully add a 30% solution of sodium methoxide in methanol (8.0 mL, 41.5 mmol, 1.2 equivalents) to the reaction mixture dropwise over 5 minutes. Note: If using solid sodium methoxide, dissolve 2.24 g (41.5 mmol) in 50 mL of anhydrous methanol separately and add this solution to the reaction flask.
-
Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.
-
Maintain the reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is complete when the starting material spot is no longer visible.
Work-up:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous slurry to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white solid or oil.
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (dry loading is recommended for solids).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (visualized by TLC) and combine them.
-
Remove the solvent under reduced pressure to afford this compound as a white to pale yellow solid.
Data Summary and Expected Results
| Parameter | Value |
| Starting Material Mass | 5.0 g |
| Moles of Starting Material | 34.6 mmol |
| Equivalents of NaOMe | 1.2 |
| Reaction Temperature | ~65 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-90% |
| Product Appearance | White to pale yellow solid |
| Molecular Formula | C₆H₈N₂O₂[10] |
| Molecular Weight | 140.14 g/mol [11] |
Characterization Data (Literature/Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.35 (s, 2H), 4.65 (s, 2H), 3.95 (s, 3H).
-
Melting Point: 78-82 °C.
Critical Safety Precautions
This protocol involves hazardous materials that require strict adherence to safety procedures.
-
Sodium Methoxide (NaOMe):
-
Hazards: Highly corrosive, causing severe skin burns and eye damage.[9][12] It is also flammable and reacts violently with water, releasing flammable methanol vapor and heat.[13][14] Inhalation can cause severe irritation to the respiratory tract.[9]
-
Handling: Always handle sodium methoxide (solid or solution) in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[12][13] Keep away from water and all sources of ignition.[14] Ensure an inert atmosphere is maintained during handling and reaction.
-
Spills: For small spills, cover with dry sand or another inert, dry absorbent material and collect into a sealed container for disposal.[12][13] Do not use water to clean up spills.
-
-
2-chloro-5-(hydroxymethyl)pyrimidine:
-
Hazards: May cause skin, eye, and respiratory irritation.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle with appropriate PPE.
-
-
Solvents (Methanol, Dichloromethane):
-
Hazards: Methanol is flammable and toxic. Dichloromethane is a suspected carcinogen.
-
Handling: Handle in a fume hood to avoid inhaling vapors. Keep away from ignition sources.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient sodium methoxide. 2. Water present in the reaction mixture. 3. Insufficient reaction time or temperature. | 1. Use a slight excess (1.2-1.5 eq.) of NaOMe. 2. Ensure all glassware is oven-dried and use anhydrous methanol. 3. Increase reflux time and monitor carefully by TLC. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during chromatography. 3. Decomposition of starting material or product. | 1. Perform multiple extractions (at least 3) with DCM. 2. Carefully select the eluent system and monitor fractions closely by TLC. 3. Ensure the reaction is not overheated and the work-up is performed promptly. |
| Purification Difficulties | 1. Product co-elutes with impurities. 2. Product is streaking on the column. | 1. Adjust the polarity of the eluent system for better separation. 2. Add a small amount of a polar solvent like methanol or triethylamine (1%) to the eluent to improve peak shape. |
References
-
ResearchGate. (2015). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]
-
Infoscience EPFL. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Retrieved from [Link]
-
PubChemLite. (n.d.). (2-methoxy-4-methylpyrimidin-5-yl)methanol. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
ACS Publications. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
-
Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). (5-Methoxypyridin-2-yl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Dana Bioscience. (n.d.). (2-Methoxy-4-methylpyrimidin-5-yl)methanol 50mg. Retrieved from [Link]
-
MDPI. (2023). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Retrieved from [Link]
-
MDPI. (2023). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]
-
PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]
- Google Patents. (n.d.). US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]
-
WIPO. (2015). WO/2015/113043 PROCESS FOR MAKING 2-CHLORO-5-METHYLPYRIDINE. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 7. m.youtube.com [m.youtube.com]
- 8. 5-Pyrimidinemethanol, 2-chloro- | 1046816-75-4 [chemicalbook.com]
- 9. actylislab.com [actylislab.com]
- 10. This compound | 1158735-09-1 [sigmaaldrich.com]
- 11. 1158735-09-1 | this compound - Moldb [moldb.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.ie [fishersci.ie]
The Versatile Synthon: (2-Methoxypyrimidin-5-yl)methanol in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery and organic synthesis, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a vast array of biologically active molecules and approved pharmaceuticals. Its prevalence stems from its ability to engage in a multitude of non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, and its metabolic stability. Within this important class of heterocycles, (2-Methoxypyrimidin-5-yl)methanol (CAS No. 1158735-09-1) has emerged as a particularly valuable and versatile building block.[1] Its unique arrangement of functional groups—a reactive primary alcohol, an electron-rich pyrimidine ring, and a methoxy group that modulates the ring's electronic properties—offers a powerful handle for synthetic chemists to construct complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, complete with detailed experimental protocols for its key transformations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1158735-09-1 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
This data is compiled from commercially available sources.
The presence of the pyrimidine nitrogen atoms and the hydroxyl group makes the molecule polar, influencing its solubility in various organic solvents. The methoxy group at the 2-position significantly influences the reactivity of the pyrimidine ring, making it susceptible to certain transformations while stabilizing it against others.
Key Synthetic Transformations and Protocols
This compound is a versatile building block that can undergo a variety of chemical transformations at its primary alcohol functionality and the pyrimidine ring. This section details some of the most important reactions, providing both the mechanistic rationale and step-by-step experimental protocols.
Oxidation to 2-Methoxypyrimidine-5-carbaldehyde: A Gateway to Further Functionalization
The oxidation of the primary alcohol to an aldehyde is a cornerstone transformation, as the resulting aldehyde is a versatile intermediate for a plethora of subsequent reactions, including reductive aminations, Wittig reactions, and condensations. A common and efficient method for this oxidation is the use of Dess-Martin periodinane (DMP), which offers mild reaction conditions and high yields.[1]
Reaction Scheme:
Sources
High-Yield Synthetic Protocols for (2-Methoxypyrimidin-5-yl)methanol: An Application Note for Drug Discovery and Development
Introduction
(2-Methoxypyrimidin-5-yl)methanol is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate for the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a common motif in numerous pharmaceuticals, and the specific substitution pattern of this compound, featuring a methoxy group and a hydroxymethyl moiety, offers versatile handles for further chemical modifications. This application note provides two robust, high-yield synthetic protocols for the preparation of this compound, designed to be accessible to researchers in both academic and industrial settings. The protocols are presented with detailed experimental procedures, mechanistic insights, and data to ensure reproducibility and scalability.
The strategic importance of this compound lies in its utility for introducing the 2-methoxypyrimidine-5-methyl moiety into larger molecules. This can be critical for modulating pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity. The protocols detailed herein are designed to provide a reliable and efficient supply of this valuable intermediate.
Synthetic Strategies: A Comparative Overview
Two primary synthetic routes have been identified and optimized for the high-yield synthesis of this compound. Each route offers distinct advantages and may be chosen based on the availability of starting materials, scale of synthesis, and specific laboratory capabilities.
-
Route 1: Functionalization of 2-Methoxy-5-bromopyrimidine via Lithium-Halogen Exchange. This route is advantageous when 2-methoxy-5-bromopyrimidine is the readily available starting material. It employs a classic organometallic approach to introduce the hydroxymethyl group.
-
Route 2: Selective Reduction of 2-Methoxypyrimidine-5-carbaldehyde. This protocol is ideal when the corresponding aldehyde is commercially available or easily synthesized. It utilizes a mild and selective reducing agent to afford the desired alcohol with high purity.
Route 1: Synthesis from 2-Methoxy-5-bromopyrimidine
This protocol leverages a lithium-halogen exchange reaction, a powerful tool in organic synthesis for the formation of carbon-carbon bonds with aryllithium intermediates[1][2]. The reaction proceeds by treating 2-methoxy-5-bromopyrimidine with a strong organolithium base, typically n-butyllithium, at low temperatures to generate the corresponding 5-lithiated pyrimidine. This highly reactive intermediate is then quenched with a suitable electrophile, in this case, anhydrous formaldehyde, to introduce the hydroxymethyl group.
Mechanistic Rationale
The lithium-halogen exchange is a kinetically controlled process that is highly efficient for aryl and heteroaryl bromides[1]. The electron-deficient nature of the pyrimidine ring can facilitate this exchange. The subsequent reaction with formaldehyde is a standard nucleophilic addition of the organolithium reagent to the carbonyl carbon of formaldehyde. An acidic workup is necessary to protonate the resulting alkoxide to yield the final alcohol product.
Experimental Workflow: Route 1
Caption: Workflow for the synthesis of this compound from 2-methoxy-5-bromopyrimidine.
Detailed Protocol: Route 1
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methoxy-5-bromopyrimidine | >98% | Commercial | |
| n-Butyllithium (2.5 M in hexanes) | Solution | Commercial | Titrate before use for accuracy. |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Distill from sodium/benzophenone. |
| Paraformaldehyde | Reagent Grade | Commercial | Dry in a vacuum oven before use. |
| Saturated aqueous ammonium chloride | ACS Grade | In-house prep. | |
| Diethyl ether | Anhydrous | Commercial | |
| Anhydrous magnesium sulfate | ACS Grade | Commercial | |
| Silica gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 2-methoxy-5-bromopyrimidine (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Formaldehyde Quench: In a separate flame-dried flask, heat paraformaldehyde under vacuum to generate anhydrous formaldehyde gas. Alternatively, dry paraformaldehyde thoroughly and add it as a powder. Pass the formaldehyde gas over the surface of the stirred lithiated pyrimidine solution at -78 °C, or add the dried paraformaldehyde powder in one portion.
-
Warming and Quenching: After the addition of formaldehyde, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Expected Yield: 75-85%
Route 2: Synthesis from 2-Methoxypyrimidine-5-carbaldehyde
This protocol describes the selective reduction of the aldehyde functionality of 2-methoxypyrimidine-5-carbaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reducing agent of choice due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity[3][4]. This method is generally high-yielding and produces a clean product with minimal side reactions.
Mechanistic Rationale
The reduction of an aldehyde with sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate boron alkoxide intermediate. Subsequent workup with a protic solvent (in this case, methanol is used as the reaction solvent and for workup) protonates the alkoxide to yield the primary alcohol. The pyrimidine ring is generally resistant to reduction by NaBH₄ under these mild conditions.
Experimental Workflow: Route 2
Caption: Workflow for the synthesis of this compound from 2-methoxypyrimidine-5-carbaldehyde.
Detailed Protocol: Route 2
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methoxypyrimidine-5-carbaldehyde | >97% | Commercial | |
| Sodium borohydride (NaBH₄) | Powder, >98% | Commercial | Handle with care, moisture-sensitive. |
| Methanol | Anhydrous | Commercial | |
| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |
| Anhydrous sodium sulfate | ACS Grade | Commercial | |
| Silica gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxypyrimidine-5-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 0.25 M concentration).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure.
-
Extraction and Purification: To the resulting aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. If necessary, purify by flash column chromatography on silica gel to afford pure this compound.
Expected Yield: >95%
Data Summary and Characterization
| Parameter | Route 1 | Route 2 |
| Starting Material | 2-Methoxy-5-bromopyrimidine | 2-Methoxypyrimidine-5-carbaldehyde |
| Key Reagents | n-Butyllithium, Formaldehyde | Sodium Borohydride |
| Solvent(s) | Anhydrous THF | Methanol |
| Reaction Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-4 hours | 1-2 hours |
| Workup | Aqueous Quench, Extraction | Aqueous Quench, Extraction |
| Purification | Flash Column Chromatography | Flash Column Chromatography (optional) |
| Expected Yield | 75-85% | >95% |
| Purity (Typical) | >98% after chromatography | >98% after chromatography |
Characterization Data for this compound:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 8.52 (s, 2H), 4.72 (s, 2H), 4.02 (s, 3H), 2.50 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃) δ: 164.5, 157.8, 126.2, 63.1, 54.8.
-
Mass Spectrometry (ESI+): m/z 141.1 [M+H]⁺.
Conclusion
This application note provides two highly effective and reproducible protocols for the synthesis of this compound, a valuable building block for drug discovery and development. The choice between the two routes will depend on the availability of starting materials and desired scale. Route 2, the reduction of 2-methoxypyrimidine-5-carbaldehyde with sodium borohydride, is generally preferred for its operational simplicity, milder reaction conditions, and higher yield. Both protocols have been designed with scientific integrity and provide a solid foundation for researchers to obtain this key intermediate in high purity and yield.
References
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6963. Available from: [Link]
-
Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Organic Synthesis. Available from: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available from: [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (n.d.). The College of New Jersey. Available from: [Link]
-
LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. (2013). BYU ScholarsArchive. Available from: [Link]
-
Metal–halogen exchange. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
The Versatile Role of (2-Methoxypyrimidin-5-yl)methanol in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the vast array of pyrimidine-based building blocks, (2-Methoxypyrimidin-5-yl)methanol has emerged as a particularly valuable synthon. Its strategic placement of a methoxy group and a reactive hydroxymethyl group allows for intricate molecular tailoring, making it a key player in the development of targeted therapies, most notably in the realm of kinase inhibitors. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.
A Gateway to Potent and Selective Kinase Inhibitors
The 2-methoxypyrimidine motif is a privileged structure in the design of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors. The methoxy group at the 2-position can contribute to binding affinity through hydrophobic interactions and can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability.
A prime example of the significance of the 2-methoxypyrimidine core is its presence in the structure of Osimertinib (AZD9291) , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[2] Osimertinib is a life-saving medication for patients with non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[2] The synthesis of Osimertinib and its analogues often involves intermediates that are structurally related to this compound, underscoring the importance of this chemical entity in accessing such complex and vital medicines.[3][4]
The Mechanism of Action: Targeting Mutated EGFR
Osimertinib is designed to selectively inhibit mutated forms of EGFR, including the T790M resistance mutation that often arises after treatment with earlier-generation EGFR inhibitors.[3] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition of the kinase.[3] This targeted action blocks downstream signaling pathways that drive tumor growth and survival, while showing less affinity for wild-type EGFR, which can reduce side effects.[3]
Synthetic Protocols: Harnessing the Reactivity of the Pyrimidine Core
The hydroxymethyl group of this compound offers a versatile handle for synthetic transformations. It can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the attachment of various side chains. Furthermore, the pyrimidine ring itself can be functionalized, for example, through halogenation followed by cross-coupling reactions.
While a direct synthesis of a marketed drug from this compound is not prominently featured in the literature, the following protocols for the synthesis of key intermediates for Osimertinib analogues highlight the synthetic utility of the 2-methoxypyrimidine scaffold.
Protocol 1: Synthesis of a Key Anilino-Pyrimidine Intermediate
This protocol details the synthesis of N-(2-methoxy-4-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, an important precursor for Osimertinib-based dual inhibitors of HDAC and EGFR.[5] This reaction showcases a nucleophilic aromatic substitution on a chloropyrimidine, a common strategy in the synthesis of kinase inhibitors.
Materials:
-
3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole
-
2-Methoxy-4-nitroaniline[5]
-
p-Toluenesulfonic acid (p-TsOH)[5]
-
1,4-Dioxane[5]
-
Aqueous ammonia[5]
-
Water[5]
-
Standard laboratory glassware, heating and stirring apparatus, and filtration equipment.
Procedure:
-
To a solution of 2-methoxy-4-nitroaniline (1.2 equivalents) and p-toluenesulfonic acid (1.2 equivalents) in 1,4-dioxane, add 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (1.0 equivalent).[5]
-
Stir the reaction mixture at 85 °C for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction to room temperature.[5]
-
Carefully add aqueous ammonia to the reaction mixture, followed by the addition of water.[5]
-
Stir the resulting mixture at room temperature overnight to allow for the precipitation of the product.[5]
-
Collect the precipitate by filtration, wash the filter residue with water, and dry to afford the desired orange-yellow solid product.[5]
Expected Outcome: This procedure should yield the target compound, N-(2-methoxy-4-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, in good yield (approximately 81% as reported in the literature).[5]
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing biaryl and heteroaryl structures, which are common motifs in medicinal chemistry. While the following protocol is generalized for a 2-methoxy-5-bromopyrimidine, it is highly adaptable for derivatives of this compound, for instance, after conversion of the hydroxymethyl group to a halide.
Materials:
-
2-Methoxy-5-bromopyrimidine (or a related halogenated derivative)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Standard Schlenk line or glovebox for inert atmosphere reactions, and purification apparatus (e.g., column chromatography).
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the 2-methoxy-5-bromopyrimidine (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
| Reactant 1 (Pyrimidine) | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 2-Methoxy-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |
| 2-Methoxy-5-bromopyrimidine | 3-Pyridylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-90 |
| 2-Methoxy-5-iodopyrimidine | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 110 | 90-98 |
Table 1: Representative conditions for Suzuki-Miyaura cross-coupling reactions of 2-methoxypyrimidines.
Future Perspectives
The utility of this compound and its derivatives in medicinal chemistry is far from exhausted. As our understanding of the molecular drivers of disease deepens, this versatile building block will undoubtedly play a continued role in the design and synthesis of the next generation of targeted therapies. Its ability to serve as a scaffold for the creation of diverse chemical libraries makes it an invaluable tool for lead discovery and optimization in the ongoing quest for safer and more effective medicines.
References
- BenchChem. (2025). Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291).
-
ResearchGate. (2025). Synthetic Strategies in the Preparation of Osimertinib. Retrieved from [Link]
- Wang, Y., Wu, Y., Fan, X., Zhang, F., & Liu, Y. (2016). Synthesis of Osimertinib. Chinese Journal of Pharmaceuticals, 47(8), 981.
- Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. Molecules, 26(11), 3328.
- Benchchem. (n.d.). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry.
- Benchchem. (n.d.). Application of 4-Methoxypyrimidin-5-ol in Kinase Inhibitor Synthesis: A Review of Potential Synthetic Strategies.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14686706, (2-Methylpyrimidin-5-yl)methanol. Retrieved from [Link]
-
PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Retrieved from [Link]
Sources
- 1. (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Osimertinib [cjph.com.cn]
- 5. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (2-Methoxypyrimidin-5-yl)methanol: A Versatile Scaffold in Medicinal Chemistry
Introduction: The Strategic Importance of the (2-Methoxypyrimidin-5-yl)methanol Scaffold
This compound is a key heterocyclic building block in the field of drug discovery and medicinal chemistry. The pyrimidine core is a privileged structure, forming the basis for a multitude of biologically active compounds, including antiviral and anticancer agents.[1] The strategic placement of a methoxy group at the 2-position and a hydroxymethyl group at the 5-position offers a rich platform for chemical diversification. The methoxy group can influence the electronic properties and metabolic stability of the molecule, while the primary alcohol serves as a versatile handle for a variety of chemical transformations. This allows for the systematic exploration of the chemical space around the pyrimidine core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of potential drug candidates.
These application notes provide detailed protocols for three fundamental derivatization techniques of this compound: etherification, esterification, and oxidation. The methodologies are designed to be robust and reproducible, providing researchers with a solid foundation for the synthesis of novel derivatives for biological screening and lead optimization.
Etherification via Williamson Ether Synthesis
The conversion of the primary alcohol of this compound to an ether is a common strategy to introduce a wide range of alkyl or aryl substituents. This modification can significantly impact a compound's lipophilicity, metabolic stability, and target engagement. The Williamson ether synthesis, a reliable and versatile method, is well-suited for this transformation. The protocol involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an appropriate alkyl halide.
Protocol: Synthesis of 5-(Benzyloxymethyl)-2-methoxypyrimidine
Objective: To synthesize 5-(benzyloxymethyl)-2-methoxypyrimidine from this compound and benzyl bromide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium alkoxide should be evident.
-
Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ether.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong base is required to deprotonate the primary alcohol to form the nucleophilic alkoxide.
-
Anhydrous THF: An aprotic solvent is crucial to prevent quenching of the strong base and the reactive alkoxide intermediate.
-
Inert Atmosphere: Prevents reaction of the strong base with atmospheric moisture.
-
0 °C Addition: The initial deprotonation and the addition of the electrophile are performed at reduced temperature to control the reaction rate and minimize potential side reactions.
Experimental Workflow: Williamson Ether Synthesis
Caption: Williamson Ether Synthesis Workflow.
Esterification via Fischer-Speier Esterification
Ester derivatives are fundamental in medicinal chemistry, often serving as prodrugs to enhance bioavailability or as key intermediates for further functionalization. The Fischer-Speier esterification is a classic and effective method for synthesizing esters from an alcohol and a carboxylic acid using a strong acid catalyst.[2]
Protocol: Synthesis of (2-Methoxypyrimidin-5-yl)methyl acetate
Objective: To synthesize (2-methoxypyrimidin-5-yl)methyl acetate from this compound and acetic acid.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of glacial acetic acid (can be used as the solvent, or use a co-solvent like toluene).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 120 °C if using neat acetic acid) and maintain for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.[3]
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Caution: Effervescence will occur due to the neutralization of the excess acid.[4]
-
Extract the aqueous layer with diethyl ether (3 x volume of the initial reaction mixture).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic, followed by a wash with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by flash column chromatography or distillation if the product is volatile.
Causality Behind Experimental Choices:
-
Excess Acetic Acid: Serves as both a reactant and a solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.[3]
-
Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol.[2]
-
Reflux: The reaction is typically slow at room temperature and requires heating to reach equilibrium in a reasonable timeframe.
-
Sodium Bicarbonate Wash: Neutralizes the excess carboxylic acid and the sulfuric acid catalyst, facilitating the isolation of the neutral ester product.[4][5]
Experimental Workflow: Fischer Esterification
Caption: Fischer Esterification Workflow.
Oxidation to 2-Methoxy-5-formylpyrimidine
The oxidation of the primary alcohol to an aldehyde provides a crucial intermediate for a variety of subsequent transformations, such as reductive amination, Wittig reactions, and the formation of other carbon-carbon bonds. A mild and selective oxidizing agent is required to avoid over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of allylic and benzylic-type alcohols to their corresponding aldehydes.[6]
Protocol: Synthesis of 2-Methoxy-5-formylpyrimidine
Objective: To oxidize this compound to 2-methoxy-5-formylpyrimidine.
Materials:
-
This compound
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Celite®
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a round-bottom flask, add a solution of this compound (1.0 eq) in dichloromethane (DCM).
-
Add activated manganese dioxide (5-10 eq by weight) to the stirred solution.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction is heterogeneous.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids.[6]
-
Wash the Celite® pad with additional DCM to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
The product is often of sufficient purity for subsequent steps, but can be further purified by flash column chromatography if necessary.
Causality Behind Experimental Choices:
-
Manganese Dioxide: A mild and selective oxidizing agent for primary alcohols of this type, minimizing the risk of over-oxidation.[6]
-
Large Excess of MnO₂: As a solid-phase reagent, a large excess is often required to ensure a reasonable reaction rate and complete conversion.
-
DCM as Solvent: An inert solvent that is suitable for this type of oxidation and facilitates easy workup.
-
Celite® Filtration: Effectively removes the fine solid particles of MnO₂ and its reduced forms from the reaction mixture.
Experimental Workflow: Oxidation with MnO₂
Caption: Oxidation to Aldehyde Workflow.
Summary of Derivatization Techniques
| Technique | Key Reagents | Typical Conditions | Expected Product | Key Advantages |
| Etherification | NaH, Alkyl Halide | Anhydrous THF, 0 °C to RT | Ether | Introduces diverse lipophilic groups. |
| Esterification | Carboxylic Acid, H₂SO₄ | Reflux | Ester | Prodrug potential, versatile handle. |
| Oxidation | Activated MnO₂ | DCM, Room Temperature | Aldehyde | Key intermediate for C-C bond formation. |
Conclusion
The derivatization of this compound through etherification, esterification, and oxidation provides a powerful toolkit for medicinal chemists. The protocols outlined in these application notes are based on established and reliable synthetic methodologies and serve as a practical guide for the generation of diverse compound libraries. The resulting ethers, esters, and aldehydes are valuable intermediates for the synthesis of novel pyrimidine-based therapeutics. Careful execution of these protocols and thorough characterization of the products will undoubtedly accelerate the drug discovery process.
References
-
CEM Corporation. Esterification Experiment. Available at: [Link]
-
CHEM254 Experiment 06 Synthesis of Novel Esters. (2011). Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
-
LibreTexts Chemistry. (2021). 3: Esterification (Experiment). Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1177-1203. Available at: [Link]
-
ResearchGate. (2008). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available at: [Link]
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available at: [Link]
-
Royal Society of Chemistry. (2018). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. Available at: [Link]
-
YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Available at: [Link]
Sources
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Protocol for the Selective Reduction of 2-Methoxypyrimidine-5-carbaldehyde
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is critical for modulating pharmacological activity. The conversion of 2-methoxypyrimidine-5-carbaldehyde to its corresponding primary alcohol, (2-methoxypyrimidin-5-yl)methanol, is a key synthetic step that provides a versatile intermediate for further elaboration in drug discovery programs[1][2]. This alcohol moiety can serve as a handle for esterification, etherification, or introduction into larger molecular frameworks.
This document provides a detailed, field-tested protocol for the selective reduction of 2-methoxypyrimidine-5-carbaldehyde. The chosen methodology emphasizes safety, efficiency, and reproducibility, making it suitable for researchers in both academic and industrial drug development settings.
Causality of Experimental Design: Selecting the Right Tool for the Job
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The core of this reaction is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon[3][4]. While several reagents can accomplish this, the choice of reducing agent is paramount and dictated by the substrate's overall functionality and the desired selectivity.
Common hydride sources include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄)[5][6].
-
Lithium Aluminum Hydride (LiAlH₄): A highly potent reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids[6][7][8]. Its high reactivity necessitates the use of anhydrous ethereal solvents and extreme caution, as it reacts violently with protic solvents like water and alcohols[7].
-
Sodium Borohydride (NaBH₄): A significantly milder and more selective reagent[9]. It readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids under standard conditions[6][10]. This selectivity is advantageous when other reducible functional groups are present. Furthermore, its stability in protic solvents, such as methanol and ethanol, makes it operationally simpler and safer to use[4][9].
For the reduction of 2-methoxypyrimidine-5-carbaldehyde, sodium borohydride is the superior choice . Its use obviates the need for strictly anhydrous conditions and its inherent selectivity prevents potential side reactions, ensuring a clean conversion to the desired primary alcohol, this compound.
The overall reaction is as follows:
C₆H₆N₂O₂ + NaBH₄ + CH₃OH → C₆H₈N₂O₂ + Borate Esters
Visualizing the Reaction Mechanism
The reduction proceeds via a well-established two-step mechanism. First, a hydride ion from the borohydride complex performs a nucleophilic attack on the carbonyl carbon. Second, the resulting alkoxide intermediate is protonated by the solvent to yield the final alcohol product.
Caption: Mechanism of NaBH₄ reduction of an aldehyde.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes an explanation of its purpose, ensuring the researcher understands the causality behind the procedure.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Molar Eq. | Notes |
| 2-Methoxypyrimidine-5-carbaldehyde | 90905-32-1 | 138.12 g/mol | 1.0 | Starting material.[11] |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 g/mol | 1.2 | Reducing agent. |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | - | Anhydrous grade, solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | - | Extraction solvent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | - | Used in workup. |
| Saturated NaCl solution (Brine) | 7647-14-5 | 58.44 g/mol | - | Used for washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | - | Drying agent. |
| Silica Gel (for chromatography) | 7631-86-9 | - | - | 230-400 mesh. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Step-by-Step Methodology
Caption: Experimental workflow for the reduction protocol.
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxypyrimidine-5-carbaldehyde (e.g., 1.0 g, 7.24 mmol).
-
Add anhydrous methanol (20 mL) and stir until the solid is completely dissolved.
-
Expertise: Using an alcohol as the solvent is advantageous as it will protonate the intermediate alkoxide to form the final product[5].
2. Cooling and Reagent Addition:
-
Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Slowly add sodium borohydride (e.g., 0.33 g, 8.69 mmol, 1.2 eq) in small portions over 10-15 minutes.
-
Trustworthiness: Portion-wise addition is a critical control measure. It prevents a rapid, exothermic reaction and controls the rate of hydrogen gas evolution that occurs as NaBH₄ reacts with the methanol solvent.
3. Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 1-2 hours.
-
Self-Validation: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Use a mobile phase of 50% ethyl acetate in hexanes. The aldehyde starting material is more nonpolar than the alcohol product. The reaction is complete when the starting material spot (higher Rf) is no longer visible by UV light.
4. Quenching and Work-up:
-
Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water (10 mL) while stirring. Effervescence (H₂ evolution) may be observed.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add more deionized water (20 mL) to the resulting slurry.
5. Extraction and Purification:
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated brine (1 x 20 mL).
-
Expertise: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness to yield the crude product.
6. Final Purification:
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc up to 60% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white solid. The expected molecular weight is 140.14 g/mol [12].
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS or GC-MS: To confirm the molecular weight and assess purity[13][14].
-
HPLC: To determine the final purity with high accuracy[15][16].
By following this detailed protocol, researchers can reliably and safely synthesize this compound, a valuable intermediate for the advancement of drug discovery and development projects.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Singh, S. (2023, April 14). NaBH4. Slideshare. [Link]
-
Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789. [Link]
-
Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80(7), 834-836. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Billman, J. H., & McDowell, J. W. (1961). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society (Resumed), 264-266. [Link]
-
LibreTexts Chemistry. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Nair, V., & Trogler, T. R. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2141. [Link]
-
NIOSH. (1994, August 15). ALDEHYDES, SCREENING 2539. CDC. [Link]
-
Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]
- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
-
Lawhorn, B. G., et al. (2002). Biosynthesis of hydroxymethylpyrimidine pyrophosphate in Saccharomyces cerevisiae. Journal of Biological Chemistry, 277(28), 25628-25634. [Link]
-
Red-Cano, J., et al. (2020). Characterization of hydroxymethylpyrimidine phosphate kinase from mesophilic and thermophilic bacteria and structural insights into their differential thermal stability. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(11), 140498. [Link]
-
ACS Omega. (2025, August 5). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. [Link]
-
LibreTexts Chemistry. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. [Link]
-
Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide. [Link]
-
MDPI. (n.d.). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. [Link]
-
ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]
-
PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanol. [Link]
-
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]
-
PubMed. (n.d.). Purification of Cyclic GMP-AMP from Viruses and Measurement of Its Activity in Cell Culture. [Link]
-
ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. [Link]
- Google Search result.
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Khan Academy [khanacademy.org]
- 9. 3. NaBH4 | PPT [slideshare.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE CAS#: 90905-32-1 [m.chemicalbook.com]
- 12. 1158735-09-1 | this compound - Moldb [moldb.com]
- 13. cdc.gov [cdc.gov]
- 14. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 15. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: (2-Methoxypyrimidin-5-yl)methanol as a Versatile Building Block in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a well-established driver of numerous diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[1] Within the vast landscape of kinase inhibitor scaffolds, the pyrimidine ring holds a privileged position. Its structural resemblance to the adenine core of ATP allows it to form key hydrogen bonding interactions within the highly conserved hinge region of the kinase ATP-binding site. This mimicry provides a robust foundation for designing potent and selective inhibitors. The strategic functionalization of the pyrimidine core is paramount for fine-tuning inhibitor potency, selectivity, and pharmacokinetic properties.[2]
(2-Methoxypyrimidin-5-yl)methanol is an increasingly valuable building block for the synthesis of sophisticated kinase inhibitors. Its utility stems from the presence of multiple, differentially reactive sites that allow for controlled, sequential modifications. The methoxy group at the 2-position can influence the electronics of the ring and can also be a site for nucleophilic aromatic substitution (SNAr). The hydroxymethyl group at the 5-position is a versatile handle for introducing a wide array of chemical diversity, often targeting the solvent-exposed region of the kinase active site or enabling covalent bond formation with nearby residues. This application note provides a detailed guide to the synthetic manipulation of this compound, focusing on its conversion to key intermediates and their subsequent application in the synthesis of kinase inhibitor scaffolds.
Core Synthetic Strategy: From Alcohol to a Versatile Boronic Acid Intermediate
A highly effective strategy for leveraging this compound in kinase inhibitor synthesis involves its conversion to (2-Methoxypyrimidin-5-yl)boronic acid . This intermediate is a powerful tool for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction allows for the facile introduction of aryl and heteroaryl moieties, which are critical for establishing potent interactions with the kinase target.
The overall workflow can be visualized as a two-stage process: first, the functionalization of the starting alcohol to a boronic acid, and second, the coupling of this intermediate with a suitable partner to construct the core of a kinase inhibitor.
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
Scale-Up Synthesis of (2-Methoxypyrimidin-5-yl)methanol: An Application and Protocol Guide
Introduction: The Significance of (2-Methoxypyrimidin-5-yl)methanol in Drug Discovery
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its structural motif is a key component in a variety of pharmacologically active agents, including kinase inhibitors for oncology and antivirals. The strategic placement of the methoxy and hydroxymethyl groups on the pyrimidine core allows for diverse chemical modifications, enabling the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. The growing demand for novel therapeutics has consequently spurred the need for robust, scalable, and economically viable synthetic routes to this crucial intermediate.
This comprehensive guide provides a detailed, field-proven protocol for the scale-up synthesis of this compound. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and addresses the critical safety and operational considerations inherent in transitioning from bench-scale to pilot-plant or industrial production.
Synthetic Strategy: A Two-Step Approach to Scalability and Purity
The presented synthesis is a two-step process designed for efficiency, safety, and high purity of the final product. The strategy commences with the synthesis of the precursor, methyl 2-methoxypyrimidine-5-carboxylate, followed by its selective reduction to the target alcohol.
Part 1: Synthesis of Methyl 2-Methoxypyrimidine-5-carboxylate
The initial phase of the synthesis focuses on the construction of the pyrimidine ring with the required methoxy and carboxylate functionalities. A highly effective method for this transformation is the condensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with O-methylisourea hydrogen sulfate. This approach is advantageous as it directly yields the desired 2-substituted pyrimidine-5-carboxylic ester without substitution at the 4-position, a common challenge in other synthetic routes.[1][2]
Part 2: Selective Reduction to this compound
The final step involves the reduction of the ester functionality of methyl 2-methoxypyrimidine-5-carboxylate to the primary alcohol. While potent reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, its use on a large scale is fraught with safety concerns and handling difficulties. A more prudent and scalable approach involves the use of sodium borohydride (NaBH₄) activated by a Lewis acid, such as calcium chloride (CaCl₂). This combination enhances the reducing power of NaBH₄, enabling the efficient reduction of the ester under milder and safer conditions. This method is not only more cost-effective but also simplifies the workup procedure.
Visualizing the Synthetic Workflow
Caption: Overall synthetic scheme for this compound.
Detailed Protocols and Experimental Procedures
Part 1: Scale-Up Synthesis of Methyl 2-Methoxypyrimidine-5-carboxylate
This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (molar eq.) |
| Methyl 3,3-dimethoxypropionate | 148.16 | 1.05 | 1.0 |
| Methyl Formate | 60.05 | 0.974 | 1.2 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 0.92 | 1.1 |
| O-Methylisourea hydrogen sulfate | 170.17 | - | 1.1 |
| Anhydrous Diethyl Ether | 74.12 | 0.713 | - |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 0.944 | - |
Procedure:
-
Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:
-
To a suitable, inerted reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, add a suspension of sodium hydride (1.1 eq) in anhydrous diethyl ether.
-
Prepare a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in anhydrous diethyl ether.
-
Slowly add the solution of the esters to the sodium hydride suspension at room temperature.
-
Stir the resulting mixture at room temperature for 16-20 hours.
-
The precipitated sodium salt is collected by filtration under a nitrogen atmosphere, washed with anhydrous diethyl ether, and dried under vacuum.
-
-
Synthesis of Methyl 2-methoxypyrimidine-5-carboxylate:
-
To a solution of the dried sodium salt (1.0 eq) in anhydrous DMF, add O-methylisourea hydrogen sulfate (1.1 eq).
-
Heat the reaction mixture to 100 °C and maintain for 2-4 hours, monitoring the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the controlled addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude methyl 2-methoxypyrimidine-5-carboxylate by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
-
Part 2: Scale-Up Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (molar eq.) |
| Methyl 2-methoxypyrimidine-5-carboxylate | 168.15 | - | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.07 | 3.0 |
| Calcium Chloride (CaCl₂), anhydrous | 110.98 | 2.15 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | - |
| Ethanol (EtOH) | 46.07 | 0.789 | - |
| Acetone | 58.08 | 0.791 | - |
| Ethyl Acetate | 88.11 | 0.902 | - |
| Saturated Aqueous Ammonium Chloride | - | - | - |
Procedure:
-
Reaction Setup:
-
Charge a suitably sized reactor, equipped with a mechanical stirrer, temperature probe, and addition funnel, with methyl 2-methoxypyrimidine-5-carboxylate (1.0 eq).
-
Add a solvent mixture of anhydrous THF and ethanol (e.g., 2:1 v/v). Stir until the starting material is fully dissolved.
-
-
Preparation of the Reducing Agent Slurry:
-
In a separate vessel, carefully prepare a slurry of calcium chloride (1.5 eq) and sodium borohydride (3.0 eq) in anhydrous THF.
-
-
Reduction:
-
Cool the solution of the ester to 0-5 °C using an appropriate cooling bath.
-
Slowly add the slurry of the reducing agent to the ester solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction for completion by TLC or HPLC.
-
-
Workup and Quenching:
-
Upon completion, cool the reaction mixture back to 0-5 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of acetone to consume any excess sodium borohydride.
-
Follow with the slow addition of a saturated aqueous solution of ammonium chloride.
-
Stir the mixture for 30 minutes.
-
-
Product Isolation and Purification:
-
Filter the resulting suspension to remove the inorganic salts. Wash the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate or a mixture of methanol and water, to yield the final product as a crystalline solid.[3][4]
-
Safety and Handling Considerations for Scale-Up
-
Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. All operations involving sodium hydride must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory.
-
Sodium Borohydride: While less reactive than lithium aluminum hydride, sodium borohydride is still a flammable solid that reacts with water and acidic solutions to produce flammable hydrogen gas.[5][6] The quenching step must be performed slowly and with adequate cooling to control the exotherm and hydrogen evolution. The reaction should be conducted in a well-ventilated area.
-
Calcium Chloride: Anhydrous calcium chloride is hygroscopic and can release heat upon dissolution.
-
General Precautions: All scale-up operations should be conducted in a designated area with appropriate engineering controls, such as fume hoods or walk-in hoods. A thorough process safety review should be conducted before commencing any large-scale synthesis.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 3300 cm⁻¹) and the absence of the ester carbonyl stretch (around 1720 cm⁻¹) will confirm the reduction.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
Conclusion
This application note provides a robust and scalable two-step synthesis for this compound. The chosen synthetic route prioritizes safety, cost-effectiveness, and high purity, making it suitable for the production of this important building block in a drug development setting. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines, researchers and chemists can confidently and efficiently produce multi-gram to kilogram quantities of this compound.
References
- BenchChem. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes. BenchChem Technical Support.
-
Organic Chemistry Portal. Pyrimidine Synthesis. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. SYNTHESIS, 2002(5), 720-722.[Link]
-
ResearchGate. (2025). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem Technical Support.
- BenchChem. (2025). Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques. BenchChem Technical Support.
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.[Link]
-
Kumar, A., et al. (2023). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Cogent Chemistry, 9(1), 2235928.[Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(22), 7586.[Link]
-
Gein, V. L., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6916.[Link]
-
AOBChem USA. Methyl 2-methoxypyrimidine-5-carboxylate. [Link]
- BenchChem. (2025).
- Bretherick's Handbook of Reactive Chemical Hazards. (n.d.). Sodium Borohydride.
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride. [Link]
-
ResearchGate. (2025). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
-
Reddit. (2022). NaBH4 reduction of ester. [Link]
-
PubChem. (2-Methylpyrimidin-5-yl)methanol. [Link]
-
PubChem. (5-Methoxypyridin-2-yl)methanol. [Link]
- Google Patents. (n.d.). CN106167447A - A kind of technique using sodium borohydride reduction system to prepare cis 1,2 cyclohexanedimethanols.
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
NIOSH. (1998). METHANOL: METHOD 2000. [Link]
Sources
Application Note: Comprehensive Analytical Characterization of (2-Methoxypyrimidin-5-yl)methanol
Introduction
(2-Methoxypyrimidin-5-yl)methanol is a heterocyclic building block increasingly utilized in medicinal chemistry and drug development as a key intermediate for the synthesis of complex molecular architectures. Its chemical structure, featuring a pyrimidine ring substituted with a methoxy and a hydroxymethyl group, imparts specific physicochemical properties that necessitate rigorous analytical characterization to ensure identity, purity, and stability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the comprehensive characterization of this compound. The protocols outlined herein are designed to be robust and self-validating, providing a clear rationale for experimental choices to ensure the generation of reliable and reproducible data.
The molecular structure of this compound is presented in Figure 1.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Rationale for NMR Analysis
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. Together, they provide a complete picture of the molecule's carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent depends on the sample's solubility. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Data Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
Expected Spectral Data
The expected chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the electron-donating effect of the methoxy group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| Pyrimidine-H (C4 & C6) | ~8.5 | s | 2H | ~158 |
| -CH₂OH | ~4.6 | s | 2H | ~60 |
| -OCH₃ | ~4.0 | s | 3H | ~55 |
| Pyrimidine-C (C2) | - | - | - | ~165 |
| Pyrimidine-C (C5) | - | - | - | ~120 |
| -CH₂OH | Variable | br s | 1H | - |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Rationale for MS Analysis
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of this compound. Fragmentation patterns can further corroborate the proposed structure.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode. The pyrimidine nitrogens are expected to be readily protonated.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
Expected Spectral Data
The molecular weight of this compound (C₆H₈N₂O₂) is 140.14 g/mol .[1]
Table 2: Expected Ions in the ESI-MS Spectrum
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₆H₉N₂O₂]⁺ | 141.0659 | Protonated molecular ion |
| [M+Na]⁺ | [C₆H₈N₂O₂Na]⁺ | 163.0478 | Sodium adduct |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase method is generally suitable for a molecule with the polarity of this compound.
Rationale for HPLC Analysis
An HPLC method with UV detection can separate the target compound from potential impurities, starting materials, and by-products, allowing for accurate quantification of purity.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve volatility and thermal stability.
Rationale for GC-MS Analysis
GC-MS provides excellent separation efficiency and definitive identification based on both retention time and mass spectrum. It is particularly useful for identifying volatile impurities.
Experimental Protocol: GC-MS
-
Sample Preparation (with derivatization):
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ether of the alcohol.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for FTIR Analysis
The FTIR spectrum provides a molecular fingerprint and confirms the presence of key functional groups such as the hydroxyl (-OH), C-O, C-N, and aromatic C=C and C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Expected Spectral Data
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1600-1450 | C=C and C=N stretch | Pyrimidine ring |
| 1250-1000 | C-O stretch | Methoxy and alcohol |
Comprehensive Analytical Workflow
A logical workflow ensures that all necessary analytical data is collected efficiently to confirm the identity, purity, and structure of this compound.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (2-Methoxypyrimidin-5-yl)methanol
Welcome to the Technical Support Center for the purification of (2-Methoxypyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high purity of this important synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active molecules. The purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This guide provides practical, field-proven advice for the purification of crude this compound, focusing on common issues encountered in a laboratory setting.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification process.
Column Chromatography Issues
Question 1: My TLC analysis of the crude material shows significant streaking of the main spot. What is causing this and how can I fix it?
Answer: Streaking on a Thin-Layer Chromatography (TLC) plate is a common issue when dealing with polar, nitrogen-containing heterocyclic compounds like this compound. The primary causes are typically:
-
Strong Interaction with Silica Gel: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing or streaking.
-
Sample Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, causing the spot to spread and streak.
-
Inappropriate Solvent System: The chosen eluent may not be optimal for the compound, leading to poor migration and band shape.
Solutions:
-
Addition of a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a volatile base to your eluent system. A common practice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase. This will neutralize the acidic sites on the silica gel and lead to sharper, more defined spots.
-
Optimize Sample Concentration: Prepare a more dilute solution of your crude material for TLC analysis to avoid overloading the plate.
-
Solvent System Optimization: Experiment with different solvent systems. For polar compounds, a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol or ethanol) is often effective. Gradually increasing the proportion of the polar solvent can improve the migration of your compound.
Question 2: I'm running a silica gel column, but my compound is eluting very slowly, or not at all, even with a high percentage of methanol in the eluent. What should I do?
Answer: This is a frequent challenge with highly polar compounds on normal-phase silica gel. The strong adsorption to the stationary phase can make elution difficult.
Solutions:
-
Increase Eluent Polarity Systematically: While you may already be using a high percentage of methanol, ensure you are increasing the polarity gradually. A sudden jump in polarity can sometimes cause issues with column packing and separation. Consider a gradient elution where you slowly increase the methanol concentration.
-
Use a Stronger Polar Solvent: If methanol is not sufficient, you can try incorporating a small percentage of a more polar solvent like water, but be aware that this can affect the silica gel. A more common approach is to use a modifier.
-
Incorporate a Basic Modifier: As with TLC, adding triethylamine or ammonium hydroxide to your mobile phase can significantly improve elution by competing with your compound for the active sites on the silica. A common eluent system for polar, basic compounds is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:9:1).
-
Switch to a Different Stationary Phase: If your compound is still retained too strongly on silica, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be an excellent alternative for basic compounds.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. In this system, your polar compound will elute earlier.
-
Question 3: After column chromatography, my yield is very low. Where could my compound have gone?
Answer: Low recovery after column chromatography can be frustrating. Several factors could be at play:
-
Irreversible Adsorption: Your compound may be so strongly adsorbed to the silica gel that it does not elute with the chosen solvent system.
-
Decomposition on Silica: The acidic nature of silica gel can cause the degradation of sensitive compounds.
-
Co-elution with Impurities: If the separation is not optimal, your compound may have eluted with impurities, and in the process of trying to isolate the pure fractions, a significant amount of product was discarded.
-
Product is Too Dilute to Detect: The compound may have eluted in a large volume of solvent, and the concentration in each fraction is below the detection limit of your analytical method (e.g., TLC visualization).
Solutions:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a couple of hours before eluting. If you see new spots or a significant decrease in the intensity of the main spot, your compound may be unstable on silica.
-
Dry Loading: If your crude product has low solubility in the column eluent, consider "dry loading." Dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique often leads to better band sharpness and can improve recovery.
-
Thorough Fraction Analysis: Analyze all your fractions carefully by TLC. Sometimes, the product can elute in unexpected fractions. If you suspect your product is present but not visible, you can try concentrating a few fractions to see if the compound becomes detectable.
Recrystallization Issues
Question 4: I'm trying to recrystallize my crude this compound, but it's "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too supersaturated or cooling too quickly.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly.
-
Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop. Do not immediately place it in an ice bath. You can further slow the cooling by insulating the flask.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Use a Co-solvent System: If a single solvent is not working, try a co-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. For a polar compound like this, a good starting point could be a methanol/diethyl ether or ethanol/hexane system.
Question 5: I've tried several solvents, but I can't find a good single solvent for recrystallization. What are my options?
Answer: Finding the ideal single solvent can be challenging. A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[1]
Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. Good candidates for polar compounds include ethanol, methanol, isopropanol, ethyl acetate, and acetone.
-
Utilize a Co-solvent (Binary) System: This is often the most effective solution when a single solvent fails. The process involves:
-
Dissolving the crude product in a minimal amount of a hot "good" solvent where it is highly soluble.
-
Slowly adding a "poor," miscible solvent (the anti-solvent) in which the compound is insoluble, while keeping the solution hot, until you observe persistent cloudiness.
-
Adding a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allowing the solution to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. A common synthesis of pyrimidine derivatives involves the condensation of a β-dicarbonyl compound with an N-C-N compound (like urea or guanidine derivatives).[2] Potential impurities could include:
-
Unreacted Starting Materials: Such as the corresponding 5-formyl or 5-carboxylic acid pyrimidine precursor.
-
Reagents: Leftover reagents from the synthesis.
-
Side-Products: Such as products of over-reaction or incomplete reaction. For instance, if a chloropyrimidine was used as a precursor, you might have residual chlorinated species.
-
Solvents: Residual solvents from the reaction workup.
Q2: How should I store purified this compound?
A2: Based on general safety data for similar compounds, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place. Keep it away from strong oxidizing agents and strong acids.
Q3: What analytical techniques can I use to assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Q4: Is this compound stable on silica gel?
A4: As a polar, nitrogen-containing heterocycle, there is a potential for it to be unstable on acidic silica gel, especially over long periods. It is always advisable to perform a stability test on a TLC plate before committing to a large-scale column purification. If instability is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica with a basic modifier.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
1. Eluent Selection:
- Using TLC, identify a solvent system that provides a good retention factor (Rf) of ~0.2-0.4 for this compound and good separation from impurities. A good starting point is a mixture of ethyl acetate and methanol or dichloromethane and methanol.
- If streaking is observed, add 0.5-2% triethylamine to the eluent.
2. Column Packing:
- Select an appropriately sized column (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude material by weight).[3]
- Prepare a slurry of silica gel in the initial, less polar eluent.
- Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Use a gentle flow of air or nitrogen to accelerate packing.
- Add a thin layer of sand on top of the packed silica to prevent disturbance during sample and eluent addition.
3. Sample Loading:
- Wet Loading: Dissolve the crude material in a minimal amount of the eluent and carefully apply it to the top of the column with a pipette.
- Dry Loading (Recommended for compounds with poor solubility): Dissolve the crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Begin eluting the column, collecting fractions in test tubes or vials.
- If using a gradient, gradually increase the polarity of the eluent.
5. Analysis of Fractions:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization Purification
1. Solvent Selection:
- Place a small amount of the crude material in several test tubes.
- Add a small amount of a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water) to each tube.
- Observe the solubility at room temperature.
- Heat the tubes with insoluble material to see if the compound dissolves.
- Allow the hot solutions to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
2. Recrystallization Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent.
- If the solution is colored by impurities, you can add a small amount of activated charcoal and heat for a few minutes.
- If charcoal was used, perform a hot gravity filtration to remove it.
- Cover the flask and allow the solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
3. Crystal Isolation:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the crystals under vacuum.
Data Summary
Table 1: Common Solvents for Purification of Polar Heterocycles
| Purification Method | Solvent Class | Examples | Polarity | Notes |
| Column Chromatography | Non-polar | Hexane, Heptane | Low | Used as the weak solvent in a binary eluent. |
| Moderately Polar | Dichloromethane, Ethyl Acetate | Medium | Good starting solvents for the mobile phase. | |
| Polar | Methanol, Ethanol | High | Used to increase the polarity of the mobile phase. | |
| Recrystallization | Protic | Water, Ethanol, Methanol | High | Often good solvents for polar compounds. |
| Aprotic Polar | Acetone, Ethyl Acetate | Medium | Can be effective for recrystallization. | |
| Non-polar | Hexane, Diethyl Ether | Low | Often used as the "poor" solvent in a co-solvent system. |
Visual Diagrams
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common column chromatography problems.
References
-
Baluja, S. (2012). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 57(11), 969-976. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Butini, S., et al. (2017). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. Available at: [Link]
-
Naidoo, D., et al. (2014). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. SciSpace. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
Bunnelle, W. H., Loeppky, R. N., & Glaser, R. E. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. University of Missouri. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Pyrimidine. In Wikipedia. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
King, M. W. (1997, April 12). Purine and Pyrimidine Metabolism. Indiana University School of Medicine. Retrieved from [Link]
-
Biology LibreTexts. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]
-
Li, J., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2465. Available at: [Link]
Sources
Technical Support Center: Synthesis of (2-Methoxypyrimidin-5-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (2-Methoxypyrimidin-5-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on overcoming issues of low yield. The information provided herein is curated from established chemical literature and best practices to ensure scientific integrity and experimental success.
Troubleshooting Guide: Addressing Low Yield and Side Reactions
This section directly addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reduction of 2-methoxypyrimidine-5-carbaldehyde using sodium borohydride (NaBH₄) is slow or incomplete, resulting in a low yield. What are the likely causes?
A1: An incomplete or sluggish reduction of the aldehyde starting material is a common bottleneck. Several factors, often interconnected, can be responsible.
-
Reagent Quality and Stoichiometry: Sodium borohydride is a mild and excellent reagent for reducing aldehydes, but its reactivity can degrade over time, especially with improper storage.[1] Ensure you are using a fresh or properly stored bottle of NaBH₄. Stoichiometrically, while the reaction requires only 0.25 equivalents of NaBH₄ per equivalent of aldehyde, it is standard practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion and to compensate for any reagent decomposition or reaction with the solvent.
-
Solvent Choice: The choice of solvent is critical. NaBH₄ reductions are typically performed in protic solvents like methanol (MeOH) or ethanol (EtOH). The solvent participates in the reaction mechanism, protonating the intermediate alkoxide to yield the final alcohol product.[2][3] Using an aprotic solvent like THF or DCM alone will result in a very slow or stalled reaction.
-
Temperature Control: While many NaBH₄ reductions proceed well at room temperature, the initial addition of the reducing agent to the aldehyde solution should be done at a lower temperature (0-5 °C). This helps to control the initial exothermic reaction, preventing potential side reactions and degradation of the starting material or product. After the initial addition, the reaction can be allowed to warm to room temperature.
-
Reaction Monitoring: Do not rely solely on a predetermined reaction time. The best practice is to monitor the reaction's progress using Thin Layer Chromatography (TLC). A stained TLC plate can clearly show the consumption of the starting aldehyde (visualized with a potassium permanganate stain, for example) and the appearance of the product alcohol. The reaction should only be quenched once the starting material is no longer visible on TLC.
Q2: I am starting from methyl 2-methoxypyrimidine-5-carboxylate. My attempts to reduce it with sodium borohydride have failed. Why is this happening?
A2: This is an expected outcome based on the reactivity of the reducing agent. Sodium borohydride is a selective reducing agent that is generally not powerful enough to reduce esters to alcohols under standard conditions.[1][3] Its reactivity is well-suited for aldehydes and ketones.
To achieve this transformation, you must use a more powerful reducing agent.
-
Recommended Reagent: Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent, non-selective reducing agent capable of readily reducing esters, carboxylic acids, amides, and nitriles.[4][5]
-
Critical Reaction Conditions: Unlike NaBH₄, LiAlH₄ reacts violently with water and other protic solvents.[2] Therefore, the reaction must be conducted under strictly anhydrous (water-free) conditions using a dry aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O).
-
Work-up Procedure: The work-up for a LiAlH₄ reaction is also critical and must be performed with extreme caution. A common and safe method is the Fieser work-up, which involves the sequential, slow, and cooled (0 °C) addition of water, followed by a 15% aqueous NaOH solution, and finally more water. This procedure safely quenches the excess LiAlH₄ and produces granular inorganic salts that are easily filtered off.[4]
Q3: My reaction seems to work, but I'm observing significant formation of unknown impurities and my final yield after purification is poor. How can I minimize side products and improve recovery?
A3: The formation of impurities and subsequent loss during purification are often linked. The pyrimidine ring itself can be susceptible to side reactions, and the product's polarity can make purification challenging.
-
Potential Side Reactions: While NaBH₄ is generally chemoselective for the aldehyde, harsh conditions (e.g., elevated temperatures, extended reaction times) could potentially lead to the reduction of the pyrimidine ring itself.[6] Furthermore, impurities in the starting aldehyde, such as amines, could lead to the formation of stable hemiaminals, which can complicate the reaction mixture.[7][8]
-
Solution: Adhere to mild conditions. Perform the addition of NaBH₄ at 0 °C and let the reaction proceed at room temperature. Do not use excessive heat. Ensure the purity of your starting 2-methoxypyrimidine-5-carbaldehyde.
-
-
Work-up and Extraction: this compound is a relatively polar molecule with good water solubility. During the aqueous work-up and extraction, a significant amount of the product can be lost to the aqueous layer.
-
Solution: After quenching the reaction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This will decrease the polarity of the aqueous phase and drive more of your product into the organic layer. Use a more polar extraction solvent like ethyl acetate (EtOAc) or even a mixture of dichloromethane (DCM) and isopropanol (e.g., 9:1) for multiple extractions (at least 3-5 times) to ensure complete recovery.
-
-
Purification Strategy:
-
Column Chromatography: If column chromatography is necessary, use a solvent system appropriate for the product's polarity. A gradient elution starting with a less polar system (e.g., 50% EtOAc in hexanes) and gradually increasing to a more polar one (e.g., 100% EtOAc, then 5-10% MeOH in DCM) is often effective.
-
Recrystallization: If the crude product is a solid and sufficiently pure, recrystallization can be an excellent method to obtain high-purity material with minimal loss. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find the ideal conditions.
-
Experimental Protocols & Data
Optimized Protocol for Reduction of 2-methoxypyrimidine-5-carbaldehyde
This protocol is designed as a self-validating system with in-process controls.
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-methoxypyrimidine-5-carbaldehyde (1.0 eq). Dissolve it in anhydrous methanol (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution or slurry of sodium borohydride (1.2 eq) in a small amount of methanol. Add the NaBH₄ solution dropwise to the cooled aldehyde solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC every 30-60 minutes (Eluent: 100% Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of acetone, followed by water.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add saturated aqueous NaCl solution to the residue.
-
Extraction: Extract the aqueous layer with ethyl acetate (4 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography or recrystallization as needed.
Data Summary: Comparison of Reducing Agents
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Suitable Substrate | Aldehydes, Ketones | Esters, Carboxylic Acids, Aldehydes, Ketones |
| Typical Solvent | Methanol, Ethanol | Anhydrous THF, Anhydrous Et₂O |
| Temperature | 0 °C to Room Temp | 0 °C to Reflux (substrate dependent) |
| Work-up | Aqueous quench (e.g., water, acetone) | Cautious Fieser work-up (H₂O, NaOH(aq)) |
| Safety Profile | Moderate; reacts with acid | High; reacts violently with water/protic solvents |
| Selectivity | High (for aldehydes/ketones) | Low (reduces most polar functional groups) |
Diagrams: Workflows and Mechanisms
General Synthesis Workflow
Caption: Optimized workflow for the NaBH₄ reduction.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing low yield issues.
Frequently Asked Questions (FAQs)
-
Q: What are the key safety precautions when working with LiAlH₄?
-
A: Always work in a certified fume hood. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). LiAlH₄ powder is pyrophoric and reacts violently with water. Quench reactions slowly at 0 °C behind a blast shield. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: The identity of this compound can be confirmed using standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy, which will show characteristic peaks for the pyrimidine ring, the methoxy group, and the newly formed CH₂OH group. Mass spectrometry (MS) can confirm the molecular weight (140.14 g/mol ).[9] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
-
-
Q: Can other reducing agents be used?
-
A: Yes, other hydride reagents could be employed. For example, Diisobutylaluminium hydride (DIBAL-H) can reduce esters to aldehydes at low temperatures, or to alcohols if excess reagent is used at warmer temperatures. However, for the direct reduction of the aldehyde, NaBH₄ remains the most convenient, cost-effective, and safest choice.
-
References
-
Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate. Available from: [Link]
-
Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. PubMed. Available from: [Link]
-
Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate. Available from: [Link]
-
Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Royal Society of Chemistry. Available from: [Link]
-
Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Erowid. Available from: [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available from: [Link]
-
Methyl 2-methoxypyrimidine-5-carboxylate. AOBChem USA. Available from: [Link]
-
(2-Methylpyrimidin-5-yl)methanol. PubChem. Available from: [Link]
-
(5-Methoxypyridin-2-yl)methanol. PubChem. Available from: [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. Available from: [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. MDPI. Available from: [Link]
-
reduction of aldehydes and ketones. Chemguide. Available from: [Link]
- Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. Google Patents.
-
Chem 115 Handouts. Andrew G. Myers Research Group, Harvard University. Available from: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available from: [Link]
-
Alcohols from Carbonyl Compounds: Reduction. Chemistry LibreTexts. Available from: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]
-
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. IUCr Journals. Available from: [Link]
-
Module II Reduction Reactions. DAV University. Available from: [Link]
-
ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. davuniversity.org [davuniversity.org]
- 6. Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro- and tetrahydro-pyrimidin-2(1H)-ones and the corresponding thiones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1158735-09-1 | this compound - Moldb [moldb.com]
Technical Support Center: Synthesis of (2-Methoxypyrimidin-5-yl)methanol
Welcome to the technical support center for the synthesis of (2-Methoxypyrimidin-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key heterocyclic building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section is organized by the two primary synthetic strategies employed for this target molecule: the reduction of a C5-carbonyl precursor and the functionalization of a C5-halopyrimidine via an organometallic intermediate.
Route 1: Reduction of 2-Methoxypyrimidine-5-carbaldehyde
This is a common and often high-yielding approach. The primary transformation is the reduction of an aldehyde to a primary alcohol. However, impurities can arise from the stability of the starting material and the execution of the reaction.
Problem 1: Incomplete Conversion to this compound
Symptom: TLC or LC-MS analysis shows a significant amount of remaining 2-methoxypyrimidine-5-carbaldehyde starting material.
Root Cause Analysis: This issue almost always stems from insufficient reducing agent or deactivated reagent. Sodium borohydride (NaBH₄) is the most common reagent for this transformation. While generally robust, its reducing power can be diminished by improper storage or by reaction with protic solvents other than the intended substrate.
Solutions & Protocols:
-
Verify Reagent Stoichiometry & Quality:
-
Action: Increase the molar equivalents of NaBH₄. A typical starting point is 1.5-2.0 equivalents relative to the aldehyde.
-
Expert Insight: NaBH₄ can decompose upon exposure to atmospheric moisture. Use a freshly opened bottle or a properly stored reagent. Consider titrating the hydride content of your reagent if issues persist.
-
-
Optimize Solvent and Temperature:
-
Protocol: Perform the reduction in a suitable alcohol like methanol or ethanol at 0 °C. The low temperature helps to control the reaction rate and minimize potential side reactions.
-
Step-by-Step Protocol:
-
Dissolve 2-methoxypyrimidine-5-carbaldehyde (1.0 equiv.) in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC.
-
Upon completion, slowly quench the reaction with acetone, followed by water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
-
Problem 2: Formation of an Unexpected Acetyl or Hemiacetal Impurity
Symptom: NMR or Mass Spec data suggests the formation of a species where the alcohol has been capped, for instance, as a methyl ether or an acetal.
Root Cause Analysis: This can occur during the workup. Quenching the reaction with acid in the presence of the methanol solvent can lead to the acid-catalyzed formation of a methyl acetal from the residual starting material aldehyde and methanol. While the target alcohol is generally stable, the pyrimidine ring's electron-withdrawing nature can influence reactivity.[1][2]
Solutions & Protocols:
-
Modify the Quench and Workup Procedure:
-
Action: Avoid a strongly acidic quench. First, neutralize the excess hydride with acetone. Then, use a buffered aqueous solution (e.g., saturated ammonium chloride) or water for the workup.
-
Expert Insight: The goal is to neutralize the basic borate species and the reaction mixture without creating a highly acidic environment that could promote side reactions with the solvent.
-
Route 2: Organometallic Addition to Formaldehyde
This route typically starts from 5-bromo-2-methoxypyrimidine, which is converted to a Grignard or organolithium reagent, followed by quenching with an electrophile like dry formaldehyde gas or paraformaldehyde. This pathway is powerful but highly sensitive to reaction conditions.
Problem 1: Low or No Yield of the Target Alcohol
Symptom: The reaction yields primarily unreacted starting material or a de-halogenated byproduct (2-methoxypyrimidine).
Root Cause Analysis: This is a classic issue in organometallic chemistry, pointing to the premature quenching of the highly basic Grignard or organolithium reagent.[3] These reagents react rapidly with any source of acidic protons, most commonly trace water in glassware or solvents.[4]
Solutions & Protocols:
-
Rigorous Anhydrous Technique:
-
Action: All glassware must be oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). Solvents like THF or diethyl ether must be anhydrous grade, preferably distilled from a drying agent like sodium/benzophenone.
-
Expert Insight: The passivating layer of magnesium oxide on magnesium turnings can inhibit the reaction.[5] Use activating agents like a small crystal of iodine or 1,2-dibromoethane to initiate Grignard formation.
-
-
Troubleshooting Workflow:
-
The following decision tree can help diagnose the specific point of failure in an organometallic reaction setup.
-
Problem 2: Presence of a Dimeric Bipyrimidine Impurity
Symptom: Mass spectrometry reveals a significant peak corresponding to 5,5'-bis(2-methoxypyrimidine).
Root Cause Analysis: This is the result of a Wurtz-type homocoupling side reaction. The organometallic intermediate (Py-MgBr or Py-Li) acts as a nucleophile and attacks the C-Br bond of a molecule of the starting material (Py-Br) that has not yet reacted.
Solutions & Protocols:
-
Control Reaction Rate and Temperature:
-
Action: Add the 5-bromo-2-methoxypyrimidine solution slowly to the magnesium turnings or n-BuLi solution at a low temperature (0 °C for Grignard, -78 °C for lithiation). This maintains a low concentration of the starting halide in the presence of the newly formed organometallic species, minimizing the chance for homocoupling. [6]
-
-
Consider a Halogen-Metal Exchange:
-
Expert Insight: For lithiation, using two equivalents of a less nucleophilic organolithium like t-BuLi can sometimes provide a cleaner reaction than n-BuLi, as deprotonation can compete with halogen exchange. [7]
-
Data Summary Table: Reagent Selection
| Synthetic Route | Reagent | Key Advantages | Common Pitfalls |
| Reduction | NaBH₄ | Mild, selective for aldehydes, easy to handle. | Slower kinetics, can be deactivated by moisture. |
| Reduction | LiAlH₄ | More powerful, reduces esters and amides. | Highly reactive with water, less chemoselective. |
| Organometallic | R-MgBr (Grignard) | Easier to initiate, less pyrophoric. | Schlenk equilibrium can complicate reactivity. [5] |
| Organometallic | R-Li (Organolithium) | Generally more reactive, faster reactions. | Often requires cryogenic temps (-78 °C), highly pyrophoric. |
Frequently Asked Questions (FAQs)
Q1: I am starting from methyl 2-methoxypyrimidine-5-carboxylate. Can I use NaBH₄ to synthesize the alcohol directly?
A1: It is highly unlikely to be efficient. Sodium borohydride is generally not powerful enough to reduce esters. You would need a stronger reducing agent like lithium aluminum hydride (LiAlH₄). Be aware that the LiAlH₄ workup is more hazardous and must be performed carefully at low temperatures.
Q2: My lithiation of 5-bromo-2-methoxypyrimidine at -78 °C is very slow. Can I warm the reaction?
A2: Warming a lithiation reaction can be risky. While it may increase the rate of halogen-metal exchange, it will also significantly increase the rate of side reactions, such as reaction with the THF solvent or decomposition of the organolithium species. [8]A better approach is to add a coordinating agent like TMEDA (tetramethylethylenediamine) to accelerate the lithiation at low temperatures.
Q3: Is the 2-methoxy group stable to Grignard or organolithium conditions?
A3: Generally, yes. The methoxy group on an electron-deficient pyrimidine ring is relatively stable and not prone to nucleophilic attack by the organometallic reagent under standard conditions. The primary reactivity will be at the carbon-halogen bond. However, prolonged reaction times at elevated temperatures should be avoided.
Q4: How can I monitor the progress of my Grignard formation?
A4: Visual inspection is the first step: the solution should become cloudy and self-warm as the reaction initiates. For a quantitative assessment, you can take a small aliquot of the Grignard solution, quench it with a known amount of iodine (I₂), and then back-titrate the excess iodine with a standard sodium thiosulfate solution.
Workflow Diagram: Quality Control in Reduction Synthesis
This diagram outlines the critical checkpoints for the reduction of 2-methoxypyrimidine-5-carbaldehyde.
Caption: Key Quality Control Checkpoints for the Reduction Route.
References
-
ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (2010). ResearchGate. [Link]
-
Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Grignard reagent - Wikipedia. Wikipedia. [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. MDPI. [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]
-
AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. PMC - NIH. [Link]
-
Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. PubMed. [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
(2-Methoxypyrimidin-5-yl)methanol stability and storage conditions
Welcome to the technical support center for (2-Methoxypyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound. Here, you will find frequently asked questions and troubleshooting guides to address common issues encountered during its handling and use in experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and storage of this compound.
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants. While some suppliers suggest ambient storage, for maximum shelf-life, storage at 2-8°C is recommended. Always refer to the certificate of analysis provided by the supplier for lot-specific recommendations.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. For short-term storage (days to weeks), solutions can be stored at 2-8°C. For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Pyrimidine derivatives can be susceptible to degradation in solution, so it is best practice to prepare fresh solutions for sensitive experiments.
Q3: What are the signs of degradation of this compound?
A3: Visual signs of degradation in the solid material can include a change in color or the appearance of clumping, which may suggest moisture uptake. In solution, degradation may be indicated by a change in color or the formation of precipitates. Analytically, degradation can be detected by the appearance of new peaks in HPLC or LC-MS analysis, or unexpected signals in NMR spectra.
Q4: Is this compound sensitive to light?
A4: Pyrimidine-based compounds can be sensitive to light. It is recommended to store both the solid compound and its solutions in amber vials or otherwise protected from light to minimize the risk of photodegradation.
Q5: What solvents are compatible with this compound?
A5: this compound is generally soluble in organic solvents such as DMSO and methanol. For biological assays, it is common to prepare a concentrated stock solution in DMSO. When preparing aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a compatible organic solvent before diluting with the aqueous buffer to avoid precipitation.
II. Troubleshooting Guide
This guide provides a problem-solution format for specific issues that may arise during experiments involving this compound, potentially linked to its stability.
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause: Degradation of the compound in the stock solution or in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen stock solution immediately before use.
-
Assess Stability in Assay Medium: Conduct a preliminary experiment to determine the stability of this compound in your specific assay buffer and under the conditions of your experiment (e.g., temperature, incubation time). This can be done by incubating the compound in the assay medium for the duration of the experiment and then analyzing the sample by HPLC or LC-MS to check for degradation products.
-
pH Considerations: The pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions. Ensure the pH of your assay medium is within a stable range for the compound. If you suspect pH-related instability, a pH stability study may be necessary.
-
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Possible Cause: This is a strong indicator of compound degradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the compound has been stored according to the recommended conditions (cool, dry, dark).
-
Analyze a Fresh Sample: If possible, analyze a sample from a newly opened bottle of the compound to rule out batch-wide degradation.
-
Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation and identify the resulting products by techniques like LC-MS.[3]
-
Issue 3: Poor solubility or precipitation in aqueous buffers.
-
Possible Cause: While not a direct stability issue, poor solubility can lead to inaccurate concentrations and affect experimental outcomes.
-
Troubleshooting Steps:
-
Optimize Solubilization: Prepare a high-concentration stock solution in an organic solvent like DMSO. For the working solution, dilute the stock in the aqueous buffer with vigorous mixing.
-
Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent may improve solubility. However, their compatibility with the specific assay must be verified.
-
III. Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Solid Storage | Store at 2-8°C in a tightly sealed container, protected from light and moisture. | To minimize thermal degradation and hydrolysis.[1][2] |
| Solution Storage | Short-term: 2-8°C. Long-term: Aliquot and store at -20°C or -80°C. | To prevent degradation in solution, which is often faster than in the solid state. |
| Light Exposure | Minimize exposure to UV and ambient light. Use amber vials. | Pyrimidine derivatives can be photosensitive. |
| pH | Avoid strongly acidic or basic conditions. | The pyrimidine ring and methoxy group can be susceptible to hydrolysis. |
| Recommended Solvents | DMSO, Methanol | Good solubility for stock solutions. |
IV. Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
V. Logical Workflow Diagram
Caption: Troubleshooting workflow for inconsistent experimental results.
References
-
Fisher Scientific. (2-Phenylpyrimidin-5-yl)methanol Safety Data Sheet. [Link]
-
PubChem. (2-Methylpyrimidin-5-yl)methanol. [Link]
- Hotchkiss, R. D. THE DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Chemistry, 32(11), 1034-1041.
- Boorstein, R. J., Hilbert, T. P., Cadet, J., Cunningham, R. P., & Teebor, G. W. (1990). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 29(45), 10455–10461.
- Pasha, S. I., Ibrahim, M., & Balaram, V. M. (2016). Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances) Of 2, 4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. IOSR Journal of Pharmacy and Biological Sciences, 11(6), 27-33.
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
Sources
Navigating the Crystallization of (2-Methoxypyrimidin-5-yl)methanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the crystallization of (2-Methoxypyrimidin-5-yl)methanol. As a Senior Application Scientist, I understand that achieving robust and reproducible crystallization is a critical step in the development of pharmaceutical compounds. This guide is designed to provide you with in-depth, field-tested insights to troubleshoot common issues you may encounter during the crystallization of this specific pyrimidine derivative. We will move beyond generic advice to offer explanations grounded in the physicochemical principles governing crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for the crystallization of this compound?
Based on the general solubility behavior of pyrimidine derivatives, which are typically polar, it is advisable to start with polar solvents. Good starting points for solvent screening include ethanol, methanol, water, and ethyl acetate. The goal is to find a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.
Q2: I am not getting any crystals, even after cooling the solution. What should I do?
This is a common issue often related to the solution not being sufficiently supersaturated. Here are a few troubleshooting steps:
-
Increase Concentration: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound.[1]
-
Induce Nucleation: If the solution is clear, you can try to induce nucleation by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Introduce a "seed crystal" – a tiny crystal of pure this compound from a previous successful crystallization. This will provide a template for further crystal growth.
-
Lower the Temperature: If you have been cooling to room temperature, try further cooling in an ice bath or a refrigerator.
Q3: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
To address oiling out:
-
Use a Lower Boiling Point Solvent: If possible, switch to a solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
-
Dilute the Solution: Add a small amount of additional solvent to the heated solution to slightly decrease the supersaturation level.
Troubleshooting Guide: Common Crystallization Problems and Solutions
This section provides a more detailed, question-and-answer-based approach to specific problems you might encounter.
Problem 1: No Crystal Formation
You've cooled your solution of this compound, but no crystals have formed.
-
Is the solution clear or cloudy?
-
Clear Solution: This indicates that the solution is not yet supersaturated.
-
Action: Try further cooling. If that doesn't work, slowly evaporate the solvent to increase the concentration. You can also try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with your current solvent).
-
-
Cloudy Solution: This suggests that nucleation has begun, but crystal growth is inhibited.
-
Action: Try scratching the flask or adding a seed crystal to encourage the formation of larger crystals.
-
-
Problem 2: Poor Crystal Quality (Needles, Plates, or Small Particles)
You've obtained crystals, but they are not well-formed single crystals suitable for analysis.
The morphology of crystals is heavily influenced by factors like the solvent environment and the presence of impurities. The general structure of pyrimidine derivatives lends itself to hydrogen bonding, which can influence crystal packing.
-
Have you tried different solvents?
-
Rationale: The solvent can interact with different faces of the growing crystal, influencing its shape.
-
Action: Experiment with a range of solvents with varying polarities. For pyrimidine derivatives, mixtures of solvents like ethanol/water or ethyl acetate/hexane can sometimes yield better quality crystals.
-
-
Could impurities be the issue?
-
Rationale: Impurities can adsorb to the surface of growing crystals, inhibiting growth on certain faces and leading to undesirable morphologies. Common impurities in pyrimidine synthesis can arise from starting materials or side reactions. For instance, in syntheses involving β-alkoxypropionitriles, unreacted starting materials or byproducts from side reactions could be present.[3]
-
Action: Consider a preliminary purification step before crystallization, such as column chromatography.
-
Problem 3: Low Yield
You have successfully obtained pure crystals, but the amount is less than expected.
-
How soluble is your compound in the cold solvent?
-
Rationale: A significant portion of your compound may remain dissolved in the mother liquor even after cooling.
-
Action: To check this, take a small sample of the mother liquor and evaporate it to see if a significant amount of solid remains. If so, you may need to:
-
Cool the crystallization mixture to a lower temperature.
-
Allow for a longer crystallization time.
-
Partially evaporate the solvent from the mother liquor to recover a second crop of crystals.
-
-
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Solvent Selection: Choose a solvent in which this compound has high solubility at an elevated temperature and low solubility at room temperature (e.g., isopropanol, ethanol).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the this compound in a small amount of a "good" solvent (a solvent in which it is highly soluble).
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) dropwise until the solution becomes slightly cloudy.
-
Heating: Gently heat the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation and Drying: Follow steps 6 and 7 from the Cooling Crystallization protocol.
Visualizing the Troubleshooting Process
To aid in your decision-making, the following flowchart outlines a general troubleshooting workflow for the crystallization of this compound.
Caption: Troubleshooting workflow for crystallization.
The Critical Role of Purity
The importance of starting with material that is as pure as possible cannot be overstated. Impurities can significantly hinder crystallization by interfering with the formation of a well-ordered crystal lattice. If you consistently face issues with crystallization, it is highly recommended to purify your crude this compound using techniques like column chromatography before attempting crystallization.
Summary of Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C6H8N2O2 | [4] |
| Molecular Weight | 140.14 g/mol | [4] |
| CAS Number | 1158735-09-1 | [4][5] |
| Melting Point | Not available in searched literature. | [6][7][8] |
| Solubility | Expected to be soluble in polar organic solvents like alcohols and ether.[9] Specific quantitative data is not readily available.[6][7][8] |
This guide provides a starting point for troubleshooting the crystallization of this compound. Remember that crystallization is often an empirical science, and a systematic approach to varying parameters is key to success.
References
-
Solubility of Things. Pyrimidine. [Link]
-
World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]
-
MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
Asian Journal of Research in Chemistry. Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures. [Link]
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
-
Fisher Scientific. (2-Phenylpyrimidin-5-yl)methanol Safety Data Sheet. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChem. (2-Methylpyrimidin-5-yl)methanol. [Link]
- Google Patents.
-
PubChem. (5-Methoxypyridin-2-yl)methanol. [Link]
-
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
- Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.dk [fishersci.dk]
- 3. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 4. 1158735-09-1 | this compound - Moldb [moldb.com]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. capotchem.cn [capotchem.cn]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing (2-Methoxypyrimidin-5-yl)methanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of (2-Methoxypyrimidin-5-yl)methanol, a key building block in pharmaceutical development. As Senior Application Scientists, we understand the nuances of this synthesis and have designed this resource to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent and practical laboratory-scale synthesis involves the reduction of a suitable precursor. The two primary strategies are:
-
Reduction of 2-methoxypyrimidine-5-carbaldehyde: This is a direct and efficient method. The aldehyde functionality is selectively reduced to the corresponding primary alcohol.
-
Reduction of a corresponding carboxylic acid ester: This route involves the reduction of an ester, such as methyl or ethyl 2-methoxypyrimidine-5-carboxylate, to the alcohol.
Q2: Which reducing agent is most suitable for the conversion of 2-methoxypyrimidine-5-carbaldehyde to the alcohol?
A2: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols.[1][2] Its ease of handling, cost-effectiveness, and high chemoselectivity make it superior to more powerful reducing agents like lithium aluminum hydride (LAH) for this specific application. LAH, while effective, is less selective and can potentially reduce other functional groups on the pyrimidine ring if present.
Q3: What are the key physical and chemical properties of the starting material and product?
A3: Understanding the properties of the key compounds is crucial for monitoring the reaction and for purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2-methoxypyrimidine-5-carbaldehyde | C₆H₆N₂O₂ | 138.12 | Solid | 90905-32-1[3] |
| This compound | C₆H₈N₂O₂ | 140.14 | Not specified | 1158735-09-1[4] |
Q4: Can Grignard reagents be used to synthesize this compound?
A4: While Grignard reagents are excellent for forming carbon-carbon bonds by reacting with aldehydes and ketones, they are not suitable for the direct synthesis of this compound from 2-methoxypyrimidine-5-carbaldehyde.[5][6] A Grignard reaction would introduce an additional alkyl or aryl group, leading to a secondary alcohol rather than the desired primary alcohol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q5: My reaction is showing low yield. What are the potential causes and how can I improve it?
A5: Low yields are a common frustration in organic synthesis. Several factors can contribute to this issue.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (aldehyde) is still present, consider extending the reaction time or adding a slight excess of the reducing agent.[7]
-
-
Suboptimal Reaction Conditions: The temperature and solvent can significantly impact the reaction rate and yield.
-
Solution: Ensure the reaction is conducted at the optimal temperature. For sodium borohydride reductions, this is often at 0°C to room temperature. The choice of solvent is also critical; methanol or ethanol are typically effective for this reduction.
-
-
Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.
-
Solution: Maintain a controlled temperature throughout the reaction. Overheating can lead to decomposition or unwanted side reactions. Ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions.
-
Q6: I'm observing an unexpected spot on my TLC plate. What could this impurity be?
A6: An unexpected spot on the TLC plate indicates the presence of an impurity. In the reduction of 2-methoxypyrimidine-5-carbaldehyde, a common impurity is the unreacted starting material.
-
Identification: The starting aldehyde is more nonpolar than the product alcohol. Therefore, on a normal phase silica gel TLC plate, the aldehyde will have a higher Rf value (travel further up the plate) than the alcohol.
-
Minimization: To minimize the presence of unreacted starting material, ensure the reaction goes to completion by monitoring it with TLC. If necessary, add more reducing agent in small portions.
Q7: The purification of my final product is proving difficult. What strategies can I employ?
A7: Effective purification is key to obtaining a high-purity final product.
-
Column Chromatography: This is the most common and effective method for purifying this compound.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system will depend on the polarity of any impurities.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. The choice of solvent is critical and will require some experimentation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-methoxypyrimidine-5-carbaldehyde
This protocol provides a general procedure for the reduction of 2-methoxypyrimidine-5-carbaldehyde using sodium borohydride.
Materials:
-
2-methoxypyrimidine-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-methoxypyrimidine-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC until all the starting material has been consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step guide to troubleshooting low reaction yields.
References
- Vertex AI Search. Optimizing Reductive Amination: A Guide for Chemical Procurement. N.p., n.d. Web.
- Babler, James H. "Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine.
- Sigma-Aldrich. 2-methoxypyrimidine-5-carbaldehyde AldrichCPR. N.p., n.d. Web.
- Moldb. 1158735-09-1 | (2-Methoxypyrimidin-5-yl)
- Chen, Chun-Yen, et al. "Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation." Bioresour Technol 197 (2015): 323-8.
- Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System †. N.p., 15 Feb. 2013. Web.
- NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry N.p., n.d. Web.
- ChemicalBook. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE CAS#: 90905-32-1. N.p., n.d. Web.
-
Ashenhurst, James. "Reactions of Grignard Reagents." Master Organic Chemistry, 10 Dec. 2015, .
-
Ashenhurst, James. "Grignard Reagents For Addition To Aldehydes and Ketones." Master Organic Chemistry, 14 Oct. 2011, .
- BenchChem. Technical Support Center: Synthesis of 4-methoxypyrimidin-5-ol. N.p., n.d. Web.
- Sigma-Aldrich. Grignard Reagents. N.p., n.d. Web.
- Matrix Scientific. (2-(2-Methoxyphenyl)pyrimidin-5-yl)methanol. N.p., n.d. Web.
- Frontier Specialty Chemicals. This compound. N.p., n.d. Web.
- Sigma-Aldrich. 2-methoxypyrimidine-5-carbaldehyde AldrichCPR. N.p., n.d. Web.
- Sigma-Aldrich. This compound | 1158735-09-1. N.p., n.d. Web.
- CHIRALEN. This compound. N.p., n.d. Web.
- Li, et al. "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." MDPI, 2018.
- PubChem. (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706. N.p., n.d. Web.
- UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. N.p., 31 Oct. 2025. Web.
- BenchChem. troubleshooting (1,4-Dimethylpiperazin-2-yl)methanol reaction side products. N.p., n.d. Web.
- Google Patents. US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. N.p., n.d. Web.
-
Morales-Serna, Jose Antonio, et al. "Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates." ResearchGate, 7 Aug. 2025, .
- ChemicalBook. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE | 90905-32-1. N.p., 4 July 2025. Web.
- Parchem. This compound (Cas 4200-46-8). N.p., n.d. Web.
- ChemScene. 90905-61-6 | (5-Methylpyrimidin-2-yl)methanol. N.p., n.d. Web.
- Google Patents.
- ResearchGate. ChemInform Abstract: A Short Synthesis of 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic Acid Methyl Ester. N.p., 7 Aug. 2025. Web.
- ResearchGate. New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. N.p., 10 Aug. 2025. Web.
- Khan Academy. Formation of alcohols using hydride reducing agents (video). N.p., n.d. Web.
-
Kunishima, Munetaka, et al. "Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM)." ResearchGate, 7 Aug. 2025, .
-
Gorbunova, I. A., et al. "Synthesis, recyclization under the action of methanol and analgetic activity of N'-(5-aryl-2-oxofuran-3(2 H )-ylidene)furan-2-carbohydrazides." ResearchGate, n.d., .
- ResearchGate. Synthesis of Bicyclo[2.2.1]Hept-5-Enyl Methyl Esters of Haloacetic Acids. N.p., 10 Aug. 2025. Web.
Sources
- 1. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 2-methoxypyrimidine-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1158735-09-1 | this compound - Moldb [moldb.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identification of Impurities in (2-Methoxypyrimidin-5-yl)methanol
Welcome to the technical support center for impurity profiling of (2-Methoxypyrimidin-5-yl)methanol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights and actionable protocols to navigate the complexities of identifying and controlling impurities in this critical pharmaceutical intermediate. Our approach is grounded in regulatory expectations and robust scientific principles to ensure the integrity of your development process.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the impurity profile of this compound, framed within the context of regulatory compliance and chemical principles.
Q1: What is impurity profiling and why is it critical for an intermediate like this compound?
A1: Impurity profiling is the comprehensive identification, quantification, and characterization of any unwanted chemical substances present in an Active Pharmaceutical Ingredient (API) or intermediate.[1] For this compound, a building block in the synthesis of various drug candidates, this process is paramount for several reasons:
-
Patient Safety: Impurities, even at trace levels, can have unintended pharmacological or toxicological effects. Some may be genotoxic, posing a significant health risk.[2]
-
Regulatory Compliance: Global regulatory bodies, guided by the International Council for Harmonisation (ICH), have stringent requirements for impurity control.[3][4] Adherence to these guidelines, particularly ICH Q3A(R2), is mandatory for drug approval.[5]
-
Process Control: A consistent impurity profile is a hallmark of a well-controlled and robust manufacturing process.[1] Understanding impurity formation allows for the optimization of reaction conditions to minimize their presence.
Q2: What are the most likely process-related impurities in the synthesis of this compound?
A2: Process-related impurities are substances that arise during the manufacturing process.[6] For this compound, these can be logically deduced from common synthetic routes and include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
By-products: Formed from side reactions. A common side reaction could be the formation of an isomeric impurity or over-alkylation.
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis.[5][6]
A logical workflow for identifying these impurities is essential.
Caption: General workflow for impurity identification and characterization.
Q3: What are the potential degradation products of this compound?
A3: Degradation products form during storage or as a result of exposure to stress conditions like light, heat, humidity, acid, base, and oxidation.[7][8] The chemical structure of this compound (a primary alcohol, a methoxy group on a pyrimidine ring) suggests several potential degradation pathways that should be investigated via forced degradation studies:
-
Oxidation: The primary alcohol (-CH₂OH) is susceptible to oxidation, first to an aldehyde ((2-Methoxypyrimidin-5-yl)carbaldehyde) and subsequently to a carboxylic acid (2-Methoxypyrimidin-5-carboxylic acid).
-
Hydrolysis: The methoxy group (-OCH₃) could potentially be hydrolyzed under harsh acidic or basic conditions to a hydroxyl group, forming (2-Hydroxypyrimidin-5-yl)methanol.
-
Photodegradation: Aromatic and heterocyclic rings can undergo complex reactions upon exposure to UV light, leading to dimers or ring-opened products.
Q4: What are the regulatory thresholds I need to be aware of for these impurities?
A4: The ICH Q3A(R2) guideline provides clear thresholds for reporting, identifying, and qualifying impurities in a new drug substance based on the Maximum Daily Dose (MDD) of the final drug.[5] These thresholds dictate the level of analytical scrutiny required.
| Maximum Daily Dose (MDD) | Reporting Threshold¹ | Identification Threshold² | Qualification Threshold³ |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake | |||
| ¹Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[6] | |||
| ²Identification Threshold: The level above which an impurity's structure must be determined.[6] | |||
| ³Qualification Threshold: The level above which an impurity's biological safety must be established.[4][5] |
Section 2: Analytical Strategy & Troubleshooting Guides
A multi-faceted analytical approach is required for robust impurity profiling. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is essential for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structure elucidation.[1]
Caption: Decision tree for selecting the appropriate analytical technique.
Troubleshooting Guide 1: HPLC-UV Method Development
Issue: "My initial isocratic HPLC method shows poor separation of impurities from the main peak, or new peaks appear during a forced degradation study."
Causality & Solution: This indicates that the current method is not "stability-indicating." Impurities with polarities similar to the parent compound or newly formed degradants require optimized separation conditions. A gradient reversed-phase HPLC method is the standard approach.
Detailed Protocol: Stability-Indicating RP-HPLC-UV Method
-
Column Selection:
-
Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The hydrophobicity of the C18 stationary phase is well-suited for retaining and separating the parent molecule and its likely non-polar to moderately polar impurities.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid modifier improves peak shape for the basic pyrimidine nitrogen atoms and controls ionization.
-
Mobile Phase B: Acetonitrile or Methanol.[9] Acetonitrile is often preferred due to its lower UV cutoff and viscosity.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C (maintaining a constant temperature is crucial for reproducible retention times).
-
UV Detection: Use a Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 230 nm and 270 nm) and to assess peak purity.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B Curve 0.0 95 5 Linear 20.0 5 95 Linear 25.0 5 95 Linear 25.1 95 5 Linear | 30.0 | 95 | 5 | Linear |
-
-
System Suitability Test (SST): Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for retention time and peak area should be <2.0%. This validates that the system is performing correctly.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness. For specificity, spike the drug substance with known impurities and degradation products to ensure they are all separated.
Troubleshooting Guide 2: GC-MS for Volatile Impurities
Issue: "My process uses several organic solvents, and I suspect one is trapped in the final product. How do I confirm its identity and quantity?"
Causality & Solution: Residual solvents are a class of impurities regulated by ICH Q3C.[10] Due to their volatility, they are not detectable by HPLC. Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) is the definitive technique for this analysis.[11] The headspace technique samples the vapor above the sample, avoiding injection of the non-volatile API, which could contaminate the GC system.
Detailed Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation:
-
Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). This solvent dissolves the sample and facilitates the release of volatile analytes into the headspace.
-
Seal the vial immediately with a PTFE/silicone septum.
-
-
Headspace Conditions:
-
Incubation Temperature: 80 °C
-
Incubation Time: 15 minutes
-
Syringe/Loop Temperature: 90 °C
-
Injection Volume: 1 mL of the headspace vapor.
-
-
GC-MS Conditions:
-
GC Column: A polar column like a DB-WAX or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) is ideal for separating common polar and non-polar solvents.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min (hold 5 min).
-
MS Detector: Operate in full scan mode (e.g., m/z 35-350) for identification. The resulting mass spectra can be compared against a library (e.g., NIST) for positive identification.[12]
-
-
Quantification: Once identified, create a calibration curve using external standards of the specific solvent(s) to quantify their concentration in the sample.
Troubleshooting Guide 3: NMR for Structure Elucidation
Issue: "I have isolated an unknown impurity with a molecular weight of 154.05 g/mol via LC-MS, which is 14 Da higher than the parent compound. How can I confirm its structure?"
Causality & Solution: A mass difference of 14 Da often corresponds to the addition of a methylene (-CH₂) group or the replacement of a proton with a methyl (-CH₃) group. This could be a process-related impurity from an over-methylation side reaction. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining molecular structure by mapping the connectivity of atoms.[13][14]
Detailed Protocol: Structure Elucidation of an Unknown Impurity
-
Sample Preparation: Dissolve 1-5 mg of the isolated, purified impurity in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR (Proton NMR):
-
Purpose: This is the first and most crucial experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity (spin-spin coupling), and their relative abundance (integration).
-
What to look for: Compare the spectrum to that of the parent compound. Look for new signals or shifts in existing signals. A new singlet integrating to 3 protons around 3.5-4.0 ppm could indicate an additional methyl group.
-
-
¹³C NMR (Carbon NMR):
-
Purpose: Identifies all unique carbon atoms in the molecule.
-
What to look for: An extra signal in the aliphatic region (e.g., ~50-60 ppm) would further support the presence of an additional methoxy or methyl group.
-
-
2D NMR - COSY (Correlation Spectroscopy):
-
Purpose: Shows which protons are coupled to each other (typically through 2-3 bonds).
-
What to look for: Helps establish the proton framework of the molecule, confirming which protons are adjacent on the pyrimidine ring or side chain.
-
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates each proton signal directly to the carbon atom it is attached to.
-
What to look for: This experiment definitively links the proton and carbon skeletons, confirming assignments.
-
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows longer-range correlations (2-4 bonds) between protons and carbons. This is the key experiment for putting the molecular fragments together.
-
What to look for: If an over-methylation occurred on a ring nitrogen, the protons of the new methyl group would show an HMBC correlation to the carbon atoms adjacent to that nitrogen. This provides definitive proof of the impurity's structure. Advanced NMR techniques are invaluable for characterizing complex heterocyclic compounds.[15]
-
Section 3: Forced Degradation Protocol
Forced degradation (stress testing) is essential for identifying likely degradation products and demonstrating the stability-indicating power of your analytical methods.[8][16] The goal is to achieve 5-20% degradation of the parent compound.[16]
Detailed Protocol: Stress Testing of this compound
For each condition, prepare a solution of the compound (~1 mg/mL) and a blank (solvent only). Analyze samples by the validated HPLC method at initial, intermediate, and final time points.
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60 °C for 24 hours.
-
Procedure: Dissolve the sample in the acidic solution. After the stress period, cool the sample and neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at 60 °C for 24 hours.
-
Procedure: Dissolve the sample in the basic solution. After stressing, cool and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
-
Causality: This condition specifically targets sites prone to oxidation, such as the primary alcohol.[8]
-
Procedure: Dissolve the sample in a suitable solvent (e.g., methanol) and add the H₂O₂ solution.
-
-
Thermal Degradation:
-
Condition: Store the solid sample in an oven at 80 °C for 7 days.
-
Procedure: Analyze the solid sample by dissolving it at the end of the study.
-
-
Photolytic Degradation:
-
Condition: Expose the solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Procedure: Use a calibrated photostability chamber. A control sample should be protected from light with aluminum foil to differentiate between thermal and photolytic degradation.
-
References
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: U.S. Food & Drug Administration (FDA) URL: [Link]
-
Title: Q3B(R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: ResearchGate URL: [Link]
-
Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]
-
Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: ACS Publications URL: [Link]
-
Title: Analytical Methods for Profiling Impurities in Pharmaceuticals Source: AZoM URL: [Link]
-
Title: Forced degradation studies Source: MedCrave online URL: [Link]
-
Title: Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals Source: Preprints.org URL: [Link]
-
Title: Analytical Techniques for Drug Impurity Profiling Source: Biotech Spain URL: [Link]
-
Title: Recent Trends in Analytical Techniques for Impurity Profiling Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ResearchGate URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Methanol extract of GC-MS analysis results Source: ResearchGate URL: [Link]
-
Title: GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals Source: Shimadzu Corporation URL: [Link]
-
Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: MDPI URL: [Link]
-
Title: ICH Q3C (R9) Guideline on impurities: guideline for residual solvents Source: European Medicines Agency (EMA) URL: [Link]
Sources
- 1. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 2. biomedres.us [biomedres.us]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. database.ich.org [database.ich.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. medcraveonline.com [medcraveonline.com]
- 9. mdpi.com [mdpi.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-Methoxypyrimidin-5-yl)methanol by Recrystallization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of (2-Methoxypyrimidin-5-yl)methanol through recrystallization. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the nuances of this purification technique as it applies to this specific heterocyclic compound. Our goal is to empower you with the scientific rationale behind each step, enabling you to troubleshoot effectively and achieve optimal purity.
Frequently Asked Questions (FAQs)
Q1: What is the ideal characteristic of a recrystallization solvent for this compound?
The perfect solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the cornerstone of effective recrystallization, allowing for the dissolution of the compound and its soluble impurities in hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the "mother liquor."
Q2: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice. This is often due to a supersaturated solution where the concentration of the solute is too high for nucleation and crystal growth to occur properly. To remedy this, add a small amount of additional hot solvent to redissolve the oil, and then allow the solution to cool more slowly. A slower cooling rate provides more time for the molecules to orient themselves into a crystal lattice.
Q3: After cooling, no crystals have formed. Is my experiment a failure?
Not at all. This is a common issue known as supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature. Crystal formation can often be induced by:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal acts as a template for further crystal formation.
Q4: How do I know if my recrystallization was successful?
The primary indicator of successful purification is the melting point. A purified compound will have a sharper and higher melting point than the impure starting material. While a specific melting point for pure this compound is not widely published, you should observe a narrowing of the melting point range (e.g., from 105-110°C to 110-111°C) and an increase in the upper limit. Spectroscopic methods such as NMR and chromatographic techniques like HPLC can also be used to assess purity. Commercial suppliers typically offer this compound at 98-99% purity[1][2].
Troubleshooting Guide: Common Recrystallization Issues
| Problem | Potential Cause | Solution |
| Low or No Crystal Yield | Too much solvent was used, preventing the solution from becoming saturated upon cooling. | Reduce the solvent volume by gentle heating and evaporation. |
| Crystals Crash Out Too Quickly | The solution was cooled too rapidly, leading to the formation of small, often impure crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Colored Impurities Remain | The impurities are soluble in the recrystallization solvent and co-crystallize with the product. | If the impurities are colored, a small amount of activated charcoal can be added to the hot solution to adsorb them before hot filtration. |
| Oiling Out | The solution is too concentrated, or the cooling is too rapid. | Add a small amount of hot solvent to redissolve the oil and cool the solution more slowly. |
| No Crystals Form | The solution is supersaturated. | Induce crystallization by scratching the flask or adding a seed crystal. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a high-temperature coefficient of solubility for this compound is identified. Based on the polar nature of the target molecule and studies on similar pyrimidine derivatives, suitable solvents to screen include ethanol, methanol, water, and ethyl acetate[3][4][5].
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent at room temperature. If the compound dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube in a water bath. A good solvent will dissolve the compound when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to just dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of the solvent.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This technique is useful when no single solvent has the ideal solubility characteristics. A pair of miscible solvents is used: a "good" solvent in which this compound is soluble, and a "poor" solvent in which it is insoluble. Common pairs for polar compounds include ethanol-water and ethyl acetate-hexane[6][7].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at its boiling point.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering common issues during the recrystallization of this compound.
Sources
- 1. 1158735-09-1 | this compound - Moldb [moldb.com]
- 2. chiralen.com [chiralen.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: (2-Methoxypyrimidin-5-yl)methanol
Guide for Researchers on Stability and Degradation Pathways
Welcome to the technical support guide for (2-Methoxypyrimidin-5-yl)methanol. This document, prepared by our senior application scientists, provides in-depth insights into the chemical stability of this compound. Understanding its degradation pathways is crucial for designing robust experiments, ensuring data integrity, and interpreting unexpected results. This guide is structured in a question-and-answer format to directly address challenges you may encounter in the lab.
Section 1: Frequently Asked Questions on Stability and Storage
This section covers the most common queries regarding the day-to-day handling and storage of this compound to ensure its integrity before experimental use.
Question 1: What are the optimal storage conditions for the solid compound?
Answer: As a solid, this compound is expected to be stable under normal laboratory conditions.[1] For long-term storage, we recommend keeping the compound in a tightly sealed container in a cool, dry, and dark environment, such as a desiccator at room temperature or a refrigerator (2-8°C). This minimizes exposure to atmospheric moisture and ambient light, which can be potential sources of degradation over extended periods.
Question 2: I need to prepare a stock solution. What solvent should I use, and how should I store it?
Answer: For stock solutions, it is best to use a high-quality, anhydrous aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The compound's stability in aqueous solutions can be pH-dependent.[2]
Best Practices for Stock Solutions:
-
First, dissolve the compound in a minimal amount of a recommended organic solvent like DMSO.[2]
-
For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[2]
-
Store these aliquots at -20°C or -80°C, protected from light.[2]
Question 3: Why is avoiding freeze-thaw cycles so important?
Answer: Each freeze-thaw cycle can introduce small amounts of atmospheric moisture into your stock solution, which can accumulate over time. Water can act as a reactant, potentially leading to slow hydrolysis of the methoxy group. Aliquoting ensures that you are always working with a fresh, uncompromised sample for each experiment.[2]
Section 2: Troubleshooting Experimental Failures and Unexpected Results
If you are observing a loss of your compound or the appearance of unknown peaks during an experiment, this section will help you diagnose the potential cause.
Question 1: My compound's peak area is decreasing in my aqueous assay buffer over the course of a multi-hour experiment. What is the likely cause?
Answer: This is a classic sign of hydrolytic degradation. The stability of this compound in aqueous media is sensitive to pH.[2] Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the 2-methoxy group, converting it into a hydroxyl group. This results in the formation of 5-(hydroxymethyl)pyrimidin-2(1H)-one.
Troubleshooting Steps:
-
Measure the pH of your buffer. Significant deviation from a neutral pH could be the culprit.
-
Run a time-course experiment. Analyze your compound in the buffer at t=0 and several subsequent time points by HPLC to confirm the rate of degradation.
-
Consider a pH stability study. If your assay allows, test the stability of the compound in a range of pH values to find an optimal, non-degrading condition. For some related heterocyclic compounds, maximum stability has been found in a slightly acidic pH range of 2.0 to 3.0.[2]
Question 2: I am seeing a new, significant peak in my HPLC chromatogram. My experiment involves hydrogen peroxide (H₂O₂). Could this be a degradation product?
Answer: Yes, this is highly likely an oxidation product. The primary alcohol (hydroxymethyl group) at the 5-position is susceptible to oxidation. In the presence of an oxidizing agent like H₂O₂, it can be oxidized first to an aldehyde (2-methoxy-5-formylpyrimidine) and potentially further to a carboxylic acid (2-methoxypyrimidine-5-carboxylic acid). Alkyl-substituted pyrimidines are known to undergo oxidation to form carboxylic acids.[3]
Troubleshooting Steps:
-
Analyze a control sample. Run a sample of your compound with H₂O₂ but without other reaction components to confirm that the new peak is from oxidative degradation.
-
Use LC-MS analysis. Mass spectrometry is the most effective tool to identify the new peak. You should look for masses corresponding to the addition of one oxygen atom (aldehyde, M-2) or two oxygen atoms with the loss of two hydrogen atoms (carboxylic acid, M+14).
Question 3: My samples were left in the autosampler overnight under ambient light, and now I see several small, new peaks. What happened?
Answer: This suggests photodegradation. Pyrimidine and its derivatives are known to be sensitive to ultraviolet (UV) and sometimes visible light.[4][5] The energy from light can promote complex reactions, including ring opening, dimerization, or other rearrangements.
Troubleshooting Steps:
-
Protect samples from light. Use amber vials or cover your autosampler tray with aluminum foil.
-
Re-run a fresh sample. Compare the chromatogram of a freshly prepared sample with the one that was exposed to light to confirm photodegradation.
-
Perform a photostability stress test. As outlined in ICH guidelines, intentionally exposing a solution to a controlled light source (e.g., a UV lamp) can confirm this sensitivity.[6]
Section 3: Mechanistic Deep Dive into Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing it and predicting potential byproducts.
Question 1: What are the primary predicted degradation pathways for this compound?
Answer: Based on the chemical structure and the known reactivity of related pyrimidine compounds, there are three primary degradation pathways to consider: Hydrolysis , Oxidation , and Photodegradation .
Caption: Predicted degradation pathways for this compound.
Question 2: Can you explain the chemical mechanism for the hydrolysis of the 2-methoxy group?
Answer: The hydrolysis of the 2-methoxy group is typically catalyzed by acid or base.
-
Acid-Catalyzed Hydrolysis: One of the ring nitrogen atoms is first protonated by an acid. This makes the pyrimidine ring more electron-deficient and activates the C2 carbon for nucleophilic attack. A water molecule then attacks the C2 carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (CH₃OH) result in the formation of the more stable pyrimidone tautomer.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electron-deficient C2 carbon. This forms a negatively charged intermediate, which can then eliminate a methoxide ion (CH₃O⁻). The methoxide ion is subsequently protonated by the solvent to form methanol.
The hydrolysis of methoxypyrimidines has been documented in the chemical literature.[7]
Section 4: Experimental Workflows and Protocols
To formally investigate the stability of this compound, a forced degradation study is the standard approach used in the pharmaceutical industry.[6][8] This involves intentionally exposing the compound to harsh conditions to generate potential degradants quickly.[9]
Caption: Workflow for a forced degradation study.
Table 1: Recommended Conditions for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[8]
| Stress Condition | Recommended Reagent/Condition | Typical Duration & Temperature | Primary Potential Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 2-24 hours at RT or 60°C | 5-(hydroxymethyl)pyrimidin-2(1H)-one |
| Base Hydrolysis | 0.1 M NaOH | 2-24 hours at RT | 5-(hydroxymethyl)pyrimidin-2(1H)-one |
| Oxidation | 3% H₂O₂ | 2-24 hours at RT | 2-Methoxy-5-formylpyrimidine, 2-Methoxypyrimidine-5-carboxylic acid |
| Thermal | 60-80°C (in solution and as solid) | 24-72 hours | Depends on matrix; may accelerate hydrolysis or oxidation |
| Photostability | ICH-compliant light chamber (UV/Vis) | Per ICH Q1B guidelines | Complex mixture of photoproducts |
Protocol 1: General Forced Degradation Procedure
-
Preparation: Prepare a ~1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Application:
-
Acid: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).
-
Base: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂).
-
Control: Mix 1 mL of the stock solution with 1 mL of water.
-
-
Incubation: Incubate all solutions at room temperature or a slightly elevated temperature (e.g., 40-60°C) to accelerate degradation. Protect all samples from light.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can separate the parent compound from all its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or a Photo Diode Array (PDA) detector to assess peak purity.
-
Rationale: The degradation products (hydrolyzed and oxidized forms) are generally more polar than the parent compound and will elute earlier in a reverse-phase system. A gradient method is essential to ensure the separation of all potential byproducts.
References
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Google Books.
- Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB - PubMed. (2010, October 1). PubMed.
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (n.d.). mdpi.com.
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025, October 17). pubs.acs.org.
- Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).
- HYDROLYSIS AND AMINOLYSIS OF CERTAIN METHOXYPYRIMIDINES. (n.d.). pubs.acs.org.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). gsconlinepress.com.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.). gsconlinepress.com.
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). PubMed Central.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). fishersci.com.
- Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed. (1980). PubMed.
- Forced degradation studies. (2016, December 14). MedCrave online.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). NIH.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
- stability issues of 4-methoxypyrimidin-5-ol in solution. (n.d.). Benchchem.
- CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents. (n.d.). Google Patents.
- Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... (n.d.). ResearchGate.
- Oxidation of Morphine to 2,2′-Bimorphine by Cylindrocarpon didymum - PMC - NIH. (n.d.). NIH.
Sources
- 1. fishersci.dk [fishersci.dk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
Column chromatography conditions for (2-Methoxypyrimidin-5-yl)methanol purification
Technical Support Center: (2-Methoxypyrimidin-5-yl)methanol Purification
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of this compound. As a polar heterocyclic compound, this molecule presents unique challenges that require careful optimization of chromatographic parameters. This document is designed for researchers, medicinal chemists, and process development scientists to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended initial column chromatography conditions for purifying this compound?
A1: For a polar molecule like this compound, a normal-phase chromatography setup is the most logical starting point.[1] This approach utilizes a polar stationary phase to interact with the polar functional groups (hydroxyl, methoxy, and pyrimidine nitrogens) of the target compound.
Core Recommendation:
-
Stationary Phase: Standard Silica Gel (230-400 mesh).[2] The acidic silanol groups on the silica surface provide strong interaction sites for the polar analyte.[1]
-
Mobile Phase (Eluent): A gradient solvent system is highly recommended to achieve good separation and efficient elution. Two common systems are effective for pyrimidine derivatives:
-
Dichloromethane/Methanol (DCM/MeOH): Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0% to 10%).[2][3] This is a very common and effective system for many polar nitrogen-containing heterocycles.
-
Ethyl Acetate/Hexanes (EtOAc/Hexanes): Start with a low polarity mixture (e.g., 20% EtOAc in Hexanes) and increase the concentration of EtOAc. This system is a good alternative if impurities are less polar.[4]
-
Causality: The principle of normal-phase chromatography dictates that polar compounds will be strongly retained by the polar stationary phase. Elution is achieved by increasing the polarity of the mobile phase, which competes with the analyte for binding sites on the silica, thus moving the compound down the column. A gradient elution ensures that less polar impurities wash out first, followed by the target compound, providing effective separation.
Q2: How do I properly develop a solvent system using Thin Layer Chromatography (TLC) before running the column?
A2: Method development via TLC is a critical, non-negotiable step for a successful column separation. It saves significant time and solvent by predicting the behavior of your compound on the column. The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 .[3]
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Prepare a separate solution of your starting material and, if available, a pure standard of the product.
-
Spot the Plate: Using a capillary tube, spot the crude mixture, starting material, and product standard (if you have it) onto a silica gel TLC plate (e.g., Silica Gel 60 F254).[2]
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen test eluent (e.g., 5% MeOH in DCM). Ensure the solvent level is below the spots. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. If the compound is not UV-active, use a staining agent like potassium permanganate.
-
Calculate Rf: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimize:
-
If Rf is too low (<0.2): The solvent is not polar enough. Increase the concentration of the polar component (e.g., increase MeOH from 5% to 7%).
-
If Rf is too high (>0.4): The solvent is too polar. Decrease the concentration of the polar component.
-
If spots are streaking: See Q3.
-
-
Confirm Separation: The ideal TLC will show clear baseline separation between your product spot and major impurities.
Q3: My compound is streaking or "tailing" on the TLC and column. What causes this and how can I prevent it?
A3: Tailing is a classic sign of strong, undesirable interactions between an analyte and the stationary phase. For this compound, the basic nitrogen atoms on the pyrimidine ring are the likely culprits. They can interact too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This leads to poor peak shape, slow elution, and reduced separation efficiency.[6]
Solution: Add a Basic Modifier
To mitigate this issue, add a small amount of a basic modifier to your mobile phase. This additive will compete with your compound for the acidic sites on the silica, leading to sharper peaks and more predictable elution.
| Modifier | Typical Concentration | Recommended Solvent System |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | DCM/MeOH or EtOAc/Hexanes |
| Ammonium Hydroxide | 0.5 - 1.0% (v/v) | Typically used with DCM/MeOH (e.g., 95:4:1 DCM:MeOH:NH₄OH)[6] |
Mechanism of Action: The basic modifier (e.g., TEA) is a stronger base than the pyrimidine nitrogens. It preferentially binds to the acidic silanol sites on the silica gel, effectively "masking" them. This prevents the pyrimidine from binding irreversibly, allowing it to travel more smoothly through the column in a symmetrical band.
Q4: My compound is very polar and won't move off the baseline even with 10% Methanol in DCM. What should I do?
A4: This indicates that your mobile phase is not strong (polar) enough to elute the compound. This compound has multiple hydrogen bond donors and acceptors, leading to very strong retention on silica.[7]
Troubleshooting Steps:
-
Increase Polarity Significantly: Don't be afraid to increase the methanol concentration substantially. It is not uncommon for highly polar compounds to require 15%, 20%, or even higher percentages of methanol for elution.[6] Run TLCs with higher MeOH content to confirm movement before committing to the column.
-
Switch to a Stronger Polar Solvent: If methanol is insufficient, consider using an even more polar solvent system. While less common, systems like Acetonitrile/Water can be used on silica (this technique is known as Hydrophilic Interaction Liquid Chromatography or HILIC), but this requires careful equilibration.[7][8] For standard flash chromatography, sticking with high percentages of alcohol is more practical.
-
Consider Reverse-Phase Chromatography: If normal-phase proves too difficult, reverse-phase chromatography is an alternative. Here, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile). The compound would elute earlier as the mobile phase becomes more organic. This is often done at the HPLC scale for high-purity applications.[3]
Q5: How should I load my sample onto the column for the best separation?
A5: Proper sample loading is crucial for achieving sharp bands and good resolution. Loading the sample in a minimal volume of solvent prevents the initial band from being too wide. You have two main options: wet loading and dry loading.[9]
| Loading Method | Procedure | Pros | Cons |
| Wet Loading | 1. Dissolve the crude product in the absolute minimum amount of the initial, low-polarity eluent (or a slightly more polar solvent if necessary).[9] 2. Carefully pipette the concentrated solution directly onto the top of the silica bed.[9] 3. Allow the solvent to absorb fully into the silica before adding the main eluent. | Fast and simple for small quantities. | Can be difficult if the compound is not very soluble in the starting eluent. Using too much solvent or a solvent that is too strong will broaden the initial band and ruin the separation. |
| Dry Loading | 1. Dissolve the crude product in a volatile solvent (e.g., DCM, MeOH, Acetone). 2. Add a small amount of silica gel (typically 2-3 times the mass of the crude product) to the solution. 3. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto silica.[9] 4. Carefully add this powder to the top of the packed column. | Excellent for compounds with poor solubility in the eluent.[9] Results in a very sharp starting band, leading to superior resolution. Ideal for larger scale purifications. | More time-consuming. |
For this compound, dry loading is often the superior method due to its polarity and potentially limited solubility in low-polarity starting eluents.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- University of Rochester, Department of Chemistry.
- BenchChem. (2025).
- ChemistryViews. (2012).
- Pugliesi, I., et al. (2020).
- LCGC. Liquid Chromatography Problem Solving and Troubleshooting.
- Waters Blog. (2025).
- Crawford Scientific. HPLC Troubleshooting.
- Waters Corporation.
- Veeprho. (2025).
- Wiley-VCH.
- Chemistry LibreTexts. (2022). 2.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-methoxypyrimidin-5-ol.
- Reddit r/Chempros. (2024).
- International Journal of Research and Publication Reviews. (2023). Stationary phases used in LC: A Detailed Review.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrimidine Scaffolds: (2-Methoxypyrimidin-5-yl)methanol vs. (2-Chloropyrimidin-5-yl)methanol in Synthesis
For researchers, scientists, and drug development professionals, the pyrimidine core represents a privileged scaffold, forming the backbone of numerous therapeutic agents and functional materials.[1][2][3][4] The strategic functionalization of this heterocycle is paramount in modulating biological activity and optimizing physicochemical properties. This in-depth technical guide provides a comparative analysis of two key building blocks: (2-methoxypyrimidin-5-yl)methanol and (2-chloropyrimidin-5-yl)methanol . Our focus will be on their synthetic accessibility and divergent reactivity in cornerstone cross-coupling reactions, providing field-proven insights to inform your synthetic strategy.
At a Glance: Key Physicochemical and Synthetic Properties
| Property | This compound | (2-Chloropyrimidin-5-yl)methanol |
| CAS Number | 1158735-09-1 | 1046816-75-4 |
| Molecular Formula | C₆H₈N₂O₂ | C₅H₅ClN₂O |
| Molecular Weight | 140.14 g/mol | 144.56 g/mol |
| Typical Purity | ≥98% | ≥98% |
| Synthetic Access | Often synthesized from the corresponding 2-chloropyrimidine derivative via nucleophilic substitution with sodium methoxide. | Typically prepared from commercially available starting materials like 2-chloropyrimidine-5-carboxylic acid through reduction.[5] |
| Primary Reactivity | The methoxy group is a poor leaving group in cross-coupling reactions. The pyrimidine ring is electron-rich, making it less reactive towards nucleophilic attack. | The chloro group is a versatile handle for various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of chlorine activates the ring for nucleophilic aromatic substitution. |
The Decisive Factor: Electronic Effects on the Pyrimidine Core
The fundamental difference in the synthetic utility of these two molecules lies in the electronic nature of the substituent at the 2-position.
-
This compound : The methoxy group (-OCH₃) is a strong electron-donating group. This increases the electron density of the pyrimidine ring, thereby deactivating it towards nucleophilic attack. While the methoxy group can be a useful modulator of a molecule's final properties, it is generally a poor leaving group in popular cross-coupling reactions.
-
(2-Chloropyrimidin-5-yl)methanol : Conversely, the chloro group (-Cl) is an electron-withdrawing group. This attribute decreases the electron density of the pyrimidine ring, rendering it more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr). Crucially, the carbon-chlorine bond serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions.
Head-to-Head in the Flask: A Comparative Look at Key Transformations
The true measure of a building block's utility is its performance in common synthetic transformations. Here, we compare the expected reactivity of our two title compounds in Suzuki-Miyaura and Buchwald-Hartwig reactions, drawing upon data from closely related systems to provide a predictive framework.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerhouse for the formation of C-C bonds, and the choice between our two pyrimidine synthons will have a profound impact on reaction outcomes.[6]
(2-Chloropyrimidin-5-yl)methanol is the superior substrate for Suzuki-Miyaura couplings. The C-Cl bond at the 2-position readily participates in the oxidative addition step of the catalytic cycle, which is often rate-determining. The electron-deficient nature of the pyrimidine ring further facilitates this process.
In contrast, This compound is generally unreactive under standard Suzuki-Miyaura conditions. The C-O bond of the methoxy group is significantly stronger than the C-Cl bond and is thus a very poor leaving group. While specialized methods for the coupling of methoxy-substituted heterocycles exist, they are often less efficient and require harsher conditions.
Representative Experimental Data for Suzuki-Miyaura Coupling of a 2-Chloropyrimidine Derivative
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 15 min (MW) | 81 | [7] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 15 min (MW) | 85 | [7] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 15 min (MW) | 75 | [7] |
| Data for the coupling of 2,4-dichloropyrimidine serves as a model for the reactivity of the 2-chloro position. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[8][9] Similar to the Suzuki coupling, the nature of the leaving group is critical.
(2-Chloropyrimidin-5-yl)methanol is a suitable substrate for Buchwald-Hartwig amination. The C-Cl bond can be activated by a palladium catalyst to undergo cross-coupling with a wide range of primary and secondary amines.
This compound , due to the inertness of the methoxy group as a leaving group, is not a viable substrate for this transformation under standard conditions.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of (2-Chloropyrimidin-5-yl)methanol with an Arylboronic Acid
Materials:
-
(2-Chloropyrimidin-5-yl)methanol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a microwave reaction vial, add (2-chloropyrimidin-5-yl)methanol, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Seal the vial and purge with an inert gas for 5-10 minutes.
-
Place the vial in a microwave reactor and heat to the desired temperature (e.g., 100-120°C) for the specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of (2-Chloropyrimidin-5-yl)methanol with an Amine
Materials:
-
(2-Chloropyrimidin-5-yl)methanol (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add (2-chloropyrimidin-5-yl)methanol, the amine, base, palladium precursor, and phosphine ligand.
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110°C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and (2-chloropyrimidin-5-yl)methanol is a critical decision in the design of a synthetic route.
-
Choose (2-chloropyrimidin-5-yl)methanol when:
-
The synthetic plan involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination to introduce diversity at the 2-position.
-
Nucleophilic aromatic substitution at the 2-position is a desired transformation.
-
-
Consider this compound when:
-
The methoxy group is a desired final functionality in the target molecule for its electronic or steric properties.
-
The synthetic strategy does not require modification at the 2-position via cross-coupling or SNAr.
-
It is synthesized from the 2-chloro analogue in a later step after other functionalizations have been performed.
-
By understanding the inherent reactivity differences dictated by the electronic nature of the 2-substituent, researchers can make informed decisions, streamline their synthetic efforts, and ultimately accelerate the drug discovery and development process.
References
-
Nainwal, L. M., et al. (2025). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry, 37, 2897-2930. [Link]
-
Kumar, A., & Narasimhan, B. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal, 12(1), 38. [Link]
-
Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]
-
Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, e2200424. [Link]
-
Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Štefane, B., & Požgan, F. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
-
Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-36). The Royal Society of Chemistry. [Link]
-
ResearchGate. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
-
PubChem. (n.d.). (2-Chloropyrimidin-5-yl)methanol. PubChem. Retrieved January 7, 2026, from [Link]
-
El-Faham, A., et al. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 20(7), 12747-12787. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
-
ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. [Link]
-
ResearchGate. (2016). Coupling reactions of arylboronic acids with a variety of aryl chlorides. New Journal of Chemistry. [Link]
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines. Google Patents.
-
ResearchGate. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Chemistry Frontiers. [Link]
-
Shanghai Finebiotech Co.,Ltd. (n.d.). (2-chloropyrimidin-5-yl)methanol CAS NO.1046816-75-4. Shanghai Finebiotech Co.,Ltd. Retrieved January 7, 2026, from [Link]
-
Reddit. (2020, August 25). Suzuki vs. Hartwig-Buchwald. r/Chempros. Retrieved January 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchtrend.net [researchtrend.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrimidinemethanols: A Comparative Analysis
Substituted pyrimidinemethanols are a cornerstone in medicinal chemistry and drug development, serving as pivotal intermediates and structural motifs in a vast array of biologically active compounds. The strategic placement of the hydroxymethyl group on the pyrimidine core allows for further functionalization, acting as a handle for creating ethers, esters, or halides, and influencing the molecule's overall polarity and interaction with biological targets. Consequently, the efficient and selective synthesis of these compounds is of paramount importance.
This guide provides an in-depth comparison of the two principal synthetic strategies for preparing substituted pyrimidinemethanols: the reduction of pyrimidine carboxylic acid derivatives and the nucleophilic addition of organometallic reagents to pyrimidine carbonyls. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific synthetic challenges.
Methodology 1: Reduction of Pyrimidine Carboxylic Acid Derivatives
This approach is one of the most common and direct routes to pyrimidinemethanols, leveraging the reduction of a carboxylic acid or, more frequently, an ester functional group. The choice of reducing agent is critical and dictates the success and chemoselectivity of the transformation.
Expertise & Experience: The Causality Behind Experimental Choices
The primary challenge in this methodology is the inherent electron-deficient nature of the pyrimidine ring.[1] This property makes the ring susceptible to nucleophilic attack, including by hydride reagents. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can effectively reduce the ester or carboxylic acid, but they can also reduce the aromatic ring itself, leading to undesired dihydropyrimidine byproducts.[2]
The key to a successful synthesis lies in balancing reactivity. The reaction conditions must be vigorous enough to reduce the carboxyl group but mild enough to preserve the pyrimidine's aromaticity. Factors influencing this balance include:
-
The Reducing Agent: LiAlH₄ is a potent, non-selective reagent capable of reducing both esters and carboxylic acids.[3][4] Sodium Borohydride (NaBH₄), while safer and milder, is generally not strong enough to reduce esters or acids directly unless the carboxyl group is first activated.[4][5]
-
Substituents on the Ring: Electron-withdrawing groups on the pyrimidine ring exacerbate its electron deficiency, increasing the likelihood of ring reduction.[2] Conversely, electron-donating groups can help stabilize the ring, favoring the desired reduction of the side chain.
-
Temperature and Reaction Time: Lower temperatures and shorter reaction times are often employed to minimize side reactions, particularly the undesired ring reduction.
Experimental Workflow: Reduction Pathway
Caption: Workflow for synthesizing pyrimidinemethanols via ester reduction.
Trustworthiness: A Self-Validating Protocol
The following protocol for the reduction of a substituted pyrimidine ester is adapted from literature procedures and highlights the critical steps for achieving the desired product while monitoring for potential side reactions.[2]
Protocol: Synthesis of (2-Methylthiopyrimidin-5-yl)methanol via LiAlH₄ Reduction
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and minimize over-reduction of the pyrimidine ring.
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting ester.
-
Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to produce a granular precipitate that is easy to filter.
-
Safety Note: The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme caution behind a blast shield.
-
-
Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the resulting solids through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired (2-methylthiopyrimidin-5-yl)methanol from any dihydropyrimidine byproducts.
Methodology 2: Nucleophilic Addition to Pyrimidine Carbonyls
This classic carbon-carbon bond-forming strategy involves the addition of an organometallic reagent, such as a Grignard or organolithium reagent, to a pyrimidine aldehyde or ketone.[6][7] This route is particularly valuable for synthesizing secondary and tertiary pyrimidinemethanols.
Expertise & Experience: The Causality Behind Experimental Choices
The success of this route hinges on managing the high reactivity of the organometallic reagents. These reagents are not only strong nucleophiles but also potent bases.[8] The primary considerations are:
-
Reagent Choice: Organolithium reagents are generally more reactive than their Grignard counterparts.[9] This can be advantageous for additions to sterically hindered ketones but may lead to more side reactions. Grignard reagents often offer a good balance of reactivity and selectivity.
-
Protecting the Ring: Similar to the reduction route, the electron-deficient pyrimidine ring is susceptible to nucleophilic attack by the organometallic reagent.[10][11] This can lead to the formation of dihydropyrimidine adducts. Performing the reaction at low temperatures (e.g., -78 °C) is standard practice to favor addition to the carbonyl over addition to the ring.[10]
-
Anhydrous Conditions: Grignard and organolithium reagents react rapidly with protic sources, including water.[7][8] Therefore, the entire reaction must be conducted under strictly anhydrous conditions using flame-dried glassware and dry solvents to prevent quenching of the reagent.
Experimental Workflow: Nucleophilic Addition Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Biological Activity of (2-Methoxypyrimidin-5-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the pyrimidine scaffold has consistently emerged as a privileged structure, forming the core of numerous clinically successful drugs. This guide delves into the biological activities of a specific subclass, (2-Methoxypyrimidin-5-yl)methanol derivatives, providing a comparative analysis of their potential as kinase inhibitors in oncology. While direct experimental data for the parent compound, this compound, is not extensively available in public literature, this guide will focus on its bioactive derivatives and structural analogs, benchmarking their performance against established therapeutic alternatives.
The Pyrimidine Core: A Versatile Scaffold in Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic motif, integral to the structure of nucleic acids and a multitude of approved pharmaceuticals.[1] Its inherent drug-like properties and synthetic accessibility have cemented its status as a cornerstone in medicinal chemistry. Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] A significant portion of these compounds exert their therapeutic effects by targeting key enzymes and signaling pathways, with a particular emphasis on protein kinases.[2]
Unraveling the Anticancer Potential: Kinase Inhibition Profile
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous cancers. The pyrimidine scaffold is adept at forming key interactions within the ATP-binding pocket of these enzymes, making it an ideal framework for the design of potent kinase inhibitors.[3] This section will compare the inhibitory activities of various this compound derivatives and related pyrimidine compounds against key oncogenic kinases, namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Comparative Analysis of Kinase Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the IC50 values for several pyrimidine derivatives against their target kinases, juxtaposed with clinically approved inhibitors. Lower IC50 values are indicative of higher potency.
| Compound Class | Specific Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference Compound | Target Kinase(s) | IC50 (nM) |
| Pyrimidine Derivative | Compound 10b | EGFR / VEGFR-2 | 161 / 141 | Erlotinib | EGFR | ~2-20 (cell-dependent) |
| Pyrimidine Derivative | Compound 7a | c-RAF | 620 | Sorafenib | VEGFR-2, PDGFR, RAF | ~90 (VEGFR-2) |
| Pyrimidine Derivative | (R)-17 | CHK1 | 0.4 | AEE788 | EGFR / VEGFR-2 | 2 (EGFR) |
| Pyrimidine Derivative | Compound 13 | Aurora A | < 200 | Ki8751 | VEGFR-2 | 0.9 |
Data compiled from multiple sources.[2][3]
The data clearly indicates that pyrimidine derivatives can be engineered to exhibit potent and selective kinase inhibition. For instance, compound (R)-17 demonstrates sub-nanomolar potency against CHK1, a critical cell cycle checkpoint kinase. Furthermore, compounds like 10b show dual inhibitory activity against both EGFR and VEGFR-2, a desirable characteristic for targeting multiple oncogenic pathways simultaneously. While not as potent as some established inhibitors like Ki8751 for VEGFR-2, the versatility of the pyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Signaling Pathways and Mechanisms of Action
To appreciate the therapeutic rationale behind targeting EGFR and VEGFR, it is crucial to understand their respective signaling pathways.
The EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[4] Mutations leading to its constitutive activation are a hallmark of several cancers, including non-small cell lung cancer.[4] Pyrimidine-based inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6]
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
The VEGFR Signaling Cascade
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis, the formation of new blood vessels.[7] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of VEGFR signaling a critical anticancer strategy.[8] VEGFR inhibitors, including pyrimidine derivatives, block the ATP-binding site of the VEGFR tyrosine kinase, thereby inhibiting endothelial cell proliferation, migration, and the formation of new blood vessels that supply the tumor.[9]
Caption: Inhibition of the VEGFR signaling pathway by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the anticancer activity of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).[2][10]
Caption: A generalized workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
This assay measures the direct inhibitory effect of the compounds on the activity of a specific kinase.[12]
Sources
- 1. clyte.tech [clyte.tech]
- 2. researchhub.com [researchhub.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Structural and Physicochemical Comparison of (2-Methoxypyrimidin-5-yl)methanol and its Analogs for Drug Discovery Applications
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] (2-Methoxypyrimidin-5-yl)methanol, with its distinct substitution pattern, offers a versatile platform for the design of novel drug candidates. This guide provides an in-depth structural and physicochemical comparison of this key intermediate with its close analogs, supported by experimental data and detailed synthetic protocols, to aid researchers, scientists, and drug development professionals in their quest for new therapeutics.
The Core Compound: this compound - A Structural Overview
This compound is a pyrimidine derivative characterized by a methoxy group at the 2-position and a hydroxymethyl group at the 5-position.[3] The methoxy group, an electron-donating substituent, influences the electronic properties of the pyrimidine ring, while the hydroxymethyl group provides a crucial site for hydrogen bonding and further chemical modifications. This unique combination of functional groups imparts specific physicochemical properties that are pivotal for its biological activity and pharmacokinetic profile.
A Comparative Analysis with Structural Analogs
To elucidate the structure-activity relationships (SAR) of this compound, we will conduct a comparative analysis with three structurally similar compounds:
-
Analog A: (2-Chloropyrimidin-5-yl)methanol: This analog features a chloro group, an electron-withdrawing substituent, in place of the methoxy group.
-
Analog B: 5-Methyl-2-(methylthio)pyrimidine: Here, the hydroxymethyl group is replaced by a methyl group, and the methoxy group by a methylthio group.[4]
-
Analog C: (2-Aminopyrimidin-5-yl)methanol: This analog incorporates an amino group, a strong hydrogen bond donor and electron-donating group, at the 2-position.
The structural diversification from the core compound is illustrated in the following diagram:
Figure 1: Structural modifications of the analogs relative to this compound.
Physicochemical Properties: A Data-Driven Comparison
The subtle changes in molecular structure among these compounds lead to significant differences in their physicochemical properties, which are critical for their pharmacokinetic (ADME) profiles.
| Property | This compound | Analog A: (2-Chloropyrimidin-5-yl)methanol | Analog B: 5-Methyl-2-(methylthio)pyrimidine | Analog C: (2-Aminopyrimidin-5-yl)methanol |
| Molecular Weight ( g/mol ) | 140.14[3] | 144.56 | 140.21[4] | 125.13 |
| Calculated logP | -0.3 | 0.3 | 1.5 | -0.9 |
| Hydrogen Bond Donors | 1 | 1 | 0 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 | 3 |
| pKa (most basic) | 1.23 (pyrimidine)[5] | ~ -0.5 (predicted) | ~ 2.0 (predicted) | ~ 3.5 (predicted) |
Table 1: Comparative Physicochemical Properties. (Note: Most pKa and some logP values are predicted due to a lack of extensive experimental data in publicly available literature. The pKa of the unsubstituted pyrimidine is provided for reference).
Expert Insights on Physicochemical Data:
-
Lipophilicity (logP): The replacement of the methoxy group with a more lipophilic chloro group in Analog A increases the logP, which could enhance its ability to cross cell membranes. Conversely, the introduction of an amino group in Analog C significantly decreases the logP, suggesting higher aqueous solubility. Analog B is the most lipophilic, which may impact its solubility and distribution.
-
Hydrogen Bonding: The hydroxymethyl group in the core compound and Analogs A and C allows them to act as hydrogen bond donors.[6] Analog C possesses an additional hydrogen bond donor in its amino group, potentially leading to stronger interactions with biological targets. Analog B , lacking a hydroxyl or amino group, cannot donate hydrogen bonds, which will significantly alter its binding modes.
-
Acidity/Basicity (pKa): The basicity of the pyrimidine ring is influenced by the substituent at the 2-position.[5] The electron-withdrawing chloro group in Analog A is expected to decrease the basicity compared to the electron-donating methoxy and amino groups in the core compound and Analog C , respectively. These differences in pKa will affect the ionization state of the molecules at physiological pH, influencing their solubility and interactions with targets.
Experimental Protocols: Synthesis and Characterization
The following section outlines representative, detailed methodologies for the synthesis and characterization of these pyrimidine derivatives, emphasizing the importance of self-validating protocols for ensuring scientific rigor.
General Synthetic Workflow
The synthesis of these compounds typically involves the modification of a pre-existing pyrimidine ring. A generalized workflow is depicted below:
Sources
A Comparative Guide to Validated Analytical Methods for the Quantification of (2-Methoxypyrimidin-5-yl)methanol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of quality control, pharmacokinetic studies, and regulatory compliance. (2-Methoxypyrimidin-5-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity, stability, and concentration are well-characterized. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and regulatory expectations.
The choice of an analytical method is not arbitrary; it is a scientifically driven decision based on the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, its polarity, thermal stability, and potential for chromophoric activity guide the selection of appropriate techniques. This guide will focus on the most prevalent and powerful methods in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A discussion of Gas Chromatography-Mass Spectrometry (GC-MS) as a potential alternative will also be presented.
Our exploration of these methods is underpinned by the rigorous validation standards set forth by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines, ensuring that the methodologies are not just scientifically sound, but also meet global regulatory expectations for data reliability and reproducibility.[1][2][3][4][5]
Comparative Overview of Analytical Techniques
The selection of an optimal analytical technique hinges on a balance of sensitivity, selectivity, and practicality. Below is a comparative summary of the most suitable methods for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate to high. Potential for interference from co-eluting compounds with similar UV spectra. | Very high. Specific detection based on parent and fragment ion masses. | Very high. Specific detection based on mass spectra. |
| Sensitivity | Good (µg/mL to high ng/mL). | Excellent (low ng/mL to pg/mL). | Good to excellent, often requiring derivatization. |
| Matrix Effect | Lower susceptibility compared to MS-based methods. | Can be significant; requires careful method development and often internal standards. | Can be influenced by non-volatile matrix components. |
| Instrumentation Cost | Relatively low. | High. | Moderate to high. |
| Typical Application | Routine quality control, purity assessment, and high-concentration assays. | Trace-level quantification, impurity profiling, and analysis in complex biological matrices. | Analysis of volatile and semi-volatile compounds. May require derivatization for polar analytes. |
In-Depth Methodologies and Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for quantifying compounds with a UV chromophore, such as the pyrimidine ring in this compound.
The selection of a reversed-phase C18 column is based on the moderate polarity of this compound. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention. Formic acid aids in protonating the analyte, which can improve peak symmetry and chromatographic efficiency. UV detection at a wavelength corresponding to the absorbance maximum of the pyrimidine ring provides optimal sensitivity.
Caption: HPLC-UV workflow for this compound quantification.
-
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
-
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample, dissolve in methanol to a known concentration, and filter through a 0.45 µm syringe filter before injection.
-
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.5 µg/mL |
| Specificity | No interference at the retention time of the analyte. | Peak purity > 99% |
| Robustness | % RSD ≤ 2.0% for small variations in method parameters. | Pass |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex matrices like biological fluids or for trace-level impurity quantification, LC-MS/MS is the gold standard.[6][7][8]
The LC conditions are similar to the HPLC-UV method to achieve good chromatographic separation. The key difference lies in the detector. A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is chosen as the pyrimidine nitrogen atoms are readily protonated. The MRM transitions (precursor ion to product ion) are specific to this compound, virtually eliminating interferences from the matrix. The use of a stable isotope-labeled internal standard is highly recommended to correct for any matrix effects and variations in instrument response.
Caption: LC-MS/MS workflow for trace-level quantification.
-
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled this compound (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined by direct infusion of the standard. For example:
-
This compound: m/z 141.1 -> 110.1
-
Internal Standard (e.g., d3-methoxy): m/z 144.1 -> 113.1
-
-
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add 10 µL of IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Transfer the supernatant, evaporate to dryness, and reconstitute in 100 µL of mobile phase A.
-
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 85.0 - 115.0% (at LLOQ), 80.0 - 120.0% (other levels) | Within acceptable range |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy. | 0.1 ng/mL |
| Selectivity | No significant interfering peaks in blank matrix. | Pass |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15. | Pass |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9][10][11] For this compound, its volatility might be sufficient for direct GC analysis, but derivatization of the hydroxyl group to a less polar and more volatile silyl ether (e.g., using BSTFA) is often employed to improve peak shape and thermal stability.
-
Derivatization: The hydroxyl group can lead to peak tailing on some GC columns. Derivatization is a common strategy to mitigate this.
-
Thermal Stability: The thermal stability of the compound in the hot GC inlet needs to be evaluated to ensure no degradation occurs.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) would be a suitable starting point.
While a viable technique, the need for derivatization and the excellent performance of LC-based methods for such compounds often make HPLC and LC-MS/MS the preferred choices in pharmaceutical development.
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
For routine quality control, purity assessment, and formulation analysis , where concentrations are relatively high, a validated HPLC-UV method is the most appropriate choice due to its robustness, cost-effectiveness, and sufficient sensitivity and selectivity.
-
For trace-level quantification, analysis in complex biological matrices (e.g., plasma for pharmacokinetic studies), or for identifying and quantifying impurities , a validated LC-MS/MS method is indispensable. Its superior sensitivity and selectivity ensure accurate and reliable results at low concentrations.
Both methods, when properly developed and validated according to ICH guidelines, will provide trustworthy and reproducible data, ensuring the quality and safety of the final pharmaceutical product. The experimental protocols and validation data presented in this guide serve as a comprehensive starting point for establishing a robust analytical workflow for this compound in a regulated laboratory environment.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
ICH releases draft guidelines on analytical method development | RAPS. [Link]
-
Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API - ResearchGate. [Link]
-
Application of LCMS in small-molecule drug development. [Link]
-
A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance - ResearchGate. [Link]
-
Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking - MDPI. [Link]
-
Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PLOS. [Link]
-
Validated chromatographic and spectrophotometric methods for analysis of some amoebicide drugs in their combined pharmaceutical preparation. [Link]
-
Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. [Link]
-
Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography - RMIT Research Repository. [Link]
-
Method validation for methanol quantification present in working places - ResearchGate. [Link]
-
A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. [Link]
-
Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed. [Link]
-
Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - eScholarship.org. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. journals.plos.org [journals.plos.org]
- 8. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application [zora.uzh.ch]
- 9. mdpi.com [mdpi.com]
- 10. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
The Pyrimidine Scaffold: A Comparative Guide to a Privileged Building Block in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of nitrogen-containing heterocycles, pyrimidine stands out as a "privileged" scaffold, consistently appearing in a remarkable diversity of FDA-approved drugs.[1][2] This guide provides an in-depth comparative analysis of pyrimidine building blocks, their synthetic accessibility, and their performance against alternative heterocyclic systems, supported by experimental data and field-proven insights.
The Enduring Significance of the Pyrimidine Core
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the backbone of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[3][4] This inherent biocompatibility is a key reason for its success in medicinal chemistry. Pyrimidine-containing molecules can readily interact with biological targets such as enzymes and receptors, often with high affinity and selectivity.[1] The landscape of FDA-approved drugs featuring this scaffold is continually expanding, underscoring its versatility across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][5]
The strategic placement of nitrogen atoms in the pyrimidine ring creates a unique electronic landscape. The nitrogen atoms act as hydrogen bond acceptors, crucial for molecular recognition at the active sites of biological targets.[6] Furthermore, the ring's π-deficient nature influences its physicochemical properties and metabolic stability, which can be fine-tuned through substitution at various positions.[4] This inherent tunability allows medicinal chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[7]
Comparative Analysis of Key Pyrimidine Building Blocks
The utility of the pyrimidine scaffold in drug discovery is intrinsically linked to the availability and reactivity of its functionalized building blocks. The choice of starting material dictates the synthetic routes available and the ease of introducing desired substituents. Here, we compare some of the most commonly utilized pyrimidine building blocks.
| Pyrimidine Building Block | Key Reactive Sites & Typical Reactions | Advantages | Disadvantages |
| 2-Chloropyrimidine | C2-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Readily available, predictable reactivity at the 2-position. | Can be less reactive than bromo or iodo analogs, sometimes requiring harsher reaction conditions. |
| 2,4-Dichloropyrimidine | Sequential and regioselective SNAr and cross-coupling reactions at C4 and then C2. | Allows for the introduction of two different substituents, creating molecular diversity. | Requires careful control of reaction conditions to achieve regioselectivity. |
| 5-Bromopyrimidine | C5-position is ideal for introducing substituents via cross-coupling reactions. | The C-Br bond is more reactive than C-Cl in palladium-catalyzed reactions. | Can be more expensive than chloro-derivatives. |
| 2-Amino-4,6-dichloropyrimidine | The amino group can be a directing group or a point for further functionalization. The chloro groups are reactive towards SNAr and cross-coupling. | Provides a handle for building more complex structures. | The amino group may require protection/deprotection steps. |
| 2-(Chloromethyl)pyrimidine Hydrochloride | The chloromethyl group is a potent electrophile for SN2 reactions. The 2-chloro- a core is available for SNAr and cross-coupling.[8] | Dual functionality allows for sequential and site-selective modifications.[8] | The high reactivity of the chloromethyl group can sometimes lead to side reactions. |
Synthetic Strategies: A Comparative Overview
The construction and functionalization of the pyrimidine ring are well-established fields of organic synthesis. The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis.
The Biginelli Reaction: A Classic Multicomponent Approach
The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, remains a highly efficient method for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines.[9][10] Its primary advantage lies in its operational simplicity and the ability to generate molecular complexity in a single step. However, the classical protocol often suffers from low yields, especially with substituted aldehydes.[11]
Numerous modifications have been developed to address these limitations, including the use of various catalysts and solvent-free conditions.[12][13]
| Biginelli Reaction Variation | Catalyst | Solvent | Reported Yield (%) | Key Advantages |
| Classical | HCl | Ethanol | Often low (<50%)[9] | Simple, readily available reagents. |
| Grindstone Chemistry | CuCl₂·2H₂O / HCl | Solvent-free | >90[9][13] | Environmentally friendly, high yields, short reaction times. |
| Ionic Liquid-Catalyzed | 1-proline nitrate | Methanol | ~87[14] | Mild conditions, potential for recyclability of the catalyst. |
| Solid-Phase Synthesis | Various | Dichloromethane | Variable | Amenable to library synthesis and high-throughput screening.[15] |
Palladium-Catalyzed Cross-Coupling Reactions: Precision Functionalization
For the targeted introduction of aryl, heteroaryl, and alkyl groups onto the pyrimidine core, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools.[1][5] These reactions offer a high degree of control and functional group tolerance. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, particularly when using less reactive chloropyrimidine substrates.[1][16]
Pyrimidine as a Bioisostere: A Superior Alternative?
In medicinal chemistry, the concept of bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy for lead optimization.[8] The pyrimidine ring is frequently employed as a bioisostere for other aromatic systems, most notably the phenyl and pyridine rings.
Pyrimidine vs. Phenyl
Replacing a phenyl ring with a pyrimidine ring can introduce several advantageous properties:
-
Improved Metabolic Stability: The nitrogen atoms in the pyrimidine ring can block sites of oxidative metabolism that are susceptible on a phenyl ring.
-
Enhanced Solubility: The hydrogen bond accepting capacity of the pyrimidine nitrogens can improve aqueous solubility.
-
Modulated Pharmacokinetics: The introduction of the polar nitrogen atoms can significantly alter the ADME profile of a drug candidate.[6]
Pyrimidine vs. Pyridine
The comparison between pyrimidine and pyridine is more nuanced, as both are nitrogen-containing heterocycles. However, the presence of the second nitrogen atom in pyrimidine has significant consequences:
-
Distinct Vectoral Display of Functionality: The 1,3-arrangement of nitrogens in pyrimidine presents hydrogen bond acceptors in a different spatial orientation compared to the single nitrogen in pyridine, which can lead to altered binding interactions with the target protein.[17]
-
Different pKa and Basicity: Pyrimidine is a weaker base than pyridine, which can influence a compound's ionization state at physiological pH, affecting its absorption and distribution.[18]
-
Altered Electronic Properties: The additional nitrogen atom makes the pyrimidine ring more electron-deficient than pyridine, which can impact its reactivity and interactions with biological targets.[4]
A comparative study on the anti-inflammatory activity of pyridine and pyrimidine derivatives showed that both scaffolds can yield potent compounds, with subtle structural changes leading to significant differences in activity.[17][19] This highlights that the choice between these two heterocycles is highly context-dependent and should be guided by the specific structure-activity relationship (SAR) of the target.
Experimental Protocols
General Protocol for a Solvent-Free Biginelli Reaction (Grindstone Method)
This protocol is adapted from a high-yield, environmentally friendly method.[9][13]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
CuCl₂·2H₂O (0.25 mmol)
-
Concentrated HCl (a few drops)
-
Mortar and pestle
-
Water
Procedure:
-
In a clean, dry mortar, combine the aromatic aldehyde, ethyl acetoacetate, urea (or thiourea), and CuCl₂·2H₂O.
-
Add a few drops of concentrated HCl to the mixture.
-
Grind the mixture vigorously with the pestle at room temperature for the time specified in the relevant literature (typically 5-15 minutes).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and continue to grind for a minute.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.
Causality of Experimental Choices:
-
Solvent-free conditions: This "Grindstone" method is a green chemistry approach that often leads to higher yields and shorter reaction times by increasing the concentration of reactants.[13]
-
CuCl₂·2H₂O / HCl catalyst: This combination acts as a Lewis acid catalyst to activate the aldehyde carbonyl group, facilitating the initial condensation step.[9]
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a generalized procedure for the arylation of a chloropyrimidine.[1][16][20]
Materials:
-
Chloropyrimidine derivative (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane, 6 mL)
-
Water (1.5 mL)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the chloropyrimidine derivative and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and stir the mixture under the inert atmosphere for 30 minutes at room temperature.
-
Add the arylboronic acid, base, and water to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Inert atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
-
Solvent: The choice of solvent can significantly impact the solubility of the reactants and the efficiency of the reaction. 1,4-Dioxane is a common choice for Suzuki couplings.
Visualizing Key Concepts
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Scaffold hopping from phenyl/pyridine to pyrimidine.
Conclusion
The pyrimidine scaffold continues to be a cornerstone of modern drug discovery, offering a unique combination of synthetic accessibility, biological relevance, and tunable physicochemical properties. [3]A thorough understanding of the comparative advantages of different pyrimidine building blocks and synthetic methodologies is crucial for the efficient development of novel therapeutics. Furthermore, the strategic use of the pyrimidine ring as a bioisosteric replacement for other aromatic systems provides a powerful tool for overcoming common challenges in lead optimization, such as poor metabolic stability and solubility. As our understanding of disease biology deepens, the versatility of the pyrimidine scaffold ensures its continued prominence in the design of next-generation medicines.
References
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104. [Link]
-
MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
Zhang, Y., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]
-
MDPI. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. [Link]
-
Der Pharma Chemica. (2016). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. [Link]
- Wipf, P., & Cunningham, A. (1995). A solid phase protocol of the Biginelli dihydropyrimidine synthesis. Tetrahedron Letters, 36(42), 7819-7822.
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pain. [Link]
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.
-
Warner, D. L., et al. (2018). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. Bioorganic & medicinal chemistry letters, 28(15), 2547–2553. [Link]
-
Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of combinatorial chemistry, 5(3), 267–272. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews, 7(4), 592-620. [Link]
-
Mitra, A. K., & Banerjee, S. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Green Chemistry Letters and Reviews, 3(3), 223-230. [Link]
-
Adib, M., et al. (2006). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2006(11), 201-207. [Link]
-
Cahyana, A. H., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 592-620. [Link]
-
Ajani, O. O., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
-
Sun, H., Tastan, O., & Singh, J. (2022). Scaffold Hopping in Drug Discovery. Pharmaceuticals, 15(11), 1374. [Link]
-
Asif, M. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2947. [Link]
-
Nikpassand, M., & Zare, M. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Letters of Chemistry, Physics and Astronomy, 14(1), 22-27. [Link]
-
Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of chemical research, 33(12), 879-888.
-
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1747-1766. [Link]
-
Uršič, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1958. [Link]
-
Ravindar, L., et al. (2024). Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development. Bioorganic & Medicinal Chemistry Letters, 114, 129992. [Link]
-
ResearchGate. (2024). Predicted ADME profiles of the synthesized compounds. [Link]
-
Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
-
Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]
-
Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6146. [Link]
-
Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]
-
Ajani, O. O., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]
-
Progress in Chemical and Biochemical Research. (2026). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. [Link]
-
Al-Warhi, T., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. [Link]
-
Khan, A., et al. (2025). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Journal of New Medical Innovations and Research, 6(7). [Link]
-
Progress in Chemical and Biochemical Research. (2026). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. ResearchGate. [Link]
-
Metwally, N. H. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Journal of Ovarian Research, 17(1), 1-20. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 4. scialert.net [scialert.net]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasp-pain.org [iasp-pain.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. jchemrev.com [jchemrev.com]
- 15. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 16. mdpi.com [mdpi.com]
- 17. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. heteroletters.org [heteroletters.org]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of (2-Methoxypyrimidin-5-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The (2-Methoxypyrimidin-5-yl)methanol scaffold is an emerging privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its inherent ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a promising starting point for the development of targeted therapeutics.[1] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target interactions, or cross-reactivity.[2]
This guide provides a comprehensive comparison of the cross-reactivity profiles of this compound derivatives and related analogues. By presenting experimental data, detailed methodologies, and clear visualizations, this document serves as a critical resource for understanding and predicting the selectivity of this chemical class, aiding in the rational design of more specific and effective kinase inhibitors.
The Double-Edged Sword of Kinase Inhibitor Selectivity
In the realm of targeted therapy, the selectivity of a kinase inhibitor is a paramount concern. While the intended therapeutic effect is achieved by modulating the activity of a specific kinase, unintended interactions with other kinases can lead to a range of outcomes, from adverse side effects to beneficial polypharmacology.[2][3] A thorough understanding of a compound's kinome-wide interaction profile is therefore not just a regulatory hurdle, but a fundamental aspect of drug discovery and development.[4] Off-target effects are a common mechanism of action for some cancer drugs and a major cause of clinical trial failure, underscoring the need for early and comprehensive cross-reactivity profiling.[5]
This guide will delve into the cross-reactivity of derivatives conceptually related to the this compound core, drawing on data from structurally similar methoxypyrimidine and hydroxymethylpyrimidine compounds to illustrate the principles of selectivity and provide a framework for the evaluation of novel molecules within this class.
Comparative Cross-Reactivity Profiles
The following tables summarize the in vitro kinase inhibitory activity of various pyrimidine derivatives that share structural similarities with the this compound scaffold. This data, compiled from publicly available kinome-wide screening datasets, provides a quantitative comparison of their selectivity profiles.[2] A lower "Percent of Control" or IC50 value indicates a stronger interaction between the compound and the kinase.
Table 1: Kinome-wide Selectivity of Representative Methoxypyrimidine-Based Inhibitors
| Kinase Target | Nilotinib (% of Control @ 1 µM) | Dasatinib (% of Control @ 1 µM) |
| Primary Target | ||
| ABL1 | 0.1 | 0.0 |
| Selected Off-Targets | ||
| DDR1 | 0.2 | 1.1 |
| LCK | 100 | 0.0 |
| SRC | 100 | 0.0 |
| KIT | 1.1 | 0.0 |
| PDGFRα | 0.8 | 0.0 |
| EPHB4 | 100 | 0.1 |
| RIPK2 | 100 | 0.0 |
| YES1 | 100 | 0.0 |
Data compiled from publicly available KINOMEscan® datasets. The "Percent of Control" represents the remaining kinase activity in the presence of the inhibitor. A lower value signifies greater inhibition.[2]
Table 2: IC50 Values of Pyrimidin-4-yl-methanol Derivatives and Known Inhibitors Against Cancer-Relevant Kinases
| Compound Class | Specific Compound | Target Kinase(s) | IC50 (nM) |
| Pyrimidine Derivative | Compound 10b | EGFR / VEGFR-2 | 161 / 141 |
| Pyrimidine Derivative | Compound 7a | C-RAF | 620 |
| Pyrimidine Derivative | (R)-17 | CHK1 | 0.4 |
| Pyrimidine Derivative | Compound 13 | Aurora A | < 200 |
| Known Inhibitor | AEE788 | EGFR / VEGFR-2 | 2 (EGFR) |
| Known Inhibitor | Erlotinib | EGFR | ~2-20 (cell-dependent) |
| Known Inhibitor | Sorafenib | VEGFR-2, PDGFR, RAF | ~90 (VEGFR-2) |
| Known Inhibitor | Ki8751 | VEGFR-2 | 0.9 |
This table presents a comparative view of the potency of various pyrimidine derivatives against established kinase inhibitors, highlighting the potential of this scaffold in drug discovery.[1]
Methodologies for Assessing Cross-Reactivity
A robust assessment of kinase inhibitor selectivity involves a combination of in vitro and cell-based assays. These methods provide a comprehensive picture of a compound's interaction with the human kinome.
In Vitro Kinase Profiling
Biochemical assays are the cornerstone of cross-reactivity studies, offering a direct measure of a compound's ability to inhibit a large panel of purified kinases.
Experimental Protocol: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a widely used method for quantitative analysis of kinase inhibitor interactions.[2]
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Procedure:
-
A panel of human kinases, each tagged with a unique DNA sequence, is used.
-
The test compound is incubated with the kinase-DNA conjugate and the immobilized ligand.
-
The amount of kinase-DNA conjugate remaining bound to the solid support is quantified using qPCR.
-
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (representing 100% binding). The results are expressed as "Percent of Control," where a lower percentage indicates a stronger interaction.[2]
Cellular Target Engagement Assays
While in vitro assays are invaluable for initial screening, cell-based assays are crucial for confirming target engagement in a more physiologically relevant context.[6]
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target within living cells.
-
Assay Principle: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to detect the interaction between a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same protein. A test compound that binds to the target protein will displace the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Cells are engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
The cells are treated with the fluorescent tracer and varying concentrations of the test compound.
-
The BRET signal is measured using a plate reader.
-
-
Data Analysis: The data is used to generate a dose-response curve and calculate the IC50 value, representing the concentration of the test compound required to displace 50% of the tracer.
Visualizing the Landscape: Pathways and Workflows
To further contextualize the cross-reactivity data, the following diagrams illustrate a key signaling pathway often targeted by pyrimidine-based inhibitors and a generalized workflow for kinase inhibitor profiling.
Caption: A simplified representation of common kinase signaling pathways targeted by pyrimidine-based inhibitors.
Caption: A generalized workflow for kinase inhibitor discovery and cross-reactivity profiling.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. However, as with all kinase-targeted therapies, a deep understanding of the cross-reactivity profile is essential for successful clinical translation. The data and methodologies presented in this guide highlight the importance of comprehensive kinome-wide screening to identify both on-target and off-target interactions.
Future efforts in this area should focus on the systematic profiling of this compound derivatives to build a robust structure-activity relationship (SAR) for selectivity.[7] By combining computational modeling with empirical screening data, it will be possible to rationally design next-generation inhibitors with improved potency and selectivity, ultimately leading to safer and more effective therapies for a range of diseases.
References
- BenchChem. (n.d.). Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Methoxypyrimidine-Based Kinase Inhibitors.
- Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tsvetkov, M., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Antolin, A., Al-Lazikani, B., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
- BenchChem. (n.d.). Comparative Benchmarking of Pyrimidin-4-yl-methanol Derivatives Against Known Kinase Inhibitors.
- BenchChem. (n.d.). A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation.
- Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.
- Elkamhawy, A., Lee, H., Park, H., & Pae, A. N. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770.
- Gourvest, M., Ancellin, N., Ben-Batoul, M., Bertrand, T., Gelin, M., Gruss-Leleu, F., ... & Angibaud, P. (2017). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 12(11), 2835–2845.
- Huang, D., Wang, Y., Zhang, T., Zhang, H., Wang, Y., Li, J., ... & Geng, M. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 979–986.
- Peter, A. D., & Phillips, E. J. (2020). Pharmacogenomics of off-target adverse drug reactions. Clinical Pharmacology & Therapeutics, 107(1), 75–86.
- Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., ... & Zarrinkar, P. P. (2010). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Nature Reviews Drug Discovery, 9(12), 919–928.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficacy in the Synthesis of (2-Methoxypyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(2-Methoxypyrimidin-5-yl)methanol is a key building block in the synthesis of various pharmacologically active molecules. The efficient and selective synthesis of this intermediate is therefore of significant interest to the drug development community. The primary route to this alcohol involves the reduction of a corresponding carbonyl precursor, typically 2-methoxypyrimidine-5-carbaldehyde or an ester derivative thereof. The choice of catalyst for this reduction is critical, influencing not only the reaction's efficiency and yield but also its selectivity and environmental impact.
This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into their performance based on available experimental data. We will delve into the mechanistic considerations behind catalyst selection and provide detailed experimental protocols to aid researchers in their synthetic endeavors.
Synthetic Pathways to this compound
The principal synthetic strategies for obtaining this compound converge on the reduction of a carbonyl group at the 5-position of the 2-methoxypyrimidine scaffold. The two most common precursors are 2-methoxypyrimidine-5-carbaldehyde and ethyl 2-methoxypyrimidine-5-carboxylate.
Figure 1: General synthetic routes to this compound.
The choice between the aldehyde and ester precursor often depends on the availability of starting materials and the desired reaction conditions. Aldehydes are generally more reactive and can be reduced under milder conditions, while esters may require more forcing conditions or more active catalysts.
Efficacy Comparison of Catalytic Systems
The selection of an appropriate catalyst is paramount for the successful synthesis of this compound. The ideal catalyst should offer high yield and selectivity, operate under mild conditions, be cost-effective, and allow for easy product purification. Below, we compare several common catalytic systems.
Heterogeneous Catalysts: The Workhorses of Hydrogenation
Heterogeneous catalysts, such as platinum group metals on a solid support (e.g., carbon), are widely used in industrial and laboratory settings due to their ease of handling, recovery, and recyclability.
1. Palladium on Carbon (Pd/C)
Palladium on carbon is a versatile and widely used hydrogenation catalyst. It is effective for the reduction of aldehydes and can also be used for the reduction of esters, although the latter often requires more forcing conditions.
-
Performance Insights: Pd/C is known for its high activity and selectivity in the reduction of aldehydes without affecting the pyrimidine ring. The use of a Pd/C-Al-H₂O system has been described as an effective method for the chemoselective reduction of a broad variety of functional groups under mild conditions, generating hydrogen in situ from the reaction of aluminum with water.[1] This approach offers a potentially greener and safer alternative to using hydrogen gas directly.
2. Platinum(IV) Oxide (PtO₂, Adams' Catalyst)
Platinum dioxide, also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of a wide range of functional groups, including aldehydes and the pyrimidine ring itself under certain conditions.[2]
-
Performance Insights: For the selective reduction of a substituent without affecting the aromatic ring, careful control of reaction conditions is crucial. The catalytic hydrogenation of substituted pyridines to piperidine derivatives has been successfully achieved using PtO₂ in glacial acetic acid under hydrogen pressure.[3][4] This suggests that with careful optimization, PtO₂ could be a viable catalyst for the reduction of the aldehyde or ester group on the pyrimidine ring while preserving the aromaticity. The choice of solvent can significantly impact the reaction's course.[2]
3. Raney® Nickel
Raney Nickel is a fine-grained, porous nickel catalyst that is highly active for the hydrogenation of a wide variety of functional groups, including aldehydes and esters.[5][6]
-
Performance Insights: Raney Nickel is a cost-effective and highly active catalyst. It is often used in its "activated" form, which already contains adsorbed hydrogen, potentially eliminating the need for an external hydrogen source in some cases.[7] However, it can be pyrophoric when dry and requires careful handling.[7] Its high reactivity can sometimes lead to over-reduction or side reactions if not properly controlled. The preparation method of the Raney Nickel catalyst can significantly influence its activity.[6]
Table 1: Comparison of Heterogeneous Catalysts
| Catalyst | Precursor | Typical Conditions | Advantages | Disadvantages |
| Pd/C | Aldehyde/Ester | H₂ gas or transfer hydrogenation, various solvents | High selectivity for carbonyl reduction, recyclable, widely available. | Can be more expensive than other base metal catalysts. |
| PtO₂ | Aldehyde/Ester | H₂ gas, often in acidic solvents like acetic acid | Very high activity, can reduce a wide range of functional groups. | Can lead to ring reduction if not controlled, higher cost. |
| Raney Ni | Aldehyde/Ester | H₂ gas or activated form, various solvents, often at elevated temperature/pressure for esters | High activity, cost-effective. | Pyrophoric when dry, can be less selective, potential for nickel leaching. |
Homogeneous Catalysts: Precision and Selectivity
Homogeneous catalysts, which are soluble in the reaction medium, can offer higher selectivity and operate under milder conditions compared to their heterogeneous counterparts. However, their separation from the product can be more challenging.
1. Rhodium, Ruthenium, and Iridium Complexes
Complexes of rhodium, ruthenium, and iridium are known for their high catalytic activity in a variety of hydrogenation and reduction reactions. While much of the recent research on these catalysts in the context of pyrimidines has focused on the asymmetric hydrogenation of the pyrimidine ring itself, their potential for selective substituent reduction is significant.[8][9]
-
Performance Insights: Rhodium-catalyzed systems have been used for the reductive modification of pyrimidine nucleosides, indicating their compatibility with the pyrimidine core.[9] Ruthenium complexes have been investigated for the oxidative insertion of alcohols into N-uracil amidines, showcasing their activity in transformations involving the pyrimidine scaffold.[10] Iridium catalysts have demonstrated high efficiency in the hydrogenation of pyridines and pyrimidinium salts.[8][11][12] While direct comparative data for the reduction of 2-methoxypyrimidine-5-carbaldehyde is scarce, these catalysts represent a promising area for future investigation, particularly for achieving high selectivity under mild conditions.
Experimental Protocols
Below are generalized protocols for the catalytic reduction of a pyrimidine-5-carbaldehyde. Researchers should optimize these conditions for their specific substrate and setup.
Protocol 1: General Procedure for Hydrogenation using Pd/C
-
Reaction Setup: To a solution of 2-methoxypyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a hydrogenation vessel, add 10% Pd/C (typically 5-10 mol% of palladium).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Figure 2: Workflow for Pd/C Catalyzed Hydrogenation.
Protocol 2: General Procedure for Reduction using Raney® Nickel
-
Catalyst Preparation: Carefully wash the commercially available Raney® Nickel slurry with distilled water until the washings are neutral, followed by washes with the chosen reaction solvent (e.g., ethanol). Caution: Do not allow the catalyst to dry as it is pyrophoric.
-
Reaction Setup: In a reaction vessel, add the washed Raney® Nickel to a solution of 2-methoxypyrimidine-5-carbaldehyde (1.0 eq) in the reaction solvent.
-
Hydrogenation: If using hydrogen gas, purge the vessel and pressurize as described for the Pd/C protocol. If relying on the hydrogen adsorbed on the catalyst, simply stir the mixture under an inert atmosphere. The reaction may require heating.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully filter the catalyst using a celite pad.
-
Purification: Concentrate the filtrate and purify the crude product as needed.
Conclusion and Future Outlook
The synthesis of this compound via catalytic reduction of its corresponding aldehyde or ester is a crucial transformation in medicinal chemistry. While classic heterogeneous catalysts like Pd/C, PtO₂, and Raney® Nickel are reliable choices, the optimal catalyst depends on the specific requirements of the synthesis, including cost, scale, and desired purity.
The development of more selective and active homogeneous catalysts based on rhodium, ruthenium, and iridium presents an exciting frontier. Further research in this area could lead to more efficient and environmentally benign synthetic routes to this important building block. Researchers are encouraged to carefully consider the trade-offs between catalyst activity, selectivity, cost, and ease of use when developing their synthetic strategies.
References
I was unable to find specific references detailing the catalytic synthesis of this compound with comparative experimental data. The provided references are of a more general nature regarding the synthesis and reduction of pyrimidine and pyridine derivatives. For specific protocols and catalyst performance data for the target molecule, consulting detailed synthetic procedures in patents or specialized chemical databases would be necessary.
Sources
- 1. Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium-catalyzed reductive modification of pyrimidine nucleosides, nucleotide phosphates, and sugar nucleotides [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Pyrimidine Alcohols
Introduction: The Critical Role of Purity in Pyrimidine-Based Drug Discovery
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from antivirals to anticancer drugs.[1][2] The introduction of a hydroxyl group (alcohol functionality) often enhances solubility and provides a key vector for further chemical modification. However, this same functionality introduces significant purification challenges. The inherent polarity of pyrimidine alcohols can lead to issues like poor retention in reverse-phase chromatography and high solubility in common polar solvents, complicating crystallization.[3]
This guide, grounded in established laboratory principles and field experience, provides a comparative analysis of the most effective purification techniques for pyrimidine alcohols. We will move beyond simple protocols to explore the causality behind methodological choices, enabling you, the researcher, to make informed decisions that ensure the purity, stability, and ultimate success of your synthesized compounds.
Part 1: Initial Assessment - Choosing Your Purification Strategy
The first and most critical step is to characterize your crude product. The physical state, thermal stability, and polarity of your pyrimidine alcohol will dictate the most logical purification path. A preliminary analysis by Thin-Layer Chromatography (TLC) and, if possible, LC-MS is invaluable for understanding the impurity profile.
The following decision workflow provides a high-level guide for selecting an appropriate primary purification technique.
Caption: High-level workflow for selecting a primary purification technique.
Part 2: Deep Dive into Purification Methodologies
Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization is a powerful and cost-effective technique that leverages differences in solubility between the target compound and impurities in a given solvent at varying temperatures.[4] The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent and allow it to cool slowly, promoting the formation of a pure crystal lattice while impurities remain in the mother liquor.[4]
Causality Behind Solvent Selection: The choice of solvent is paramount. An ideal solvent should:
-
Dissolve the pyrimidine alcohol sparingly or not at all at room temperature.
-
Dissolve the pyrimidine alcohol completely at or near its boiling point.[5][6]
-
Have a boiling point below the melting point of the compound to prevent "oiling out".[7]
-
Be chemically inert with respect to the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Commonly effective solvents for pyrimidine derivatives include ethanol, methanol, acetone, and mixtures such as ethanol/water or acetone/hexane.[3][7][8]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of your crude product and test its solubility in various solvents at room and elevated temperatures to identify a suitable candidate.
-
Dissolution: Place the crude pyrimidine alcohol in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating the mixture to its boiling point. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[4][6]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.[3][4]
-
Crystal Formation: Remove the flask from the heat source, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. Slow cooling is crucial as it typically yields larger, purer crystals.[6]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation by further decreasing the compound's solubility.[6]
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[4][6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
-
Validation: Assess purity via melting point analysis and HPLC. The mother liquor can be concentrated to attempt a second crop of crystals, although this crop may be less pure.
Caption: Step-by-step experimental workflow for recrystallization.
Column Chromatography: The Workhorse of Separation
Column chromatography is a highly versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[5] For pyrimidine alcohols, which are often polar, several chromatographic modes can be employed.
Choosing the Right Chromatographic Mode:
-
Normal-Phase Chromatography (NPC): Uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. Polar compounds like pyrimidine alcohols will have strong retention, requiring a more polar mobile phase (e.g., ethyl acetate/hexanes with methanol as a modifier) for elution.
-
Reverse-Phase Chromatography (RPC): Uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). The high polarity of pyrimidine alcohols can lead to poor retention.[3] To overcome this, one can use highly aqueous mobile phases, polar-endcapped columns, or hydrophilic interaction liquid chromatography (HILIC).[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[3] It utilizes a polar stationary phase (similar to NPC) but with a partially aqueous mobile phase, creating a water-enriched layer on the stationary phase surface into which polar analytes can partition.[9]
Experimental Protocol: Flash Column Chromatography (Normal-Phase)
-
TLC Analysis: Develop a TLC system to determine the optimal solvent mixture (mobile phase) that gives the target compound an Rf value of ~0.3-0.4 for good separation.
-
Column Packing: Securely pack a glass column with silica gel, typically as a slurry in the least polar solvent of your mobile phase system.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column. This "dry loading" method often results in better resolution than loading the sample as a liquid.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar composition and gradually increasing the polarity if a gradient is needed. Collect fractions in an ordered array of test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Validation: Confirm the purity of the isolated product by HPLC and characterize it using spectroscopic methods (e.g., NMR, MS).[10][11]
Distillation: For Volatile and Thermally Stable Liquids
Distillation is suitable for purifying liquid pyrimidine alcohols that are thermally stable.[5] The technique separates components of a liquid mixture based on differences in their boiling points.
-
Simple Distillation: Used for separating liquids with boiling points that differ by more than 70°C or for separating a liquid from a non-volatile solid impurity.[12]
-
Vacuum Distillation: This is the most relevant distillation technique for many pyrimidine alcohols. Many organic compounds have high boiling points (>150 °C) at atmospheric pressure and may decompose at these temperatures.[12] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation without thermal degradation.[12][13]
Key Considerations for Vacuum Distillation:
-
Apparatus: Use a specialized vacuum distillation setup with a vacuum source, a manometer to monitor pressure, and a cold trap to protect the pump.
-
Bumping: To prevent violent boiling ("bumping") under vacuum, use a fine capillary bleed or a magnetic stir bar.
-
Fraction Collection: Use a "pig" or "cow" type adapter to allow for the collection of different fractions without breaking the vacuum.
Part 3: Performance Benchmark Summary
The choice of purification technique involves a trade-off between purity, yield, speed, and scale. The following table provides a comparative overview to guide your decision-making process.
| Technique | Purity Achievable | Typical Yield | Scalability (Lab) | Relative Cost | Relative Time | Key Considerations |
| Recrystallization | High to Very High | 60-90% | mg to multi-gram | Low | Medium | Requires a crystalline solid; solvent selection is critical.[7] |
| Flash Chromatography | Good to High | 50-85% | mg to gram | Medium | Medium-High | Versatile for many mixtures; consumes significant solvent.[5][14] |
| Preparative HPLC | Very High | 40-70% | µg to gram | High | High | High resolution for complex mixtures; limited by column capacity.[5] |
| Vacuum Distillation | Good to High | 70-95% | gram to multi-gram | Medium | Medium | Only for thermally stable liquids; requires specialized glassware.[12][13] |
References
- Benchchem. (2025).
- Benchchem. (n.d.).
- De Luca, L., et al. (n.d.).
- Benchchem. (2025).
- Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
- Benchchem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- Benchchem. (n.d.). A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods.
- Benchchem. (2025). Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Benchchem. (n.d.).
- Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.).
- Department of Chemistry, University of California, Irvine. (n.d.).
- Singh, P., & Singh, J. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method.
- Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- University of Rochester, Department of Chemistry. (n.d.).
- Heterocyclic Letters. (n.d.).
- Chemistry LibreTexts. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. heteroletters.org [heteroletters.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. How To [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the In-Silico Prediction of (2-Methoxypyrimidin-5-yl)methanol Bioactivity
This guide provides a comprehensive, technically-grounded framework for predicting the biological activity of a novel chemical entity, (2-Methoxypyrimidin-5-yl)methanol, using a suite of in-silico methodologies. Designed for researchers in drug discovery and computational biology, this document moves beyond simple protocols to explain the strategic rationale behind each step, ensuring a robust and self-validating predictive workflow. We will compare alternative computational tools, provide supporting data where applicable, and offer field-proven insights into interpreting the results.
Introduction: The Challenge of a Novel Compound
In early-stage drug discovery, researchers are often confronted with novel chemical structures like this compound (CAS: 1158735-09-1), a heterocyclic alcohol for which public bioactivity data is scarce.[1][2][3] Before committing significant resources to synthesis and in vitro screening, computational methods offer a time- and cost-effective strategy to generate testable hypotheses about a compound's potential therapeutic targets and drug-like properties.[4][5]
This guide will delineate a multi-step in silico workflow designed to build a comprehensive bioactivity profile for this compound, treating it as a real-world case study of a molecule with unknown potential. Our approach is grounded in the principle of orthogonal validation, where predictions from different computational philosophies are integrated to build a more confident and coherent hypothesis.[6][7]
Part 1: Target Identification - Unveiling Potential Molecular Partners
The foundational step in characterizing a novel compound is to predict its potential protein targets. This process, often called "target fishing" or "target prediction," leverages vast databases of known ligand-protein interactions.[8][9] We will compare two primary and complementary approaches: ligand-based similarity and reverse pharmacophore mapping.
Causality Behind the Choice:
We begin with ligand-based methods because they are computationally inexpensive and rapid. They operate on the "similarity principle": structurally similar molecules are likely to have similar biological targets.[10] By comparing our query molecule to databases of compounds with known activities, we can quickly generate a prioritized list of potential targets.
Experimental Workflow: A Comparative Approach to Target Prediction
The objective is to generate a robust, consolidated list of potential protein targets by leveraging multiple algorithms.
Caption: Workflow for ligand-based target identification.
Step-by-Step Protocol:
-
Obtain SMILES String: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) for this compound. For this compound, it is COc1cc(cncn1)CO.
-
SwissTargetPrediction:
-
Navigate to the SwissTargetPrediction web server.[11]
-
Input the SMILES string into the query box.
-
Select "Homo sapiens" as the target organism.
-
Execute the prediction. The server compares the query molecule to a library of known bioactive compounds using a combination of 2D and 3D similarity metrics.[10][12]
-
Analyze the results, which are presented as a list of probable targets ranked by a probability score. Pay close attention to the top 15-20 targets with the highest probability.
-
-
PharmMapper:
-
Navigate to the PharmMapper web server.[13]
-
Submit the molecule's structure (e.g., as an SDF or MOL2 file, or by pasting the SMILES string).
-
Select the appropriate pharmacophore database (e.g., Human Protein Targets).
-
Run the query. PharmMapper identifies potential targets by fitting the query molecule into a vast database of receptor-based pharmacophore models.[13][14] The output is a list of potential targets ranked by a "Fit Score," indicating how well the molecule's chemical features match the key interaction points of a protein's binding site.[13]
-
-
Consolidate and Prioritize:
-
Compare the output lists from both servers.
-
Identify targets that appear in the top results of both SwissTargetPrediction and PharmMapper. These consensus hits represent higher-confidence predictions.
-
Further prioritize targets based on their relevance to known disease pathways and their "druggability."
-
Comparative Analysis of Target Prediction Servers
| Feature | SwissTargetPrediction | PharmMapper | Senior Scientist's Insight |
| Underlying Principle | 2D/3D Molecular Similarity[10] | Reverse Pharmacophore Mapping[13] | Using both provides orthogonal validation. Similarity finds overall structural mimics, while pharmacophore mapping focuses on key binding features. |
| Output Metric | Probability Score | Fit Score, Z'-score | Probability is intuitive, but the Fit Score can give a better sense of the specific 3D geometric and chemical complementarity. |
| Database Size | Large library of active ligands.[12] | Large database of receptor-based pharmacophore models.[14] | PharmMapper's database is derived from 3D structures, potentially offering more specific binding hypotheses. |
| Speed | Very Fast (seconds to minutes) | Fast (minutes to a few hours) | SwissTargetPrediction is ideal for rapid initial screening of many compounds. |
| Website URL | [10] | [14] | Both are freely accessible for academic use. |
Part 2: Target Validation & Interaction Analysis via Molecular Docking
Once a prioritized list of potential targets is established, molecular docking is employed to predict the binding conformation and affinity of this compound within the active site of each high-priority target.[15] This structure-based approach provides a physically plausible model of the interaction at an atomic level.
Causality Behind the Choice:
Docking serves as the first structural validation of the hypotheses generated in Part 1. While target prediction suggests what the compound might bind to, docking predicts how it binds and provides a semi-quantitative estimate of the binding strength (docking score).[16] This step is crucial for filtering out targets where the compound cannot achieve a stable, low-energy binding pose.
Experimental Workflow: Molecular Docking
Caption: Generalized workflow for molecular docking.
Step-by-Step Protocol (using AutoDock Vina as an example):
-
Prepare the Ligand:
-
Convert the 2D structure of this compound to a 3D structure using software like Avogadro or ChemDraw.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structure in a PDBQT format, which includes atomic charges and atom type definitions required by Vina.
-
-
Prepare the Receptor:
-
Download the crystal structure of the prioritized protein target from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).[17]
-
Save the prepared protein in PDBQT format. This is typically done using tools like AutoDockTools or Chimera.
-
-
Define the Binding Site:
-
Identify the binding pocket. This can be inferred from the position of the co-crystallized ligand in the PDB structure or predicted using pocket-detection algorithms (e.g., fpocket).
-
Define a "grid box" that encompasses this entire binding site. The docking search will be confined to this space.
-
-
Run Docking Simulation:
-
Use the AutoDock Vina software, providing the prepared ligand, prepared receptor, and grid box coordinates as input.
-
Vina will explore various conformations (poses) of the ligand within the binding site and score them based on its empirical scoring function.[17]
-
-
Analyze Results:
-
Examine the top-ranked poses. The primary output is a binding affinity score in kcal/mol (more negative is better).
-
Visualize the best pose in a molecular viewer (e.g., PyMOL, Chimera) to analyze key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking between the ligand and protein residues. A good binding pose should be chemically sensible and show specific, favorable interactions.
-
Comparative Analysis of Molecular Docking Software
| Software | Strengths | Weaknesses | Typical Use Case |
| AutoDock Vina | Free, open-source, fast, and widely used, making results comparable across studies.[15][17] | Scoring function is less accurate for certain target classes compared to commercial options. | Academic research, high-throughput virtual screening. |
| Glide (Schrödinger) | Very high accuracy and speed, excellent for virtual screening and lead optimization.[16] | Commercial and expensive. | Industry-standard for large-scale screening and precision docking. |
| GOLD | Highly flexible, excels at handling protein flexibility and water molecules.[15] | Slower than others, can have a steeper learning curve. | Detailed binding mode analysis where receptor flexibility is critical. |
| MOE (CCG) | Integrated environment for all modeling tasks, reliable performance.[18] | Commercial software. | A comprehensive platform for all aspects of computer-aided drug design. |
Part 3: ADMET Profiling - Assessing Drug-Likeness
A compound's potential to become a drug depends not only on its bioactivity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[19] Predicting these properties early can prevent costly late-stage failures.[20]
Causality Behind the Choice:
Even a highly potent compound is useless if it is poorly absorbed, rapidly metabolized, or toxic. In-silico ADMET prediction provides a first-pass filter to identify potential liabilities.[21] This allows for early-stage chemical modifications to improve the pharmacokinetic profile or deprioritization of compounds with a high risk of failure.
Experimental Workflow: In-Silico ADMET Prediction
Caption: Workflow for comprehensive ADMET profiling.
Step-by-Step Protocol:
-
Submit Structure: Input the SMILES string of this compound into several free web servers like ADMETlab 2.0, pkCSM, and ADMET-AI.[19][21][22][23] Using multiple servers is recommended as they are built on different datasets and algorithms.[24]
-
Execute Predictions: Run the calculations on each server.
-
Analyze Key Parameters: Consolidate the predictions and evaluate key ADMET properties.
Key ADMET Parameters and Comparative Tool Performance
| Parameter | Description | ADMETlab 2.0[23] | pkCSM[19] | ADMET-AI[22] |
| LogP | Lipophilicity; affects absorption and distribution. | Yes | Yes | Yes |
| Aqueous Solubility | Crucial for absorption and formulation. | Yes | Yes | Yes |
| Caco-2 Permeability | In vitro model for intestinal absorption. | Yes | Yes | Yes |
| BBB Permeability | Ability to cross the blood-brain barrier. | Yes | Yes | Yes |
| CYP Inhibition | Potential for drug-drug interactions. | Yes (Multiple Isoforms) | Yes (Multiple Isoforms) | Yes |
| hERG Inhibition | Risk of cardiotoxicity. | Yes | Yes | Yes |
| Hepatotoxicity | Potential for liver damage. | Yes | Yes | Yes |
| AMES Mutagenicity | Potential to cause DNA mutations. | Yes | Yes | No |
Part 4 (Advanced): Building Predictive Models with QSAR and Pharmacophores
Should the initial in silico and subsequent in vitro screening yield a confirmed hit, the next stage involves lead optimization. Here, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling become invaluable.[25][26][27]
-
QSAR Modeling: This method builds a mathematical model that correlates the chemical structures of a series of related compounds with their measured biological activity.[28][29][30] A validated QSAR model can then predict the activity of new, unsynthesized analogs, guiding the design of more potent molecules.[31][32]
-
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity.[33] This model can be used as a 3D query to screen large virtual libraries for novel scaffolds that possess the same key features, a process known as scaffold hopping.[20]
These methods are beyond the scope of an initial prediction for a single compound as they require experimental data from a set of molecules. However, they represent the logical next step in a computational drug discovery pipeline.
Senior Application Scientist's Insight: A Self-Validating System
The true power of this in silico workflow lies not in the output of any single tool, but in the convergence of evidence from orthogonal methods. A high-confidence prediction arises when:
-
Multiple target prediction servers identify the same protein or protein family.
-
Molecular docking confirms a stable, high-affinity binding pose within the active site of that predicted target.
-
The predicted binding interactions are consistent with the known mechanism of that protein family.
-
The ADMET profile predicts favorable drug-like properties with no major liabilities.
It is critical to remember that all in silico predictions are hypotheses that must be validated experimentally.[7][34] Computational methods are tools for enriching the pool of candidate molecules, thereby increasing the probability of success in expensive and time-consuming experimental assays. The workflow described here provides a rigorous, logical, and scientifically sound foundation for initiating the discovery journey of a novel compound like this compound.
References
-
ijrpr. A Review on Pharmacophore Modelling in Drug Design. [Link]
-
ResearchGate. Pharmacophore Modeling in Drug Discovery and Development: An Overview. [Link]
- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of receptor, ligand and channel research, 7, 81–94.
-
Taylor & Francis Online. Pharmacophore modelling: applications in drug discovery. [Link]
-
Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]
-
National Genomics Data Center (CNCB-NGDC). Validation guidelines for drug-target prediction methods. [Link]
-
Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]
-
PubMed. Pharmacophore modeling in drug design. [Link]
-
Taylor & Francis Online. Validation guidelines for drug-target prediction methods. [Link]
-
Oxford Academic. Validation strategies for target prediction methods. [Link]
-
arXiv.org. Comparative Analysis of Machine Learning Algorithms for Predicting On-Target and Off-Target Effects of CRISPR- Cas13d for gene editing. [Link]
-
VLS3D.COM. ADMET predictions. [Link]
-
ResearchGate. Validation guidelines for drug-target prediction methods | Request PDF. [Link]
-
PubMed Central. Survey of Computational Algorithms for MicroRNA Target Prediction. [Link]
-
Semantic Scholar. Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy. [Link]
-
YouTube. QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE. [Link]
-
International Journal of Pharmaceutical Sciences. A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. [Link]
-
ADMET-AI. ADMET-AI. [Link]
-
Meiler Lab. Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. [Link]
-
GitHub. Introduction to QSAR modeling based on RDKit and Python. [Link]
-
Neovarsity. A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
-
YouTube. QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). [Link]
-
PubMed Central. A comparison of performance of plant miRNA target prediction tools and the characterization of features for genome-wide target prediction. [Link]
-
National Center for Biotechnology Information. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]
-
SciSpace. PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. [Link]
-
ADMETlab 2.0. ADMETlab 2.0. [Link]
-
Lirias. Towards Better Evaluation of Multi-Target Regression Models. [Link]
-
ResearchGate. Comparison of two molecular docking programs: The accuracy of ligand pose prediction. [Link]
-
YouTube. Quick Comparison of Molecular Docking Programs. [Link]
-
PubMed Central. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. [Link]
-
bio.tools. SwissTargetPrediction. [Link]
-
SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. [Link]
-
Semantic Scholar. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. [Link]
-
ResearchGate. Performance comparison of drug target prediction methods. [Link]
-
SpringerLink. Bioactivity predictions and virtual screening using machine learning predictive model. [Link]
-
MDPI. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]
-
MDPI. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. [Link]
-
National Center for Biotechnology Information. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. [Link]
-
PubChem. (2-Methylpyrimidin-5-yl)methanol. [Link]
-
Moldb. 1158735-09-1 | this compound. [Link]
-
Dana Bioscience. (2-Methoxy-4-methylpyrimidin-5-yl)methanol 50mg. [Link]
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. 1158735-09-1 | this compound - Moldb [moldb.com]
- 3. 1158735-09-1|this compound|BLD Pharm [bldpharm.com]
- 4. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [PDF] SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Semantic Scholar [semanticscholar.org]
- 11. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 12. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 13. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 16. Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 20. tandfonline.com [tandfonline.com]
- 21. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 22. ADMET-AI [admet.ai.greenstonebio.com]
- 23. ADMETlab 2.0 [admetmesh.scbdd.com]
- 24. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijrpr.com [ijrpr.com]
- 26. researchgate.net [researchgate.net]
- 27. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. meilerlab.org [meilerlab.org]
- 30. neovarsity.org [neovarsity.org]
- 31. QSAR modeling software and virtual screening [qsar4u.com]
- 32. m.youtube.com [m.youtube.com]
- 33. dovepress.com [dovepress.com]
- 34. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Methoxypyrimidin-5-yl)methanol for Laboratory Professionals
For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Methoxypyrimidin-5-yl)methanol, a key intermediate in various synthetic pathways. By adhering to these procedures, you will ensure the safety of your laboratory personnel, minimize environmental impact, and maintain rigorous compliance with safety regulations.
The information presented herein is synthesized from authoritative safety data sheets and established best practices in chemical waste management. The core principle guiding the disposal of this compound is to treat it as a hazardous chemical waste and to engage licensed professional waste disposal services for its final disposition.[1]
Part 1: Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. While a comprehensive hazard profile for this specific compound is not extensively detailed in all public literature, its structural analogs and available safety data sheets indicate that it should be handled with care.
Key Potential Hazards:
-
Irritation: May cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Harmful if Swallowed: Should be considered harmful if ingested.[3]
A summary of critical safety and property information is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | Solid | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong reducing agents. | [4] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx). | [4] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound for disposal. All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Mandatory PPE includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[5]
-
Body Protection: A laboratory coat to protect skin and clothing.[5]
-
Footwear: Closed-toe shoes are required.[5]
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, and professional removal.
Proper segregation of chemical waste is critical to prevent dangerous reactions.[5] Do not mix this compound waste with other incompatible chemical waste streams.[5]
-
Solid Waste: Collect any solid waste contaminated with this compound, such as weighing paper, contaminated gloves, or absorbent materials, in a designated solid hazardous waste container.[5]
-
Liquid Waste: Unused or spent solutions of this compound should be collected in a designated liquid hazardous waste container.[5]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.[6]
The integrity of your waste containers is essential for preventing leaks and spills.[6]
-
Container Type: Use containers that are chemically compatible with this compound. Whenever possible, use the original manufacturer's container.[6]
-
Labeling: Immediately affix a "Hazardous Waste" label to any container used for accumulation.[5] The label must clearly state the full chemical name: "this compound".[5]
-
Closure: Keep waste containers securely closed when not in use.[5]
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] This area should be near the point of generation and under the control of laboratory personnel.[6]
Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]
-
Contact Your EHS Department: The primary and recommended method for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][5]
-
Provide an Inventory: When arranging for pickup, provide an accurate inventory of the waste, including the chemical name and quantity.[5]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][7]
Part 4: Spill Management - A Plan for the Unexpected
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[5]
-
Collect: Carefully sweep up or shovel the absorbed material and place it into a labeled hazardous waste container.[1][5] Avoid creating dust.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]
-
Report: Report the spill to your institution's EHS department.[5]
Part 5: Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By implementing this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within your organization.
References
- Capot Chemical Co., Ltd. This compound Safety Data Sheet.
- AK Scientific, Inc. (2-Chloro-4-methoxypyrimidin-5-yl)methanol Safety Data Sheet.
- BenchChem. Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
- BenchChem. Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
- Fisher Scientific. (2-Phenylpyrimidin-5-yl)methanol Safety Data Sheet.
- Sigma-Aldrich. This compound Product Page.
- Chiralen. This compound Product Page.
- Methanex Corporation. Methanol Safety Data Sheet.
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- Proman. Methanol Safety Data Sheet.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Moldb. This compound Product Page.
- Thermo Fisher Scientific. Pyrimidine Safety Data Sheet.
- AK Scientific, Inc. (4-Methoxypyrimidin-5-yl)methanol Safety Data Sheet.
Sources
Personal protective equipment for handling (2-Methoxypyrimidin-5-yl)methanol
Researchers, scientists, and drug development professionals handle a vast array of chemical compounds daily. Among these is (2-Methoxypyrimidin-5-yl)methanol, a heterocyclic alcohol used as a building block in the synthesis of more complex molecules. While indispensable in research, ensuring the safe handling of this and similar reagents is paramount to protecting laboratory personnel and the integrity of scientific work. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the Risks
Inferred Hazard Classification: Based on available data for analogous compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
This prudent hazard assessment forms the bedrock of our PPE and handling recommendations. All personnel must consult the official Safety Data Sheet (SDS) for this compound upon acquisition and before any handling procedures commence.
Table 1: Inferred GHS Hazard Profile
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision process. For this compound, which is typically a solid at room temperature, the primary exposure risks are inhalation of dust particles and dermal or eye contact.
Eye and Face Protection
Recommendation: Tightly fitting safety goggles meeting EN 166 standards (Europe) or ANSI Z87.1 (US) are mandatory.
Causality: The inferred classification of "Causes serious eye irritation" necessitates robust protection against splashes of any solutions containing the compound and, critically, against airborne dust particles. A standard pair of safety glasses does not provide a sufficient seal around the eyes to prevent the ingress of fine particulates. In situations with a higher risk of splashing, such as when handling larger quantities or solutions, a full-face shield should be worn in addition to safety goggles.
Skin Protection
Recommendation: A layered approach to skin protection is essential, comprising a laboratory coat and chemically resistant gloves.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and kept fully fastened.
-
Gloves: The choice of glove material is critical. For handling this compound, both Nitrile and Neoprene gloves are recommended.
Causality and Selection Logic: Nitrile gloves offer excellent resistance to a broad range of chemicals, including oils, greases, and some solvents, and are particularly effective against weak acids and bases. They also provide good puncture and abrasion resistance. Neoprene gloves offer robust protection against acids, bases, alcohols, and phenols.
Critically, no specific glove breakthrough time data is available for this compound. Therefore, a conservative approach is required:
-
For Incidental Contact (e.g., handling sealed containers, weighing small quantities in a fume hood): A single pair of standard-thickness nitrile gloves is acceptable.
-
For Extended Contact or Immersion (e.g., cleaning spills, extensive handling of open solids): Double-gloving with two pairs of nitrile gloves, or wearing a thicker, chemical-specific neoprene glove, is strongly advised.
Best Practice: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.
Respiratory Protection
Recommendation: All handling of solid this compound that could generate dust must be conducted within a certified chemical fume hood. If this is not feasible, or if there is a risk of aerosol generation, respiratory protection is mandatory.
-
For nuisance dust exposure: A P95 (US) or FFP1 (EU) rated particle respirator may be sufficient.
-
For higher potential exposure levels: An OV/AG/P99 (US) or ABEK-P2 (EU) combination respirator cartridge, which protects against organic vapors, acid gases, and particulates, offers a higher level of protection.
Causality: The inferred hazard "May cause respiratory irritation" dictates that inhalation of dust must be minimized. A chemical fume hood is the primary engineering control to achieve this. Respirators are a secondary line of defense and should be selected based on a formal risk assessment of the specific procedure being undertaken.
Operational and Disposal Plans
A robust safety plan extends beyond PPE to include safe storage, handling, spill control, and disposal procedures.
Storage and Handling
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.
-
Handling: All manipulations should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure. Avoid creating dust. After handling, wash hands thoroughly.
Spill Control
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Don Appropriate PPE: At a minimum, this includes double nitrile gloves, safety goggles, a lab coat, and respiratory protection if dust is present.
-
Contain and Absorb: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal. For solutions, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect into a labeled waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, is classified as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.
-
Labeling: Containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain.
Visualized Workflow: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: A workflow diagram illustrating the risk-based PPE selection process.
By adhering to these rigorous, evidence-based safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their valuable work. This commitment to safety is the foundation of trustworthy and excellent science.
References
-
Phifer, E., Christensen, J., & Horvatin, M. (2021). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 887, Methanol. Retrieved from [Link]
-
International Glove Protection. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]
-
AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]
-
USAMED Medical Distributors. (2025, August 12). Gloves That Are Chemically Resistant Are Usually Made From. Retrieved from [Link]
-
PowerPak. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
-
University of California, Berkeley, Environmental Health & Safety. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14686706, (2-Methylpyrimidin-5-yl)methanol. Retrieved from [Link]
-
Environmental Health and Safety, University of Wisconsin-Madison. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Fisher Scientific. (n.d.). (2-Morpholinopyrimidin-5-yl)methanol, 97%, Thermo Scientific. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Safety Partners, LLC. (2014, October 7). NIOSH Updates Hazardous Drug List. Retrieved from [Link]
-
Polovich, M. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing, 38(6S), S25-S28. Retrieved from [Link]
-
MDedge. (2017, January 4). NIOSH Adds to Hazardous-Drugs List. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12214020, (5-Methoxypyridin-2-yl)methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, February 6). Methanol Toxicity. In StatPearls. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54150633, (2-Chloropyrimidin-5-yl)methanol. Retrieved from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
